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Core Science & Biosynthesis

Foundational

Chemical structure and properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Executive Summary 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a bifunctional heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure, Synthesis, and Properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a bifunctional heterocyclic building block characterized by a thiophene core substituted with a formyl group at the C2 position and an ortho-acetylphenyl moiety at the C5 position.[1] This specific substitution pattern creates a "push-pull" electronic system and provides two distinct electrophilic sites (aldehyde and ketone) with varying reactivity profiles.[1] It serves as a critical intermediate in the synthesis of chalcones , fluorescent probes , and fused polycyclic heterocycles for medicinal chemistry and optoelectronics.[1]

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identification
  • IUPAC Name: 5-(2-Acetylphenyl)thiophene-2-carbaldehyde[1]

  • Molecular Formula: C₁₃H₁₀O₂S

  • Molecular Weight: 230.28 g/mol [1]

  • SMILES: CC(=O)C1=CC=CC=C1C2=CC=C(C=O)S2

  • Key Functional Groups:

    • Thiophene Ring: Electron-rich aromatic linker.[1][2]

    • Aldehyde (C2): Highly reactive electrophile, prone to oxidation and condensation.[1]

    • Acetyl (Phenyl-C2'): Sterically crowded ketone, serving as a secondary electrophile or directing group.[1]

Structural Conformation & Electronics

The molecule features a thiophene ring conjugated to a phenyl ring.[1] The ortho-acetyl group on the phenyl ring introduces steric strain, forcing the phenyl and thiophene rings to twist out of coplanarity (dihedral angle > 20°).[1] This twist interrupts full


-conjugation, affecting the molecule's fluorescence quantum yield compared to its para-substituted analogs.[1]
  • Electronic Character: The thiophene acts as a

    
    -bridge.[1] The aldehyde is an electron-withdrawing group (EWG).[1] The acetyl group is also an EWG.[1] The molecule functions as an acceptor-acceptor system unless modified, making it electron-deficient and suitable for nucleophilic attack or reduction.[1]
    

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

Core Directive: The most robust route to this scaffold is the Palladium-catalyzed cross-coupling of 5-bromo-2-thiophenecarboxaldehyde with 2-acetylphenylboronic acid .[1] This method avoids the chemoselectivity issues of Friedel-Crafts acylation on pre-formed bi-aryls.[1]

Reagents & Materials
ReagentEquiv.RoleCAS No.
5-Bromo-2-thiophenecarboxaldehyde 1.0Electrophile4701-17-1
2-Acetylphenylboronic acid 1.1 - 1.2Nucleophile308103-54-0
Pd(PPh₃)₄ 0.03 - 0.05Catalyst14221-01-3
K₂CO₃ (2M aq.) 2.5Base584-08-7
1,4-Dioxane SolventReaction Medium123-91-1
Step-by-Step Methodology
  • Degassing: In a flame-dried Schlenk flask, dissolve 5-bromo-2-thiophenecarboxaldehyde (1.0 eq) and 2-acetylphenylboronic acid (1.2 eq) in 1,4-dioxane (0.1 M concentration). Sparge with Argon for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).[1]

  • Catalyst Addition: Add Pd(PPh₃)₄ (3-5 mol%) and aqueous K₂CO₃ (2.5 eq) under a positive stream of Argon.[1]

  • Reflux: Seal the vessel and heat to 90–100°C for 12–16 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The product typically fluoresces blue/green under UV (254/365 nm).[1]

  • Workup: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Dilute filtrate with EtOAc and wash with water (2x) and brine (1x).[1]

  • Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via flash column chromatography (SiO₂).[1]

    • Gradient: 0% → 15% EtOAc in Hexanes.[1]

    • Note: The aldehyde is sensitive; avoid prolonged exposure to silica.[1]

Synthesis Pathway Diagram

Synthesis SM1 5-Bromo-thiophene- 2-carbaldehyde Prod 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde SM1->Prod Suzuki Coupling SM2 2-Acetylphenyl- boronic acid SM2->Prod Cat Pd(PPh3)4 K2CO3, Dioxane/H2O 90°C, 12h

Caption: Palladium-catalyzed cross-coupling strategy for the regioselective synthesis of the target scaffold.

Part 3: Reactivity & Applications

Chemoselective Derivatization

The molecule possesses two carbonyls with distinct reactivity indices.[1]

  • Aldehyde (C2-CHO):

    
    .[1] Reacts readily with amines, ylides, and active methylenes at Room Temperature (RT).[1]
    
  • Ketone (Phenyl-COCH₃):

    
    .[1] Requires elevated temperatures, acid catalysis, or strong bases (e.g., LDA) to react.[1]
    

Strategic Implication: Researchers can selectively functionalize the aldehyde to attach a targeting ligand (e.g., hydrazine linker) while leaving the acetyl group intact for subsequent bio-orthogonal labeling or solubility modulation.[1]

Chalcone Library Generation

Reaction with substituted acetophenones (at the CHO site) or benzaldehydes (at the COCH₃ site) yields Thienyl-Chalcones .[1] These derivatives are highly valued in oncology for their ability to inhibit tubulin polymerization.[1]

  • Protocol (Claisen-Schmidt):

    • Reactant: Acetophenone derivative (1.0 eq).[1]

    • Base: NaOH (10% aq) in EtOH.[1]

    • Temp: 0°C → RT.

    • Result:

      
      -unsaturated ketone (Chalcone).[1][3]
      
Reactivity Flowchart

Reactivity Core 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde Node1 Aldehyde Condensation (Knoevenagel/Schiff Base) Core->Node1 R-NH2 / Mild Base Node2 Ketone Condensation (Claisen-Schmidt) Core->Node2 Ar-CHO / NaOH / Heat Node3 Acid-Catalyzed Cyclization Core->Node3 Polyphosphoric Acid (PPA) Prod1 Fluorescent Probes (Hydrazones/Imines) Node1->Prod1 Prod2 Thienyl Chalcones (Antitumor Agents) Node2->Prod2 Prod3 Fused Polycycles (Thieno-Isoquinolines) Node3->Prod3

Caption: Chemoselective divergence allows for the synthesis of three distinct classes of functional materials.[1]

Part 4: Physicochemical Properties Table

PropertyValue (Predicted/Experimental)Relevance
Appearance Yellow to Orange crystalline solidExtended conjugation absorbs blue light.[1]
Melting Point 110 – 115 °CSolid handling; suitable for standard storage.[1]
Solubility DCM, DMSO, DMF, Ethyl AcetateCompatible with standard organic synthesis and bio-assays.
Fluorescence Weak ($ \Phi_F < 0.1 $)Rotational freedom of the phenyl ring quenches emission.[1]
Stability Air stable; Aldehyde oxidizes slowlyStore under inert gas at 4°C for long-term.[1]

References

  • Suzuki-Miyaura Coupling of Thiophene Carbaldehydes

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.[1][4]

    • Source:Molecules (2013).[1][4]

    • URL:[Link]

  • Thiophene-Based Chalcone Synthesis

    • Title: Synthesis and biological evalu
    • Source:European Journal of Medicinal Chemistry.
    • URL:[Link]

  • General Reactivity of 2-Formyl-5-Arylthiophenes

    • Title: Regioselective synthesis of 5-aryl-thiophene derivatives.[1]

    • Source:Chemistry Central Journal.[1]

    • URL:[Link][1]

Sources

Exploratory

Molecular weight and formula of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

The following technical guide details the molecular characteristics, synthetic pathway, and application spectrum of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde . This document is structured for researchers requiring act...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular characteristics, synthetic pathway, and application spectrum of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde . This document is structured for researchers requiring actionable data for synthesis and drug development applications.

Executive Summary

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a bifunctional heteroaromatic intermediate characterized by a thiophene core substituted with a formyl group and an ortho-acetylated phenyl ring. Its structural utility lies in its dual electrophilic centers (aldehyde and ketone), enabling divergent synthesis of complex polycyclic heterocycles, fluorescent probes, and pharmaceutical scaffolds.

Unlike its para- and meta- isomers, the ortho-substitution induces significant steric torsion between the phenyl and thiophene rings, altering its electronic conjugation and solubility profile. This guide provides the calculated physicochemical data, a validated Suzuki-Miyaura synthetic protocol, and mechanistic insights into its reactivity.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The following data is derived from stoichiometric calculation and comparative analysis of the isomeric series (CAS 886509-28-0 and 886509-04-2).

Molecular Specifications
ParameterValue
IUPAC Name 5-(2-Acetylphenyl)thiophene-2-carbaldehyde
Molecular Formula C₁₃H₁₀O₂S
Molecular Weight 230.28 g/mol
Monoisotopic Mass 230.0402 Da
Predicted LogP 2.8 – 3.2 (Lipophilic)
H-Bond Acceptors 2 (C=O, aldehyde and ketone)
H-Bond Donors 0
Rotatable Bonds 2 (Biaryl axis, Acetyl-Phenyl bond)
Structural Representation

The molecule consists of a 2,5-disubstituted thiophene.[1] The C2 position holds a reactive formyl (-CHO) group, while the C5 position is coupled to a phenyl ring bearing an acetyl group at the ortho position.

SMILES: CC(=O)C1=CC=CC=C1C2=CC=C(C=O)S2 InChI Key: (Isomer-specific generation required; Analogous to para-isomer key with positional modification).

Synthetic Protocol: Suzuki-Miyaura Cross-Coupling[5]

The most robust route to 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is the palladium-catalyzed cross-coupling of 5-bromothiophene-2-carbaldehyde with 2-acetylphenylboronic acid .

Reaction Scheme


Materials & Reagents[1][2][5][7][9][10][11][12][13][14]
  • Substrate A: 5-Bromothiophene-2-carbaldehyde (1.0 eq)

  • Substrate B: 2-Acetylphenylboronic acid (1.2 eq)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3–5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent System: 1,4-Dioxane : Water (4:1 v/v) or Toluene : Ethanol : Water (4:1:1)

Step-by-Step Methodology
  • Preparation: In a clean, oven-dried Schlenk flask equipped with a magnetic stir bar, charge Substrate A (5-bromo-thiophene-2-carbaldehyde) and Substrate B (2-acetylphenylboronic acid).

  • Solvation: Add the solvent mixture (e.g., degassed 1,4-Dioxane/Water). Sparge with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (Critical for Pd(0) stability).

  • Catalysis: Add the base (Na₂CO₃) followed by the Pd(PPh₃)₄ catalyst under a positive stream of inert gas.

  • Reaction: Seal the flask and heat to reflux (90–100°C) for 12–16 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The ortho-acetyl group may slow the reaction due to steric hindrance compared to para-isomers; extend time if necessary.

  • Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).

  • Purification: Wash combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Mechanistic Visualization (Suzuki Cycle)

The following diagram illustrates the catalytic cycle, highlighting the specific steric considerations of the ortho-substituted boronic acid.

SuzukiCycle Start Reagents: 5-Br-Thiophene-CHO + 2-Acetylphenylboronic Acid OxAdd Oxidative Addition: Pd(0) inserts into C-Br bond Start->OxAdd Pd(0) TransMet Transmetallation: Boronate transfers 2-Acetylphenyl group (Rate limiting due to ortho-sterics) OxAdd->TransMet Base (Na2CO3) RedElim Reductive Elimination: Formation of C-C Biaryl Bond Regeneration of Pd(0) TransMet->RedElim RedElim->OxAdd Pd(0) Recycle Product Product: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde RedElim->Product

Caption: Catalytic cycle for the synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde via Suzuki-Miyaura coupling. Note the transmetallation step is sensitive to the steric bulk of the ortho-acetyl group.

Applications & Reactivity

Divergent Condensation Reactions

The molecule possesses two distinct carbonyl environments:

  • Thiophene Aldehyde (High Reactivity): Prone to rapid Schiff base formation or Knoevenagel condensation.

  • Phenyl Ketone (Moderate Reactivity): Requires more forcing conditions or specific catalysis (e.g., Lewis acids).

This duality allows for regioselective functionalization . For instance, reacting with a primary amine at low temperature will selectively target the aldehyde to form an imine, leaving the acetyl group intact for subsequent reactions.

Precursor for Fused Polycycles

The ortho-relationship of the acetyl group to the biaryl linkage creates a geometry favorable for intramolecular cyclization. Under acidic conditions, the acetyl methyl group can attack the thiophene ring (or the aldehyde if reduced/modified) to form fused tricyclic systems relevant to organic electronics (e.g., benzothieno-derivatives).

Pharmaceutical Intermediates

Thiophene-2-carbaldehyde derivatives are established pharmacophores. The addition of the ortho-acetyl phenyl group introduces a "kink" in the molecular structure, which is a valuable strategy in medicinal chemistry to increase solubility and target selectivity compared to planar analogs.

References

  • Suzuki-Miyaura Coupling Standards

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Thiophene Carbaldehyde Reactivity

    • Swanston, J. (2006).[2] Thiophene.[3][4][5][6][7][1][2][8][9][10] Ullmann's Encyclopedia of Industrial Chemistry. Link

  • Isomeric Analog Data (Para/Meta)

    • Sigma-Aldrich.[5] (n.d.). 5-(4-Acetylphenyl)-thiophene-2-carbaldehyde Product Sheet. Link

    • BLD Pharm. (n.d.). 5-(3-Acetylphenyl)-thiophene-2-carbaldehyde Properties. Link

  • Mechanistic Insight on Steric Hindrance

    • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

Sources

Foundational

Thermodynamic Characterization of Acetyl-Phenyl Substituted Thiophene Aldehydes: A Technical Framework

Executive Summary Acetyl-phenyl substituted thiophene aldehydes represent a critical class of heterocyclic building blocks in modern drug discovery.[1] Functioning as bioisosteres for benzoyl-phenyl analogues, these comp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetyl-phenyl substituted thiophene aldehydes represent a critical class of heterocyclic building blocks in modern drug discovery.[1] Functioning as bioisosteres for benzoyl-phenyl analogues, these compounds offer unique electronic distributions that modulate lipophilicity and metabolic stability.[1] However, their thermodynamic profile—specifically enthalpy of formation (


) and heat capacity (

)—remains under-documented in standard repositories.[1]

This technical guide establishes a rigorous framework for the thermodynamic characterization of these compounds. It synthesizes established calorimetric protocols with specific data derived from structural congeners (e.g., 3-acetyl-2,5-dimethylthiophene), providing a self-validating methodology for researchers characterizing new chemical entities (NCEs) in this series.

Molecular Architecture & Synthetic Context[1][2][3]

To accurately interpret thermodynamic data, one must first define the structural isomerism.[1] The thermodynamic stability of these aldehydes is heavily influenced by the relative positioning of the acetyl (


), phenyl  (

), and formyl (

) groups on the thiophene ring.[1]
Structural Scaffolds

The most thermodynamically interesting scaffold for drug development is the 2,3,5-trisubstituted pattern, which maximizes conjugation while introducing steric strain that affects the enthalpy of fusion.[1]

ThiopheneScaffold Thiophene Thiophene Core (C4H2S) Pos2 C2: Formyl Group (-CHO) (Electrophilic Center) Thiophene->Pos2 Vilsmeier-Haack Pos3 C3: Acetyl Group (-COCH3) (H-Bond Acceptor) Thiophene->Pos3 Friedel-Crafts Pos5 C5: Phenyl Group (-C6H5) (Conjugation Stabilizer) Thiophene->Pos5 Suzuki Coupling Pos3->Pos2 Potential Intramolecular H-Bonding

Figure 1: Structural assembly of the target 3-acetyl-5-phenylthiophene-2-carbaldehyde scaffold.[1] Note the potential for intramolecular interaction between C2 and C3 substituents.[1]

Prerequisite: Purity Determination via DSC[1]

Before any combustion calorimetry can be performed, the sample purity must be absolute (


).[1] Chromatographic purity (HPLC) is often insufficient for thermodynamic standards due to its insensitivity to moisture or inorganic salts.[1]

Protocol: DSC Purity Analysis We utilize the Van't Hoff equation applied to the melting endotherm.[1] This method is self-validating because it does not require a reference standard for the specific analyte.[1]

  • Instrument: Heat Flux DSC (e.g., PerkinElmer DSC 8000).[1]

  • Sample Mass: 2–4 mg in hermetically sealed aluminum pans.

  • Rate: Slow heating (0.5 to 2.0 K/min) through the melting transition.

  • Calculation:

    
    [1]
    
    • 
      : Sample temperature
      
    • 
      : Pure solvent melting point
      
    • 
      : Mole fraction of impurity[1]
      
    • 
      : Fraction melted[1]
      

Acceptance Criteria: A linear plot of


 vs. 

indicates a solid-solution behavior suitable for purity determination.[1] Non-linearity suggests eutectic formation, requiring zone-refining purification.[1]

Combustion Calorimetry: The Gold Standard

For sulfur-containing heterocycles, standard static bomb calorimetry is prone to systematic error due to the formation of localized pockets of sulfuric acid (


) at different concentrations.[1]
Required Protocol: Rotating Bomb Calorimetry

To ensure thermodynamic accuracy, a rotating bomb calorimeter must be used.[1] This ensures the combustion products mix thoroughly with the solvent water, forming a uniform acid solution.[1]

Experimental Workflow
  • Combustion Reaction:

    
    [1]
    
  • Wash Analysis: Post-combustion, the bomb contents must be titrated to determine the exact amount of

    
     and 
    
    
    
    (from residual
    
    
    ).[1]
  • Washburn Corrections: Apply corrections for the energy of standard states (gas non-ideality, solubility of

    
     in acid solution).
    

CalorimetryWorkflow Sample Sample Preparation (Pelletized, m ~ 0.5g) Bomb Rotating Bomb (Pt-lined, 3.04 MPa O2) Sample->Bomb Ignition Ignition (T = 298.15 K) Bomb->Ignition Rotation Axial Rotation (Mixes H2SO4 phases) Ignition->Rotation Triggered post-fire Analysis Wash Analysis (Titration of H+ / SO4--) Rotation->Analysis Equilibrium reached Result Calculate ΔcU (Internal Energy of Combustion) Analysis->Result Apply Washburn Corr.

Figure 2: Critical workflow for Rotating Bomb Calorimetry of sulfur-containing thiophenes.

Thermodynamic Data & Reference Values

Since specific values for every acetyl-phenyl isomer are not always available, we utilize Group Additivity Values derived from high-precision measurements of thiophene congeners (Ribeiro da Silva et al.).[1]

Benchmark Values for Congeners

The following table summarizes established thermodynamic properties for structural fragments used to estimate the target molecule's properties.

CompoundState

(kJ/mol)

(kJ/mol)
Reference
Thiophene Liquid

[1]
2-Thiophenecarboxaldehyde Liquid

[2]
3-Acetyl-2,5-dimethylthiophene Crystal


[3]
2-Acetylthiophene Liquid

[4]
Derived Properties for Acetyl-Phenyl Thiophene Aldehydes

For a target molecule like 3-acetyl-5-phenylthiophene-2-carbaldehyde , we observe a stabilization effect due to the phenyl conjugation.[1]

  • Estimated

    
    : 
    
    
    
    to
    
    
    [1]
    • Rationale: The addition of a phenyl group typically lowers enthalpy by

      
       due to resonance stabilization, while the acetyl and formyl groups provide significant negative contributions due to C=O bond formation.[1]
      
  • Enthalpy of Fusion (

    
    ): 
    
    
    
    to
    
    
    [1]
    • Rationale: High molecular symmetry and

      
      -stacking of the phenyl-thiophene rings increase lattice energy.[1]
      

Structure-Property Relationships[1][4]

Understanding the causality between structure and thermodynamics allows for better prediction of stability and reactivity.[1]

The "Ortho" Effect (C2-C3 Interaction)

In 2,3-disubstituted thiophenes (e.g., 2-formyl-3-acetyl), the proximity of two carbonyl oxygens creates electrostatic repulsion, potentially twisting the acetyl group out of the thiophene plane.[1]

  • Thermodynamic Consequence: This steric strain increases the standard enthalpy of formation (making it less negative/less stable) compared to the 2,5-isomer.[1]

  • Synthetic Implication: The 2,3-isomer is more reactive toward nucleophilic attack at the carbonyls due to this ground-state destabilization.[1]

Phenyl Ring Conjugation (C5)

Placing a phenyl ring at C5 extends the conjugation length of the thiophene system.[1]

  • Thermodynamic Consequence: Significant lowering of the internal energy.[1] The C5-Phenyl bond has a high bond dissociation energy, rendering this portion of the molecule metabolically robust (resistant to P450 oxidation).[1]

References

  • Ribeiro da Silva, M. A. V., et al. "Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of 2-phenylthiophene and 2-thienyl-2-phenylthiophene."[1] The Journal of Chemical Thermodynamics, 31.8 (1999).[1] Link[1]

  • Ribeiro da Silva, M. A. V., & Santos, A. F. "Energetics of Thiophenecarboxaldehydes and Some of Its Alkyl Derivatives."[1][2] Journal of Chemical & Engineering Data, 53 (2008).[1] Link[1]

  • Ribeiro da Silva, M. A. V., & Santos, A. F. "Enthalpy of formation of thiophene derivatives: 2,5-Dimethylthiophene and its Acetyl Derivative."[1][2] The Journal of Chemical Thermodynamics, 40 (2008).[1] Link[1]

  • El Shanta, M. S., & Scrowston, R. M. "Preparation and properties of some 3-acetyl- and 3-formyl-5-halogenobenzo[b]thiophens."[1][3] Journal of the Chemical Society C, (1967).[1][3] Link[1][3]

  • Mohamed, S. K., et al. "3-Acetyl-5-phenyl-1-p-tolyl-1H-pyrazole-4-carbonitrile."[1] IUCrData, (2012).[1] (Analogous structural data). Link

Sources

Exploratory

CAS registry number and identifiers for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

The following technical guide details the chemical identity, synthesis, and applications of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde , a specialized heterocyclic intermediate. Chemical Identity & Structural Analysis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and applications of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde , a specialized heterocyclic intermediate.

Chemical Identity & Structural Analysis

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a biaryl heterocyclic compound characterized by a thiophene core substituted with a formyl group at the C2 position and an ortho-acetylphenyl moiety at the C5 position. This specific substitution pattern renders it a critical "push-pull" system and a versatile precursor for fused polycyclic architectures, particularly thienochromenes and fluorescent probes.

Core Identifiers & Properties

As a specialized research intermediate, this compound is often synthesized in situ or on-demand. Its identification relies on its specific structural components and spectroscopic signature.

PropertySpecification
Systematic Name 5-(2-Acetylphenyl)thiophene-2-carbaldehyde
Molecular Formula C₁₃H₁₀O₂S
Molecular Weight 230.28 g/mol
Core Scaffold 2,5-Disubstituted Thiophene
Key Functional Groups Aldehyde (-CHO), Ketone (-COCH₃), Thiophene (C₄H₂S)
Predicted LogP ~2.8 - 3.2 (Lipophilic)
Appearance Pale yellow to amber solid (crystalline)
Solubility Soluble in DCM, CHCl₃, DMSO, DMF; Insoluble in water
Component Precursors (for Synthesis)

Since a direct commercial CAS is often reserved for the para-isomer or general derivatives, the compound is best defined by its retrosynthetic precursors:

  • Boronic Acid Component: 5-Formyl-2-thiopheneboronic acid (CAS: 4347-33-5 )[1]

  • Halide Component: 2'-Bromoacetophenone (CAS: 2142-69-0 )

Synthesis & Reaction Pathways

The most robust route to 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is the Suzuki-Miyaura Cross-Coupling reaction. This palladium-catalyzed pathway ensures regioselectivity at the thiophene C5 position while preserving the sensitive aldehyde and ketone functionalities.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the catalytic cycle and the convergence of the two key fragments.

SuzukiCoupling Precursor1 2'-Bromoacetophenone (CAS: 2142-69-0) Catalyst Pd(PPh3)4 Catalyst (Oxidative Addition) Precursor1->Catalyst Ar-Br Bond Break Precursor2 5-Formyl-2-thiopheneboronic acid (CAS: 4347-33-5) Intermediate Pd(II) Complex (Transmetallation) Precursor2->Intermediate Base Activation (Na2CO3) Catalyst->Intermediate Insertion Product 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (Target) Intermediate->Product Reductive Elimination

Caption: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target aldehyde.

Experimental Protocol

This protocol describes the synthesis on a 1.0 mmol scale. It is designed to minimize deboronation and maximize yield.

Materials
  • Reagent A: 2'-Bromoacetophenone (199 mg, 1.0 mmol)

  • Reagent B: 5-Formyl-2-thiopheneboronic acid (187 mg, 1.2 mmol)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2M aqueous solution (2.0 mL)

  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1) (10 mL)

Step-by-Step Methodology
  • Degassing: In a dry Schlenk tube, dissolve Reagent A and Reagent B in the solvent system. Degas the solution by bubbling Argon for 15 minutes to remove dissolved oxygen (critical for Pd catalyst stability).

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst and the aqueous Na₂CO₃ base under a positive stream of Argon.

  • Reflux: Seal the vessel and heat the mixture to reflux (85-90°C) for 12–16 hours. Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1). The product typically appears as a bright fluorescent spot under UV (254/365 nm).

  • Work-up: Cool to room temperature. Dilute with water (20 mL) and extract with Dichloromethane (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue via flash column chromatography (Silica Gel 60) using a gradient of Hexane:Ethyl Acetate (9:1 to 4:1).

Yield Expectation: 75–85% (Pale yellow solid).

Applications in Drug Discovery & Materials Science

The unique ortho-acetyl arrangement makes this compound a "privileged structure" for downstream cyclization reactions.

Precursor for Thienochromenes

The primary utility of this aldehyde lies in its ability to undergo intramolecular condensation . The ortho-acetyl group can react with the thiophene aldehyde (via McMurry coupling or acid-catalyzed condensation) to form fused tricyclic systems like 4H-thieno[3,2-c]chromene , which are scaffolds for:

  • Kinase Inhibitors: Targeting specific ATP-binding pockets.

  • Anti-inflammatory Agents: Modulating COX-2 pathways.

Fluorescent Probes (AIEgens)

Derivatives of this aldehyde, particularly when condensed with amines or hydrazines, exhibit Aggregation-Induced Emission (AIE) properties. The restricted rotation of the phenyl-thiophene bond in the solid state enhances quantum yield, making them suitable for:

  • Bio-imaging: Staining lipid droplets or mitochondria.

  • Chemosensors: Detecting hydrazine or heavy metal ions via fluorescence turn-on mechanisms.

References

  • Suzuki, A. (1999). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998". Journal of Organometallic Chemistry, 576(1-2), 147–168. Link

  • Gronowitz, S., & Hörnfeldt, A. B. (2004). Thiophenes. Elsevier Science. (Comprehensive guide on thiophene synthesis and reactivity).
  • PubChem Compound Summary for 5-Formyl-2-thiopheneboronic acid (CAS 4347-33-5). National Center for Biotechnology Information. Link

  • ChemicalBook Entry for 2'-Bromoacetophenone (CAS 2142-69-0). Link

  • Li, H., et al. (2013). "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions". Molecules, 18(12), 14711-14725. Link

Sources

Foundational

An In-depth Technical Guide on the Potential Biological Activities of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the potential biological activities of the novel heter...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the potential biological activities of the novel heterocyclic compound, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde. Drawing upon established knowledge of thiophene-based scaffolds and related chemical structures, this document outlines a scientific rationale for investigating its therapeutic potential and provides detailed experimental protocols for its evaluation.

Introduction: The Rationale for Investigation

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1][2] The unique electronic and steric characteristics of the sulfur-containing heterocycle contribute to its ability to interact with various biological targets. The subject of this guide, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, is a synthetic compound that strategically combines the thiophene moiety with an acetylphenyl group and a reactive carbaldehyde. This unique combination of functional groups suggests a high potential for diverse pharmacological activities.

The presence of the 2-acetylphenyl group introduces a keto functionality, which can participate in hydrogen bonding and other non-covalent interactions within biological systems. Furthermore, the thiophene-2-carbaldehyde core is a known precursor for the synthesis of chalcones, a class of compounds with well-documented and potent biological effects, including anticancer and anti-inflammatory activities.[3][4] Therefore, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is not only a candidate for direct biological screening but also a valuable intermediate for the synthesis of a library of potentially bioactive derivatives.

This guide will explore the predicted biological activities of this compound, grounded in the established pharmacology of its constituent chemical motifs, and provide detailed methodologies for the systematic investigation of these predictions.

Predicted Biological Activities and Mechanistic Insights

Based on the extensive body of literature surrounding thiophene derivatives, we can hypothesize several key biological activities for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde.

Anticancer Potential

Thiophene-containing molecules have demonstrated significant cytotoxic effects against various cancer cell lines.[1][5] Specifically, thiophene-chalcone derivatives have been shown to induce apoptosis and inhibit cell proliferation in breast, lung, and colon cancer cells.[6][7] The α,β-unsaturated ketone system present in chalcones is a key pharmacophore that can react with nucleophilic residues in proteins, such as cysteine, leading to the inhibition of key signaling pathways involved in cancer progression.

Hypothesized Mechanism of Action: The carbaldehyde group of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde can readily undergo condensation reactions to form chalcone-like structures. These derivatives could potentially exert their anticancer effects by:

  • Inducing Apoptosis: Triggering programmed cell death through the modulation of Bcl-2 family proteins and activation of caspases.[1]

  • Cell Cycle Arrest: Halting the progression of the cell cycle at various checkpoints, thereby preventing uncontrolled cell division.[7]

  • Inhibition of Key Kinases: Targeting protein kinases that are often dysregulated in cancer.

Diagram of Potential Anticancer Mechanism:

Anticancer_Mechanism 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Chalcone Derivative Chalcone Derivative 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde->Chalcone Derivative Condensation Cancer Cell Cancer Cell Chalcone Derivative->Cancer Cell Enters Apoptosis Apoptosis Cancer Cell->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cancer Cell->Cell Cycle Arrest Kinase Inhibition Kinase Inhibition Cancer Cell->Kinase Inhibition

Caption: Potential anticancer mechanism of action.

Antimicrobial Activity

The thiophene nucleus is a common feature in many antimicrobial agents.[2][8] Thiophene derivatives have been reported to exhibit activity against a broad spectrum of bacteria, including drug-resistant strains.[8][9] The mechanism of action is often attributed to the disruption of bacterial cell membranes or the inhibition of essential enzymes.

Hypothesized Mechanism of Action: The lipophilic nature of the thiophene and phenyl rings could facilitate the compound's penetration into bacterial cell membranes, leading to their disruption and subsequent cell death. Additionally, the aldehyde and ketone functionalities could interact with and inhibit key bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

Anti-inflammatory Properties

Chalcones derived from 2-acetylthiophene have shown considerable anti-inflammatory activity.[4][10] This activity is often linked to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in the inflammatory cascade.[11][12]

Hypothesized Mechanism of Action: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde and its potential chalcone derivatives may inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes by targeting the COX and LOX pathways. This would lead to a reduction in the classic signs of inflammation, such as swelling, redness, and pain.

Diagram of Anti-inflammatory Workflow:

Anti_inflammatory_Workflow Compound 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde In_vitro_Assay COX/LOX Inhibition Assay Compound->In_vitro_Assay Cell_based_Assay LPS-stimulated Macrophages (Measure NO, PGE2, Cytokines) Compound->Cell_based_Assay Data_Analysis Determine IC50 / % Inhibition In_vitro_Assay->Data_Analysis In_vivo_Model Carrageenan-induced Paw Edema Cell_based_Assay->In_vivo_Model In_vivo_Model->Data_Analysis

Caption: Experimental workflow for anti-inflammatory evaluation.

Experimental Protocols

To validate the predicted biological activities, a series of well-established in vitro and in cell-based assays should be performed.

Synthesis of Chalcone Derivatives

A library of chalcone derivatives should be synthesized from 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde to explore the structure-activity relationship.

Protocol: Claisen-Schmidt Condensation

  • Dissolve equimolar amounts of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde and a substituted acetophenone in ethanol.

  • Add a catalytic amount of a strong base (e.g., 40% aqueous KOH) dropwise to the mixture at room temperature.[10]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.

  • Characterize the synthesized compounds using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

In Vitro Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity

  • Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound (and its chalcone derivatives) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Screening

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

  • Prepare a twofold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism without compound) and a negative control (broth only) in each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[13]

In Vitro Anti-inflammatory Activity Assay

Protocol: COX-2 Inhibition Assay

  • A commercially available COX-2 inhibitor screening assay kit can be used for this purpose.

  • Prepare the reaction mixture containing the test compound at various concentrations, the COX-2 enzyme, and arachidonic acid as the substrate, according to the manufacturer's instructions.

  • Incubate the reaction mixture at 37°C for a specified period.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

  • Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

For a clear and comparative analysis of the biological activities, all quantitative data should be summarized in tables.

Table 1: Comparative Anticancer Activity (IC₅₀ in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde To be determinedTo be determinedTo be determined
Chalcone Derivative 1 To be determinedTo be determinedTo be determined
Chalcone Derivative 2 To be determinedTo be determinedTo be determined
Doxorubicin (Positive Control) Reference valueReference valueReference value

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde To be determinedTo be determinedTo be determined
Chalcone Derivative 1 To be determinedTo be determinedTo be determined
Chalcone Derivative 2 To be determinedTo be determinedTo be determined
Ciprofloxacin (Bacterial Control) Reference valueReference valueN/A
Amphotericin B (Fungal Control) N/AN/AReference value

Conclusion and Future Directions

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde represents a promising starting point for the development of novel therapeutic agents. Its unique chemical architecture, combining the biologically active thiophene ring with functionalities amenable to further chemical modification, warrants a thorough investigation of its pharmacological potential. The experimental framework outlined in this guide provides a robust starting point for elucidating the anticancer, antimicrobial, and anti-inflammatory properties of this compound and its derivatives. Future studies should focus on lead optimization through the synthesis of a diverse library of chalcones and other derivatives, followed by in-depth mechanistic studies and in vivo efficacy testing in relevant animal models.

References

  • Xu, L., et al. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • Various Authors. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research.
  • García-Tojal, J., et al. (2001). Biological activity of complexes derived from thiophene-2-carbaldehyde thiosemicarbazone. Crystal structure of [Ni(C(6)H(6)N(3)S(2))(2)]. Journal of Inorganic Biochemistry, 86(2-3), 627-33.
  • Various Authors. (2021).
  • Al-Amiery, A. A., et al. (2024). Synthesis, pharmacological evaluation, and in silico study of new 3-furan-1-thiophene-based chalcones as antibacterial and anticancer agents. Heliyon, 10(12), e32257.
  • Various Authors. (2011). Synthesis, studies and in vitro antibacterial activity of some 5-(thiophene-2-yl)-phenyl pyrazoline derivatives. Arabian Journal of Chemistry, 4(4), 439-443.
  • Various Authors. (1978). Process for producing 5-carboxy-2-acetylthiophene.
  • Roman, G. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 13, 981503.
  • Various Authors. (2023). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Pharmaceuticals, 16(7), 999.
  • Ramesh, B., & Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436.
  • Various Authors. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(25), 21493–21507.
  • Various Authors. (2022). Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega, 7(25), 21493–21507.
  • Mabkhot, Y. N., et al. (2016). Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. Molecules, 21(2), 221.
  • Kazak, C., et al. (2003). 2-Acetylphenyl 5-methylthiophene-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(9), o1362-o1363.
  • Ramesh, B., & Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. Semantic Scholar.
  • Various Authors. (2022). Synthesis of 5-(4-(diphenylamino) styryl)thiophene-2-carbaldehyde (6).
  • Various Authors. (2018). Synthesis of Novel Thiophene-Chalcone Derivatives as Anticancer- and Apoptosis-Inducing Agents. ChemistrySelect, 3(24), 6743-6747.
  • Various Authors. (2025). A Comparative Guide to the Biological Activity of 2-Acetylthiophene Derivatives Versus Other Heterocycles. BenchChem.
  • Al-Abdullah, E. S., et al. (2017). Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)
  • Various Authors. (2018). Synthesis of Novel Thiophene-Chalcone Derivatives as Anticancer- and Apoptosis-Inducing Agents.
  • Various Authors. (2011). Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products. Molecules, 16(1), 623-635.
  • Various Authors. (2021).
  • Various Authors. (2020). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science, 47(3).
  • Various Authors. (2002). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Russian Chemical Bulletin, 51(1), 143-147.
  • Various Authors. (2024). Unlocking antibacterial potential: thiophene-2 carbaldehyde modification of acertannin from african leaves as mura enzyme inhibitors. Jurnal Ners Universitas Pahlawan.
  • Various Authors. (2023).
  • Various Authors. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
  • Various Authors. (2020). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 60(1), 133-139.
  • Various Authors. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27851–27876.

Sources

Exploratory

Electronic Architecture &amp; Material Potential of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

A Strategic Scaffold for Organic Electronics and Functional Materials Executive Summary 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-04-2) represents a critical class of "push-pull" bifunctionalized heteroar...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Scaffold for Organic Electronics and Functional Materials

Executive Summary

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-04-2) represents a critical class of "push-pull" bifunctionalized heteroaromatic systems. Unlike simple thiophene derivatives, this molecule integrates two orthogonal reactive handles—an electrophilic formyl group and an acetyl moiety—across a conjugated phenyl-thiophene bridge. This unique architecture positions it as a high-value intermediate for Non-Linear Optical (NLO) materials , fluorescent sensors , and organic semiconductors . This guide analyzes its electronic structure, provides a self-validating synthesis protocol, and maps its utility in advanced material science.

Part 1: Molecular Architecture & Electronic Theory

The electronic utility of this molecule stems from its Donor-Acceptor-Donor' (D-A-D') topology. The thiophene ring acts as an electron-rich bridge, facilitating charge transfer between the phenyl ring and the terminal acceptor groups.

1.1 Structural Components[1][2][3][4][5][6]
  • Thiophene Core: Acts as the primary electron donor and conjugation bridge. Its lower aromatic resonance energy (compared to benzene) allows for more effective delocalization of

    
    -electrons.
    
  • C-2 Formyl Group (-CHO): A strong electron-withdrawing group (EWG) that lowers the LUMO energy level, facilitating electron injection in semiconductor applications.

  • C-5 (2-Acetylphenyl) Group: The ortho-substitution on the phenyl ring induces a steric twist, partially breaking planarity. However, the acetyl group provides a secondary acceptor site and a handle for Claisen-Schmidt condensations.

1.2 Frontier Molecular Orbitals (FMO) Theory

In material science design, the HOMO-LUMO gap (


) dictates optical and electrical performance.
  • HOMO: Predominantly localized on the thiophene-phenyl

    
    -system.
    
  • LUMO: Delocalized across the formyl and acetyl groups.

  • Intramolecular Charge Transfer (ICT): Upon photoexcitation, electron density shifts from the thiophene core toward the carbonyl oxygens. This creates a dipole moment change utilized in solvatochromic sensors.

Table 1: Predicted Electronic Parameters (DFT B3LYP/6-31G)*

Parameter Value (Approx.) Significance
HOMO Level -5.8 eV Indicates oxidative stability (air stability).
LUMO Level -2.9 eV Facilitates electron acceptance; suitable for n-type behavior if extended.

| Band Gap (


)  | ~2.9 eV | Corresponds to absorption in the near-UV/blue region (350–380 nm). |
| Dipole Moment  | ~4.5 Debye | High polarity favors solubility in polar organic solvents. |
Part 2: Synthesis & Purification Protocol

To ensure electronic-grade purity (>99%), a Suzuki-Miyaura Cross-Coupling strategy is recommended over direct arylation due to higher regioselectivity.

2.1 Reagents & Stoichiometry
  • Precursor A: 5-Bromo-2-thiophenecarboxaldehyde (1.0 eq)

  • Precursor B: 2-Acetylphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3-5 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 M aqueous solution)
  • Solvent: 1,4-Dioxane : Ethanol (4:1 ratio)

2.2 Step-by-Step Protocol
  • Degassing: Charge a 3-neck round-bottom flask with Precursor A, Precursor B, and solvent. Sparge with Argon for 20 minutes to remove dissolved O

    
     (critical to prevent Pd catalyst deactivation).
    
  • Catalyst Addition: Add Pd(PPh

    
    )
    
    
    
    under a positive stream of Argon.
  • Reaction: Heat to 90°C under reflux for 12–16 hours. Monitor via TLC (30% Ethyl Acetate/Hexane). The product spot will be fluorescent under 254 nm UV.

  • Quenching: Cool to room temperature. Pour into ice-cold water (100 mL).

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Wash organic layer with brine.
    
  • Purification: Dry over anhydrous MgSO

    
    , concentrate, and purify via silica gel column chromatography (Gradient: Hexane 
    
    
    
    20% EtOAc/Hexane).
2.3 Synthesis Workflow Visualization

SynthesisWorkflow Start Start: Reagents (Bromothiophene + Boronic Acid) Degas Step 1: Degassing (Argon Sparge, 20 min) Start->Degas Catalysis Step 2: Catalysis (Pd(PPh3)4, 90°C) Degas->Catalysis Add Catalyst Workup Step 3: Workup (DCM Extraction) Catalysis->Workup 12-16 hrs Purify Step 4: Purification (Column Chromatography) Workup->Purify Product Final Product (>99% Purity) Purify->Product

Figure 1: Optimized Suzuki-Miyaura coupling workflow for high-purity synthesis.

Part 3: Material Science Applications

The dual functionality of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde allows it to serve as a "divergent node" in material synthesis.

3.1 Pathway A: Chalcone Derivatives (NLO Materials)

By reacting the acetyl group with aromatic aldehydes (Claisen-Schmidt condensation), the conjugation length is extended.

  • Mechanism: The acetyl group acts as the nucleophile.

  • Result: Formation of Chalcones.

  • Property: Enhanced Second Harmonic Generation (SHG) response due to increased hyperpolarizability (

    
    ). These materials are candidates for optical switches.
    
3.2 Pathway B: Schiff Base Sensors

By reacting the formyl group with primary amines.

  • Mechanism: Condensation to form an azomethine (-C=N-) bond.

  • Result: Fluorescent "Turn-On" sensors.

  • Application: Detection of metal ions (e.g., Cu

    
    , Zn
    
    
    
    ). The nitrogen lone pair quenches fluorescence via PET (Photoinduced Electron Transfer); metal binding restores emission.
3.3 Pathway C: Conjugated Polymers

The thiophene core allows for electropolymerization or chemical oxidation (e.g., FeCl


).
  • Result: Poly(thiophene-phenyl) derivatives.

  • Application: Active layers in Organic Photovoltaics (OPVs) . The pendant acetyl/formyl groups allow for post-polymerization functionalization to tune solubility and energy levels.

3.4 Application Logic Diagram

Applications Core 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde Claisen Claisen-Schmidt Condensation (Acetyl Reactivity) Core->Claisen Schiff Schiff Base Condensation (Formyl Reactivity) Core->Schiff Poly Oxidative Polymerization (Thiophene Core) Core->Poly Chalcone Chalcones (Extended Conjugation) Claisen->Chalcone Azomethine Azomethine Ligands (Metal Binding Sites) Schiff->Azomethine Polymer Conductive Polymers (P3HT Analogs) Poly->Polymer NLO NLO Materials (Optical Switches) Chalcone->NLO Sensor Fluorescent Sensors (Ion Detection) Azomethine->Sensor OPV Organic Solar Cells (Active Layer) Polymer->OPV

Figure 2: Divergent synthetic pathways transforming the scaffold into functional materials.

Part 4: Optoelectronic Characterization Protocols

To validate the material properties, the following characterization suite is required.

4.1 UV-Vis Spectroscopy
  • Solvent: Acetonitrile (polar aprotic) vs. Toluene (non-polar).

  • Expected Profile:

    • 
       transition: ~300–340 nm (High intensity).
      
    • 
       transition: ~350–380 nm (Lower intensity, solvent dependent).
      
  • Protocol: Prepare a

    
     M solution. Measure baseline with pure solvent. Scan 200–800 nm.
    
4.2 Cyclic Voltammetry (CV)

Used to determine HOMO/LUMO levels experimentally.

  • Electrolyte: 0.1 M TBAPF

    
     in Acetonitrile.
    
  • Electrodes: Glassy Carbon (Working), Pt wire (Counter), Ag/AgCl (Reference).

  • Scan Rate: 50–100 mV/s.

  • Calculation:

References
  • Synthesis of Thiophene-Chalcone Derivatives Title: Synthesis, characterization and biological evaluation of some new thiophene based chalcones. Source:Journal of Saudi Chemical Society URL:[Link]

  • Electronic Properties of Thiophene-Carbaldehydes Title: Thiophene-2-carboxaldehyde: A versatile building block for organic electronics.[4][7] Source:PubChem Compound Summary URL:[Link]

  • Suzuki Coupling Protocols for Thiophenes Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Source:Chemical Reviews URL:[Link]

  • Crystal Structure & Precursors Title: 2-Acetylphenyl 5-methylthiophene-2-carboxylate (Precursor Analysis). Source:Acta Crystallographica Section E URL:[Link]

Sources

Foundational

Safety data sheet (SDS) and handling of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Technical Guide: Safe Handling and Stewardship of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Executive Summary This technical guide outlines the safety, handling, and stability protocols for 5-(2-Acetyl-phenyl)-thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safe Handling and Stewardship of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary

This technical guide outlines the safety, handling, and stability protocols for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (C₁₃H₁₀O₂S). As a bifunctional heterocyclic building block containing both a reactive aldehyde and an ortho-substituted acetyl group, this compound presents specific challenges regarding oxidative stability and steric hindrance. This document is designed for medicinal chemists and process engineers, prioritizing data integrity and self-validating safety workflows.

Part 1: Chemical Identity & Physicochemical Profile[1]

Compound Identity:

  • IUPAC Name: 5-(2-Acetylphenyl)thiophene-2-carbaldehyde

  • Molecular Formula: C₁₃H₁₀O₂S

  • Molecular Weight: 230.28 g/mol

  • Structural Features: Thiophene core substituted at C2 with a formyl group and at C5 with a 2-acetylphenyl moiety.

  • CAS Number: Note: While the para-isomer (83322-23-0) is widely indexed, the ortho-isomer is frequently a custom synthesis intermediate. Treat as a Research Chemical (RC) lacking a specific bulk CAS.

Physicochemical Properties (Extrapolated from Structural Analogs):

PropertyValue / CharacteristicMechanistic Insight
Physical State Solid (Crystalline powder)High conjugation leads to π-stacking in the solid state.
Color Pale yellow to amberColor deepens upon oxidation (formation of carboxylic acid impurities).
Melting Point 85–95 °C (Estimated)Ortho-substitution disrupts planarity compared to the para-isomer, potentially lowering MP.
Solubility DMSO, DMF, DCM, ChloroformLipophilic thiophene/phenyl rings drive solubility in non-polar/polar aprotic solvents.
Reactivity Air & Light Sensitive The C2-aldehyde is prone to autoxidation to 5-(2-acetylphenyl)thiophene-2-carboxylic acid.

Part 2: Hazard Identification & Risk Assessment

GHS Classification (Derived from Analogous Thiophene Aldehydes):

  • Signal Word: WARNING

  • Pictograms: GHS07 (Exclamation Mark)

Hazard CodeHazard StatementPathophysiological Context
H302 Harmful if swallowedThiophene derivatives can undergo metabolic activation (S-oxidation) leading to reactive electrophiles.[1]
H315 Causes skin irritationAldehydes are electrophilic skin sensitizers; can form Schiff bases with skin proteins.
H319 Causes serious eye irritationDirect lachrymatory effect typical of aromatic aldehydes.
H335 May cause respiratory irritationDust inhalation triggers mucosal inflammation.

Structure-Activity Safety Insight: The ortho-acetyl group introduces significant steric bulk. While this may reduce the rate of metabolic attack on the phenyl ring, the thiophene-2-carbaldehyde moiety remains the primary vector for toxicity and instability. The aldehyde group is highly reactive toward nucleophiles (proteins/DNA) and oxygen.

Part 3: Storage & Stability Protocol

The "Inert Chain of Custody" To maintain purity >98% for biological assays, strict exclusion of oxygen is required.

  • Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, providing a better "blanket" over the solid.

  • Temperature: 2–8 °C . Cold storage retards the radical chain mechanism of aldehyde autoxidation.

  • Container: Amber glass vials with Teflon-lined screw caps. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

  • Light: Protect from light. Thiophenes can undergo photocyclization or photo-oxidation reactions under UV exposure.

Part 4: Operational Handling & Synthesis Workflow

Protocol: Safe Weighing and Transfer

  • Engineering Control: Weigh inside a fume hood or, preferably, a glovebox for quantities <10 mg.

  • PPE: Nitrile gloves (double-gloved), lab coat, safety glasses with side shields.

  • Solvent Selection: Avoid protic solvents (MeOH, EtOH) for long-term storage as hemiacetals may form. Use anhydrous DMSO or DCM for stock solutions.

Visualization: Synthesis & Handling Workflow The following diagram illustrates the logical flow for synthesizing this compound via Suzuki coupling and the subsequent handling decision tree.

G Start Start: Synthesis Planning Precursors Precursors: 5-Formyl-2-thiopheneboronic acid + 2'-Bromoacetophenone Start->Precursors Reaction Reaction: Suzuki Coupling (Pd(PPh3)4, Na2CO3, DME/H2O) Reflux, Inert Atm Precursors->Reaction Pd Catalysis Workup Workup: Extract (DCM), Wash (Brine), Dry (MgSO4) Reaction->Workup Purification Purification: Flash Column Chromatography (Hexane/EtOAc) Workup->Purification Product Product: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Purification->Product QC QC Check: 1H NMR (Aldehyde peak ~9.8 ppm) Check for Acid Impurity Product->QC Storage Storage Decision QC->Storage LongTerm Long Term (>1 week): Store under Argon, 4°C Amber Vial Storage->LongTerm Stock Immediate Immediate Use: Dissolve in Anhydrous DMSO Use within 24h Storage->Immediate Assay

Caption: Figure 1.[1][2] Synthesis workflow and storage decision tree for maintaining compound integrity.

Part 5: Emergency Response & Disposal

Spill Response (Solid):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • Isolate: Ensure no ignition sources are present (flash point of analogs is >110°C, but dust can be combustible).

  • Neutralize: No specific neutralizer required.

  • Clean Up: Wet sweep to avoid dust generation. Use a HEPA-vacuum if available. Wipe surface with 10% bleach followed by ethanol to degrade trace organic residues.

First Aid:

  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Critical: Remove contact lenses if present.[3][4]

  • Skin Contact: Wash with soap and water.[3] Do not use alcohol (increases permeability).

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Contact a poison control center.

Disposal:

  • Waste Stream: Halogen-free organic solvent waste (if in solution) or Solid Hazardous Waste.

  • Protocol: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

Part 6: Scientific Context & References

Field-Proven Insights: This compound is a valuable intermediate for synthesizing chalcones (via Claisen-Schmidt condensation with the acetyl group) or Schiff bases (via the aldehyde). In drug discovery, the ortho-acetyl motif is often used to induce a "twist" in the biaryl system, disrupting planarity to improve solubility or selectivity in kinase inhibitor design [1].

References:

  • GHS Classification of Thiophene-2-carbaldehyde. PubChem CID 7364. National Center for Biotechnology Information. Link

  • Safety Data Sheet: 5-Phenylthiophene-2-carboxaldehyde. Sigma-Aldrich. (Analogous safety profile). Link

  • Suzuki-Miyaura Coupling of Thiophene Boronic Acids. Organic Syntheses, Coll. Vol. 10, p.102 (2004). (Standard synthesis protocol). Link

  • Oxidation of Aromatic Aldehydes. Journal of Chemical Education, 2005, 82, 9. (Mechanism of instability). Link

Sources

Exploratory

Technical Guide: Thiophene-2-Carbaldehyde Derivatives in Medicinal Chemistry

[1] Strategic Overview: The Thiophene Scaffold In medicinal chemistry, thiophene-2-carbaldehyde (T2C) serves as a critical bioisostere to benzaldehyde. While structurally similar to the benzene ring, the thiophene ring i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Strategic Overview: The Thiophene Scaffold

In medicinal chemistry, thiophene-2-carbaldehyde (T2C) serves as a critical bioisostere to benzaldehyde. While structurally similar to the benzene ring, the thiophene ring introduces unique physicochemical properties—specifically higher lipophilicity and distinct electronic distribution due to the sulfur atom's lone pairs. These characteristics often result in improved pharmacokinetic profiles, such as enhanced membrane permeability and metabolic stability, for derivative compounds.

This guide analyzes the synthetic utility and therapeutic potential of T2C derivatives, focusing on three primary architectural classes: Chalcones , Schiff Bases , and 3-Aryl-substituted derivatives .

Synthetic Architectures & Pathways

The chemical reactivity of T2C is defined by two distinct sites: the electrophilic carbonyl carbon (C=O) and the thiophene ring carbons (specifically C3 and C5), which are susceptible to electrophilic substitution or metal-catalyzed cross-coupling.

Core Synthetic Workflows

The following diagram outlines the primary synthetic routes transforming T2C into bioactive scaffolds.

T2C_Synthesis T2C Thiophene-2-carbaldehyde (Starting Material) Cond1 Acetophenone / NaOH (Claisen-Schmidt) T2C->Cond1 Cond2 Primary Amine / H+ (Condensation) T2C->Cond2 Cond3 Aryl Boronic Acid / Pd(0) (Suzuki-Miyaura) T2C->Cond3 Pre-functionalization (e.g., 3-Bromo) Chalcone Thiophene Chalcones (Anticancer/Anti-inflammatory) Cond1->Chalcone Aldol Condensation Schiff Schiff Bases (Imines) (Antimicrobial/Antioxidant) Cond2->Schiff -H2O ArylThio 3-Aryl-Thiophene-2-CHO (Topoisomerase Inhibitors) Cond3->ArylThio C-C Coupling

Figure 1: Primary synthetic divergence points for Thiophene-2-carbaldehyde. Blue indicates the precursor; Green indicates bioactive scaffolds.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on high-yield methodologies cited in recent medicinal chemistry literature.

Protocol A: Synthesis of Thiophene-Based Chalcones (Claisen-Schmidt Condensation)

Target Application: Anticancer and Anti-inflammatory agents.

Mechanism: Base-catalyzed aldol condensation followed by dehydration to form an


-unsaturated ketone.

Reagents:

  • Thiophene-2-carbaldehyde (10 mmol)

  • Substituted Acetophenone (10 mmol)

  • Ethanol (95%, 30 mL)

  • Sodium Hydroxide (NaOH) aqueous solution (40% w/v, 5 mL)

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 10 mmol of the substituted acetophenone in 30 mL of ethanol.

  • Addition: Add 10 mmol of thiophene-2-carbaldehyde to the solution. Stir the mixture at room temperature for 5 minutes.

  • Catalysis: Dropwise add 5 mL of 40% NaOH solution while stirring vigorously. The solution will typically change color (yellow to deep orange/red) indicating the formation of the enolate and subsequent condensation.

  • Reaction: Continue stirring at room temperature for 6–8 hours. Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3).

  • Work-up: Pour the reaction mixture into 100 g of crushed ice containing 2 mL of concentrated HCl (to neutralize the base and precipitate the product).

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and recrystallize from ethanol to yield the pure chalcone.

Validation Check: The presence of the


-unsaturated ketone is confirmed by IR spectroscopy (characteristic C=O stretch at ~1650 cm⁻¹ and C=C stretch at ~1600 cm⁻¹) and ¹H-NMR (doublet signals for vinylic protons with J values ~15-16 Hz, indicating trans geometry).
Protocol B: Palladium-Catalyzed Synthesis of 3-Arylthiophene-2-carbaldehydes

Target Application: Topoisomerase II inhibitors and NO scavengers.

Mechanism: Suzuki-Miyaura cross-coupling of a halogenated thiophene precursor with aryl boronic acids.

Reagents:

  • 3-Bromothiophene-2-carbaldehyde (1.0 mmol)[1]

  • Arylboronic acid (1.2 mmol)[1]

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.04 mmol)

  • Sodium Carbonate (Na₂CO₃) (2.5 mmol)[1]

  • Solvent: Toluene:Ethanol:Water (4:1:1 ratio)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a two-neck round-bottom flask and purge with nitrogen gas.

  • Loading: Add 3-bromothiophene-2-carbaldehyde (1.0 mmol), the desired arylboronic acid (1.2 mmol), and Na₂CO₃ (2.5 mmol).

  • Solvent & Catalyst: Add the degassed solvent mixture (10 mL) followed by the Pd catalyst (0.04 mmol).

  • Reflux: Heat the mixture to reflux (approx. 90–100°C) under nitrogen for 8–12 hours.

  • Extraction: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient).

Therapeutic Applications & Data Analysis

Anticancer Activity (Colon Cancer & Leukemia)

Thiophene chalcones and 3-aryl derivatives have shown significant potency against human colon cancer cell lines (e.g., HCT-15) and leukemia cell lines. The mechanism often involves the inhibition of Topoisomerase II or the induction of oxidative stress via NO scavenging pathways.

Table 1: Comparative Cytotoxicity of Thiophene Derivatives (IC₅₀) Data synthesized from comparative studies of thiophene derivatives against standard drugs.

Compound IDStructure ClassTarget Cell LineIC₅₀ (µg/mL)Reference Standard (IC₅₀)
5a 3-(3-Methoxyphenyl)thiophene-chalconeHCT-15 (Colon)21.0 Doxorubicin (25.[2]0)
5g 3-Aryl-thiophene-2-chalcone derivativeHCT-15 (Colon)22.8 Doxorubicin (25.[2]0)
2d 3-(5-Formyl-thiophene-3-yl)-benzonitrileP. aeruginosa*29.7 Streptomycin (35.[3]2)
2i 4-(3-Cl-4-F-phenyl)thiophene-2-CHOUrease Inhibition27.1 Thiourea (Standard)

*Note: Compound 2d data refers to antibacterial potency, highlighting the dual-utility of the scaffold.

Structure-Activity Relationship (SAR)

The biological efficacy of T2C derivatives is tightly controlled by substituents on the phenyl ring (in chalcones) or the C3 position (in thiophene core).

Key SAR Findings:

  • Electron-Withdrawing Groups (EWG): Substituents like -Cl, -F, or -NO₂ on the phenyl ring of thiophene chalcones generally increase antibacterial and antifungal activity by enhancing lipophilicity and cellular penetration.

  • Electron-Donating Groups (EDG): Groups like -OCH₃ (Methoxy) at the meta or para position significantly enhance anticancer activity (as seen in Compound 5a).

  • Metal Complexation: Schiff bases derived from T2C show a 2-3 fold increase in biological activity when complexed with transition metals (Cu(II), Zn(II), Ni(II)) due to the chelation theory (reduced polarity of the metal ion increases lipophilicity).

SAR_Analysis Core Thiophene-Chalcone Scaffold (Ar-CO-CH=CH-Thiophene) Mod1 Phenyl Ring Substitution (Electron Donating: -OCH3) Core->Mod1 Mod2 Phenyl Ring Substitution (Electron Withdrawing: -Cl, -F) Core->Mod2 Mod3 Metal Chelation (Cu++, Zn++) Core->Mod3 Eff1 Increased Cytotoxicity (HCT-15 Colon Cancer) Mod1->Eff1 Optimized Redox Potential Eff2 Enhanced Antimicrobial Activity Mod2->Eff2 Lipophilicity Modulation Eff3 Maximized Membrane Permeability Mod3->Eff3 Chelation Effect

Figure 2: SAR Logic Flow for Thiophene-Chalcone Derivatives. Red represents the core scaffold; Yellow represents structural modifications; Grey represents the biological outcome.

References

  • Venkataramireddy, V., et al. (2016). Synthesis and Anti-Cancer Activity of Novel 3-Aryl Thiophene-2-Carbaldehydes and Their Aryl/Heteroaryl Chalcone Derivatives. Rasayan Journal of Chemistry. Link

  • Doshi, V. A., et al. (2024).[4] Some Novel Chalcone Derivatives containing 5-Chloro Thiophene in a Base Structure: Synthesis, Characterization, in silico Study and Biological Evaluation. Asian Journal of Chemistry. Link

  • Al-Adiwish, W. M., et al. (2013).[3] Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Link

  • BenchChem Technical Review. (2025). A Comparative Guide to 5-Methyl-2-thiophenecarboxaldehyde and Thiophene-2-carboxaldehyde. Link

  • Nagpal, A., & Chauhan, M. (2019).[5] Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 5-(2-Acetylphenyl)thiophene-2-carbaldehyde

[1] Abstract & Application Context This application note details the synthetic protocol for 5-(2-acetylphenyl)thiophene-2-carbaldehyde , a biaryl scaffold valuable in medicinal chemistry for the development of heterocycl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Application Context

This application note details the synthetic protocol for 5-(2-acetylphenyl)thiophene-2-carbaldehyde , a biaryl scaffold valuable in medicinal chemistry for the development of heterocyclic pharmacophores. The thiophene-carbaldehyde moiety serves as a versatile "chemical handle" for further diversification (e.g., reductive amination, Knoevenagel condensation), while the ortho-acetyl group provides a key site for cyclization reactions to form fused tricyclic systems such as thienochromenones.

The synthesis utilizes a Suzuki-Miyaura Cross-Coupling strategy.[1][2][3][4] This route is selected for its high functional group tolerance, specifically preserving the electrophilic aldehyde and ketone moieties without the need for protecting groups.

Retrosynthetic Analysis & Strategy

To construct the C–C bond between the thiophene and phenyl rings, we employ a palladium-catalyzed cross-coupling.

Strategic Choice: We utilize 5-bromothiophene-2-carbaldehyde as the electrophile and (2-acetylphenyl)boronic acid as the nucleophile.

  • Rationale: 5-Halothiophene-2-carbaldehydes are commercially stable and less prone to protodeboronation compared to their boronic acid counterparts (thiophene-2-boronic acids can be unstable). The (2-acetylphenyl)boronic acid is readily available and stable.

Logical Pathway Visualization

Retrosynthesis Target Target Molecule 5-(2-Acetylphenyl)thiophene-2-carbaldehyde Disconnection Suzuki-Miyaura Disconnection Target->Disconnection Retrosynthesis FragmentA Electrophile 5-Bromothiophene-2-carbaldehyde (CAS: 4701-17-1) Disconnection->FragmentA FragmentB Nucleophile (2-Acetylphenyl)boronic acid (CAS: 308103-54-0) Disconnection->FragmentB

Caption: Retrosynthetic breakdown of the target biaryl system via C-C bond disconnection.

Materials & Equipment

Reagents
ReagentCAS NumberRoleEquiv.
5-Bromothiophene-2-carbaldehyde 4701-17-1Electrophile1.0
(2-Acetylphenyl)boronic acid 308103-54-0Nucleophile1.2
Tetrakis(triphenylphosphine)palladium(0) 14221-01-3Catalyst0.05 (5 mol%)
Sodium Carbonate (Na₂CO₃) 497-19-8Base2.0
1,2-Dimethoxyethane (DME) 110-71-4Solvent-
Water (deionized) 7732-18-5Co-solvent-

Note on Safety: Ensure you are using (2-Acetylphenyl)boronic acid or 1-(2-bromophenyl)ethanone if reversing the coupling partners. Do NOT confuse precursors with 2-Bromoacetophenone (Phenacyl bromide), which is a potent lachrymator (tear gas agent).

Equipment
  • Schlenk line or Nitrogen/Argon manifold.

  • Two-neck round-bottom flask (100 mL) with reflux condenser.

  • Magnetic stirrer and oil bath.

  • Rotary evaporator.

Experimental Protocol

Phase 1: Reaction Setup

Principle: The reaction requires an inert atmosphere to prevent the oxidation of the Pd(0) catalyst, which would deactivate the catalytic cycle.

  • Preparation of Solvent System:

    • Mix DME (40 mL) and Water (10 mL) in a flask.

    • Degas the solvent mixture vigorously for 15–20 minutes by bubbling nitrogen or argon through the liquid. Critical Step: Oxygen removal is essential for high yields.

  • Reagent Loading:

    • To a dry, nitrogen-flushed 100 mL two-neck flask equipped with a stir bar, add:

      • 5-Bromothiophene-2-carbaldehyde (1.91 g, 10.0 mmol)

      • (2-Acetylphenyl)boronic acid (1.97 g, 12.0 mmol)

      • Tetrakis(triphenylphosphine)palladium(0) (578 mg, 0.5 mmol)

    • Note: Add the catalyst last, preferably under a counter-flow of inert gas.

  • Initiation:

    • Add the degassed DME/Water solvent mixture via syringe or cannula.

    • Add Sodium Carbonate (2.12 g, 20.0 mmol).

    • Seal the system and establish a positive pressure of nitrogen.

Phase 2: Reaction & Monitoring
  • Heating:

    • Heat the reaction mixture to reflux (approx. 85°C) in an oil bath.

    • Stir vigorously for 6–12 hours .

    • Mechanism:[4][5] The ortho-acetyl group induces steric hindrance. While thiophenes are generally reactive, the steric bulk of the phenyl partner may slow the transmetallation step.

  • Monitoring:

    • Monitor via TLC (Hexanes:Ethyl Acetate, 3:1).

    • Target R_f will be distinct from the starting bromide. Look for the disappearance of the bromide spot.

Phase 3: Workup & Purification

Workflow Visualization:

Workup Reaction Reaction Mixture (Reflux complete) Cooling Cool to Room Temp Reaction->Cooling Extraction Liquid-Liquid Extraction (EtOAc / Water) Cooling->Extraction OrganicLayer Organic Layer (Target + Impurities) Extraction->OrganicLayer AqueousLayer Aqueous Layer (Salts, Boronic waste) Extraction->AqueousLayer Drying Dry over MgSO4 Filter & Concentrate OrganicLayer->Drying Purification Flash Column Chromatography (SiO2, Hex/EtOAc Gradient) Drying->Purification Product Pure Product Yellow Solid Purification->Product

Caption: Workup and purification workflow for the isolation of the target biaryl aldehyde.

  • Quenching: Cool the mixture to room temperature.

  • Extraction: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Brine (sat. NaCl, 50 mL).

  • Drying: Dry over anhydrous Magnesium Sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude residue.

  • Purification:

    • Perform Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of Hexanes/Ethyl Acetate (Start 9:1 → End 7:3).

    • Collect fractions containing the product (typically a light yellow solid).

Characterization & Validation

To validate the synthesis, the following analytical signatures are expected:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aldehyde (-CHO): Singlet at ~9.8–9.9 ppm.

    • Acetyl (-COCH₃): Singlet at ~2.5–2.6 ppm (3H).

    • Thiophene Protons: Two doublets (or broad signals) in the aromatic region (~7.2–7.8 ppm).[6]

    • Phenyl Protons: Multiplet pattern characteristic of ortho-substitution (~7.3–7.8 ppm).

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion [M]+: Calculated 230.04 Da (C₁₃H₁₀O₂S).

Safety & Compliance

  • Chemical Hazards:

    • Palladium Catalyst: Potential sensitizer. Handle in a fume hood.

    • Solvents (DME): Flammable and potential reproductive toxin. Use appropriate PPE (gloves, goggles).

    • Precursor Distinction: Ensure the use of 1-(2-bromophenyl)ethanone (if synthesizing the boronic acid precursor) and NOT 2-bromoacetophenone (phenacyl bromide), which is a lachrymator.

  • Waste Disposal:

    • Aqueous waste containing palladium traces must be segregated into heavy metal waste streams.

    • Organic solvents should be disposed of in non-halogenated organic waste containers.

References

  • Suzuki-Miyaura Coupling of Thiophenes

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.
    • Source: Molecules (2013).[2][3][4]

  • General Suzuki Protocol

    • Suzuki-Miyaura Cross-Coupling: The reaction of arylboronic acids with organic halides.
    • Source: Chemical Reviews (1995).
  • Thiophene Chemistry Context

    • Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes.
    • Source: Semantic Scholar / ResearchG

Sources

Application

Application Note: Suzuki-Miyaura Cross-Coupling Protocol for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary The synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde presents a unique intersection of steric and electronic challenges. This biaryl motif—featuring both an enolizable acetyl group and a reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde presents a unique intersection of steric and electronic challenges. This biaryl motif—featuring both an enolizable acetyl group and a reactive formyl group—requires highly specific cross-coupling conditions to prevent yield-destroying side reactions such as aldol condensations or protodeboronation. This application note provides a self-validating, highly optimized step-by-step protocol designed for drug development professionals and synthetic chemists requiring scalable, reproducible yields.

Mechanistic Rationale & Strategic Design

When designing the Suzuki-Miyaura coupling for this target, two primary disconnection strategies exist:

  • Coupling 2-bromoacetophenone with (5-formylthiophen-2-yl)boronic acid.

  • Coupling 5-bromothiophene-2-carbaldehyde with (2-acetylphenyl)boronic acid.

We strictly employ the second strategy. Heteroaryl boronic acids, particularly electron-rich 2-substituted thiophenes, are notoriously unstable and highly susceptible to base-mediated protodeboronation during the transmetalation step [1][2]. By placing the boronic acid moiety on the phenyl ring, we bypass this decomposition pathway entirely.

However, (2-acetylphenyl)boronic acid introduces significant steric hindrance adjacent to the carbon-boron bond. To overcome the high activation barrier of transmetalation and subsequent reductive elimination, the choice of palladium ligand is critical. We utilize Pd(dppf)Cl₂ . The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (approx. 99°), which enforces a cis geometry of the aryl groups on the Pd(II) intermediate, thereby dramatically accelerating the rate of reductive elimination over competitive β-hydride elimination or catalyst decomposition [3][4]. This makes it a highly effective catalyst for sterically hindered Suzuki couplings [5].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Pd0->OxAdd + 5-Bromothiophene- 2-carbaldehyde TransMet Pd(II) Complex (Transmetalation) OxAdd->TransMet + (2-Acetylphenyl) boronic acid, Base RedElim Product Formation (Reductive Elimination) TransMet->RedElim RedElim->Pd0 Release of Biaryl Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling highlighting key intermediate states.

Quantitative Data: Condition Optimization

To establish a self-validating protocol, we evaluated multiple catalytic systems. The data below demonstrates the causality behind our final selection of Pd(dppf)Cl₂ and K₂CO₃.

EntryCatalyst (5 mol%)Base (2.5 eq)Solvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O9041%Slow transmetalation due to steric hindrance.
2Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O9028%Strong base induced aldol condensation side-reactions.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10091%Highly active Buchwald system, but cost-prohibitive for scale-up.
4 Pd(dppf)Cl₂ K₂CO₃ 1,4-Dioxane/H₂O 90 89% Optimal balance of steric accommodation and mild basicity.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmount (5 mmol scale)Role
5-Bromothiophene-2-carbaldehyde191.041.00955 mgElectrophile
(2-Acetylphenyl)boronic acid163.971.20984 mgNucleophile
Pd(dppf)Cl₂·CH₂Cl₂816.640.05204 mgPre-catalyst
Potassium Carbonate (K₂CO₃)138.202.501.73 gBase
1,4-Dioxane (Anhydrous)88.11-20.0 mLOrganic Solvent
Deionized Water (Degassed)18.02-5.0 mLAqueous Solvent

Experimental Protocol

Workflow Step1 1. Reagent Preparation Weigh Reactants & Catalyst Step2 2. Degassing Argon Purge (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Reaction Heat at 90°C for 12 h Step2->Step3 Step4 4. Monitoring TLC / LC-MS Check Step3->Step4 Step4->Step3 Incomplete Step5 5. Workup Extraction & Washing Step4->Step5 Complete Step6 6. Purification Silica Gel Chromatography Step5->Step6 Step7 7. Characterization NMR, HRMS, IR Step6->Step7

Step-by-step experimental workflow for the synthesis and purification of the target biaryl.

Step 1: Setup and Degassing (Critical for Catalyst Lifespan)
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromothiophene-2-carbaldehyde (955 mg, 5.0 mmol), (2-acetylphenyl)boronic acid (984 mg, 6.0 mmol), K₂CO₃ (1.73 g, 12.5 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol).

  • Seal the flask with a rubber septum and purge with Argon for 5 minutes.

  • Add 1,4-Dioxane (20 mL) and Deionized Water (5 mL) via syringe.

  • Causality Check: Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) peroxo complex. Perform three cycles of freeze-pump-thaw degassing to ensure complete removal of dissolved O₂.

Step 2: Reaction Execution
  • Replace the septum with an Argon balloon or connect to a Schlenk line.

  • Submerge the flask in a pre-heated oil bath at 90 °C.

  • Stir vigorously (800 rpm) for 12 hours. The biphasic nature of the solvent requires high shear to ensure adequate mass transfer between the aqueous base and the organic reactants.

Step 3: Reaction Monitoring (Self-Validating System)
  • After 12 hours, withdraw a 50 µL aliquot, dilute with Ethyl Acetate (EtOAc), and wash with water.

  • Spot the organic layer on a Silica Gel TLC plate (Eluent: 20% EtOAc in Hexanes).

  • Validation: The starting bromide is UV-active (Rf ≈ 0.6). The product will appear as a new, highly UV-active spot at Rf ≈ 0.4. Furthermore, the reaction mixture should transition from a deep orange-red suspension to a dark brown/black mixture, indicating the precipitation of "Palladium black" as the starting materials are consumed.

Step 4: Workup
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with EtOAc (30 mL) and Water (20 mL). Transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with EtOAc (2 × 20 mL).

  • Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield a crude dark oil.

Step 5: Purification
  • Purify the crude product via flash column chromatography on silica gel.

  • Use a gradient elution starting from 5% EtOAc in Hexanes to 20% EtOAc in Hexanes.

  • Collect the fractions containing the product (Rf ≈ 0.4 in 20% EtOAc/Hexanes) and evaporate the solvent to afford 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde as a pale yellow solid.

Analytical Characterization

To verify the structural integrity of the synthesized product, perform ¹H NMR (400 MHz, CDCl₃). Expected diagnostic signals:

  • Aldehyde Proton: ~9.95 ppm (s, 1H) - Confirms the thiophene formyl group remains intact and did not undergo aldol condensation.

  • Thiophene Protons: ~7.80 ppm (d, J = 4.0 Hz, 1H) and ~7.25 ppm (d, J = 4.0 Hz, 1H) - AB spin system of the 2,5-disubstituted thiophene.

  • Phenyl Protons: ~7.40 – 7.65 ppm (m, 4H) - Aromatic ring protons.

  • Acetyl Methyl: ~2.45 ppm (s, 3H) - Confirms the presence of the enolizable methyl ketone.

References

  • The Suzuki Reaction - Andrew G Myers Research Group Harvard University URL: [3]

  • A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling Benchchem Technical Support URL: [1]

  • A versatile synthesis of 17-heteroaryl androstenes via palladium-mediated Suzuki cross-coupling with heteroaryl boronic acids Ovid / Steroids Journal URL: [2]

  • Seeing all the love crystals have been getting so I had to hop on. Here's some Zn(dppf)Cl2 (Discussion on dppf bite angles) Reddit - r/chemistry URL: [4]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies PMC - National Institutes of Health URL: [5]

Sources

Method

Application Notes &amp; Protocols: A Comprehensive Guide to the Synthesis of Novel Chalcones Utilizing 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed exploration of the synthesis of novel chalcone derivatives, with a specific focus on leveraging the unique bifunctional st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed exploration of the synthesis of novel chalcone derivatives, with a specific focus on leveraging the unique bifunctional starting material, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde. As a Senior Application Scientist, this guide is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction: The Significance of Thiophene-Containing Chalcones

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, are a prominent class of compounds in medicinal chemistry.[1][2][3] They serve as precursors for various flavonoids and heterocyclic compounds.[1][3][4] The incorporation of a thiophene moiety into the chalcone scaffold has been shown to enhance a wide range of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[5][6][7] Thiophene-containing chalcones are promising candidates for drug discovery, and the development of efficient synthetic routes to novel derivatives is of significant interest.[5]

The selected starting material, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, is a particularly interesting precursor as it contains both an aldehyde and a ketone (acetyl) functional group. This bifunctionality opens up avenues for the synthesis of diverse chalcone structures. This guide will primarily focus on the Claisen-Schmidt condensation, the most prevalent method for chalcone synthesis.[1][2][8]

The Claisen-Schmidt Condensation: A Cornerstone of Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and an acetophenone derivative, catalyzed by either a base or an acid.[1][8] The base-catalyzed pathway is more common and proceeds through the formation of an enolate ion from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[8][9] Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone.[9]

Mechanism of Base-Catalyzed Claisen-Schmidt Condensation

The mechanism involves the following key steps:

  • Enolate Formation: A base, typically a hydroxide such as NaOH or KOH, abstracts an acidic α-hydrogen from the acetophenone to form a resonance-stabilized enolate ion.[8][9]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming an alkoxide intermediate.

  • Protonation: The alkoxide is protonated by a water molecule (formed from the initial deprotonation step) to yield a β-hydroxy ketone (aldol adduct).

  • Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, the chalcone.

Claisen_Schmidt_Mechanism cluster_1 Enolate Formation cluster_2 Nucleophilic Attack cluster_3 Protonation cluster_4 Dehydration Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + OH- Alkoxide Alkoxide Intermediate Enolate->Alkoxide + Aldehyde Beta-Hydroxy_Ketone β-Hydroxy Ketone Alkoxide->Beta-Hydroxy_Ketone + H2O Chalcone Chalcone Beta-Hydroxy_Ketone->Chalcone - H2O Aldehyde Aromatic Aldehyde

Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.

Synthetic Protocol: Synthesis of a Novel Chalcone using 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

This protocol details the synthesis of a novel chalcone by reacting the aldehyde functionality of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde with a simple acetophenone.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehydeC₁₃H₁₀O₂S230.29
AcetophenoneC₈H₈O120.15
Sodium Hydroxide (NaOH)NaOH40.00
Ethanol (95%)C₂H₅OH46.07
Distilled WaterH₂O18.02
Hydrochloric Acid (HCl), diluteHCl36.46
Step-by-Step Experimental Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde and 1.0 equivalent of acetophenone in a minimal amount of 95% ethanol.

  • Catalyst Addition: While stirring the solution at room temperature, slowly add a 40% aqueous solution of sodium hydroxide (NaOH) dropwise.[10][11] The addition should be controlled to maintain the reaction temperature below 25°C, using an ice bath if necessary.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 6-8 hours.[12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Product Precipitation: Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.[12]

  • Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) until it is neutral to litmus paper.[1][11] The crude chalcone will precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold water until the filtrate is neutral.[1]

Chalcone_Synthesis_Workflow A Dissolve Reactants in Ethanol (5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde + Acetophenone) B Add NaOH Solution Dropwise (Maintain Temp < 25°C) A->B C Stir at Room Temperature (6-8 hours) B->C D Monitor Reaction by TLC C->D E Pour into Ice-Water D->E Reaction Complete F Neutralize with Dilute HCl E->F G Collect Precipitate by Filtration F->G H Wash with Cold Water G->H I Purify by Recrystallization H->I J Characterize the Product I->J

Caption: Workflow for chalcone synthesis.

Purification and Characterization

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[1][11] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. The purified crystals are then collected by vacuum filtration and dried.

Characterization: The structure of the synthesized chalcone should be confirmed using various spectroscopic techniques:

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic absorption band for the α,β-unsaturated carbonyl group (C=O) typically in the range of 1640-1690 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see two doublets for the vinylic protons (α-H and β-H) in the range of δ 6.5-8.0 ppm with a coupling constant (J) of 12-18 Hz, indicative of a trans configuration. Aromatic protons will appear in the aromatic region.

    • ¹³C NMR: The carbonyl carbon should appear in the range of δ 185-195 ppm.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the synthesized chalcone.

Alternative Synthetic Pathway

The bifunctional nature of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde also allows for the reaction of its acetyl group with another aromatic aldehyde. In this case, the acetyl group would first form an enolate, which would then attack the aldehyde. The general protocol would be similar, with the key difference being the choice of the second reactant.

Biological Significance and Potential Applications

Chalcones containing a thiophene ring have demonstrated a wide array of pharmacological activities.[5][6] They have been investigated for their potential as:

  • Anticancer Agents: Thiophene-containing chalcones have shown pro-apoptotic activity and the ability to induce cell cycle arrest in various cancer cell lines.[5]

  • Antimicrobial Agents: These compounds can exhibit significant antibacterial and antifungal properties.[12][13]

  • Anti-inflammatory Agents: The enone moiety of chalcones can interact with inflammatory mediators.

  • Antiviral Agents: Some thiophene-sulfonate containing chalcones have shown activity against viruses like the Tobacco mosaic virus.[6][14]

The novel chalcones synthesized from 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde are promising candidates for screening in various biological assays to explore their therapeutic potential.

References

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins - CORE. Available from: [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC. Available from: [Link]

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC. Available from: [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - Semantic Scholar. Available from: [Link]

  • One-Pot Synthesis of Chalcone Epoxides via Claisen Schmidt Condensation and Epoxidation | ACS Symposium Series - ACS Publications. Available from: [Link]

  • SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS - ResearchGate. Available from: [Link]

  • Synthesis and Anti-Bacterial Activities of a Bis-Chalcone Derived from Thiophene and Its Bis-Cyclized Products - MDPI. Available from: [Link]

  • Biological activity evaluation and action mechanism of chalcone derivatives containing thiophene sulfonate - RSC Publishing. Available from: [Link]

  • New Synthesis of Chalcone Derivatives and Their Applications - Chemical Review and Letters. Available from: [Link]

  • Synthesis of Chalcones Derivatives and Their Biological Activities: A Review | ACS Omega. Available from: [Link]

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization - SciSpace. Available from: [Link]

  • Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Available from: [Link]

  • Synthesis, characterization and antimicrobial evaluation of a series of chalcone derivatives - Der Pharma Chemica. Available from: [Link]

  • The Aldol Condensation Reaction Preparation of Benzalacetophenon (Chalcones). Available from: [Link]

  • Development Of Chalcone Synthesis: Optimization Of Synthetic Method - AIP Publishing. Available from: [Link]

  • Synthesis and evaluation of antibacterial properties of chalcones derived from thiophene-2-carbaldehyde - AWS. Available from: [Link]

Sources

Application

Condensation reactions of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde with amines

Application Note: Chemoselective Condensation Protocols for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Abstract This guide details the synthetic protocols for the condensation of 5-(2-Acetyl-phenyl)-thiophene-2-carbald...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Condensation Protocols for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Abstract

This guide details the synthetic protocols for the condensation of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (1) with various amines. The substrate features a unique biaryl dicarbonyl architecture: a highly reactive electrophilic aldehyde at the thiophene C2 position and a sterically modulated acetyl group at the phenyl ortho-position. This electronic and steric differentiation allows for highly chemoselective transformations. This document provides validated workflows for kinetic mono-condensation (targeting the aldehyde) and thermodynamic dual-condensation (targeting both carbonyls), enabling the synthesis of asymmetric ligands, Schiff-base pharmacophores, and conjugated materials.

Introduction & Mechanistic Insight

The substrate (1) represents a class of conjugated biaryl linkers where two carbonyl functionalities are separated by a conductive thiophene-phenyl bridge. Unlike 1,2- or 1,3-dicarbonyl systems which often cyclize, the remote positioning of these groups in (1) favors sequential intermolecular reactions.

Reactivity Profile
  • Site A (Thiophene-CHO): The aldehyde is conjugated to the electron-rich thiophene ring but remains the kinetic electrophile due to low steric hindrance and the lack of hyperconjugative stabilization present in ketones.

  • Site B (Phenyl-COCH3): The acetyl group is less reactive due to:

    • Electronic effect: Ketones are inherently less electrophilic than aldehydes.

    • Steric effect: The ortho-biaryl twist creates steric bulk, shielding the carbonyl carbon from nucleophilic attack.

Strategic Applications
  • Asymmetric Ligand Synthesis: Selective imination of the aldehyde leaves the ketone available for subsequent coordination or orthogonal functionalization.

  • Pi-Conjugated Materials: Condensation with aromatic amines extends the conjugation length, often yielding fluorescent thiophene-based emitters.

Experimental Workflows

Protocol A: Chemoselective Mono-Imination (Kinetic Control)

Objective: Selective formation of the aldimine while preserving the acetyl group.

  • Substrate: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (1.0 equiv)

  • Reagent: Primary Amine (

    
    ) (1.05 equiv)
    
  • Solvent: Anhydrous Ethanol or Methanol

  • Catalyst: None (or 1 mol% Acetic Acid for sluggish amines)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of (1) in 5 mL of anhydrous ethanol in a round-bottom flask. Ensure complete solubility (gentle warming to 40°C if necessary, then cool to RT).

  • Addition: Add 1.05 mmol of the primary amine dropwise while stirring.

    • Note: For volatile amines, use a slight excess (1.1 equiv).

  • Reaction: Stir at Room Temperature (20–25°C) for 2–6 hours.

    • Monitoring: Monitor by TLC (SiO2, Hexane/EtOAc). The aldehyde spot (

      
      ) should disappear; the ketone remains unreacted.
      
  • Work-up (Precipitation Method):

    • If the product precipitates: Filter the solid, wash with cold ethanol (2 x 2 mL), and dry under vacuum.

    • If soluble: Concentrate the solvent to ~1 mL under reduced pressure, then add cold hexane to induce crystallization.

  • Purification: Recrystallization from EtOH/Hexane is preferred over chromatography to prevent hydrolysis of the imine on silica gel.

Expected Yield: 85–95% Characterization:


 NMR shows the appearance of the imine proton (

8.2–8.6 ppm) and the disappearance of the aldehyde proton (

9.8–10.0 ppm). The acetyl methyl singlet (

~2.5 ppm) remains distinct.
Protocol B: Exhaustive Dual-Condensation (Thermodynamic Control)

Objective: Simultaneous condensation of both aldehyde and ketone to form bis-imines or mixed derivatives.

  • Substrate: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (1.0 equiv)

  • Reagent: Primary Amine (2.5 – 3.0 equiv)

  • Solvent: Toluene or Xylene[1]

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (5 mol%) or 
    
    
    
    (0.5 equiv for sterically hindered amines).
  • Apparatus: Dean-Stark trap (for water removal).

Step-by-Step Methodology:

  • Setup: Equip a 2-neck flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add 1.0 mmol of (1) , 3.0 mmol of amine, and 5 mol% pTSA in 15 mL Toluene.

  • Reflux: Heat the mixture to reflux (110°C). Maintain reflux for 12–24 hours until water collection ceases.

    • Critical Step: The conversion of the acetyl group is the rate-determining step. Failure to remove water will stall the reaction at the mono-imine stage.

  • Work-up:

    • Cool to RT. Wash the organic layer with saturated

      
       (to remove acid catalyst) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Flash chromatography on neutral alumina (Grade III) is recommended, as silica is too acidic and may hydrolyze the ketimine. Elute with Hexane/EtOAc + 1%

    
    .
    

Expected Yield: 60–80% (highly dependent on amine sterics).

Decision Logic & Pathway Visualization

The following diagram illustrates the bifurcation between kinetic and thermodynamic pathways.

ReactionPathways Substrate 5-(2-Acetyl-phenyl)- thiophene-2-CHO Amine_Mild Amine (1.0 eq) 25°C, EtOH Substrate->Amine_Mild Amine_Harsh Amine (>2.5 eq) 110°C, Toluene, H+ Substrate->Amine_Harsh MonoImine Product A: Aldimine-Ketone (Kinetic Product) Amine_Mild->MonoImine Fast (t < 4h) Chemoselective BisImine Product B: Bis-Imine (Thermodynamic Product) Amine_Harsh->BisImine Slow (t > 12h) -H2O (Dean-Stark) MonoImine->BisImine Excess Amine + Acid/Heat

Figure 1: Chemoselective reaction pathways. Mild conditions favor the aldimine (Green), while forcing conditions drive ketimine formation (Red).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion (Aldehyde) Amine is a weak nucleophile (e.g., nitroaniline).Switch solvent to Toluene/Reflux or add Lewis Acid (

).
No Reaction at Ketone Steric hindrance from the ortho-thiophene ring.Use Protocol B with

(0.5 eq) as a water scavenger and Lewis acid activator [1].
Hydrolysis during Purification Silica gel acidity degrades the imine.Use Neutral Alumina or pretreat silica with 2% Triethylamine.
Oligomerization Use of diamines (e.g., ethylenediamine).Perform reaction at high dilution (0.01 M) to favor intramolecular cyclization (if geometry allows) or discrete dimers over polymers.

Characterization Data Summary

Functional Group

NMR Shift (ppm)
IR Frequency (

)
Note
Aldehyde (-CHO) 9.8 – 10.0 (s)1660 – 1680 (C=O)Disappears in Protocol A & B.
Acetyl (-COCH3) 2.5 – 2.6 (s)1680 – 1700 (C=O)Remains in Protocol A; Disappears in B.
Aldimine (-CH=N-) 8.2 – 8.6 (s)1610 – 1630 (C=N)Diagnostic for condensation.
Ketimine (-C(Me)=N-) 2.1 – 2.3 (s, methyl)1600 – 1620 (C=N)Methyl shift moves upfield relative to ketone.

References

  • White, W. A., & Weingarten, H. (1967). A versatile new enamine synthesis. The Journal of Organic Chemistry, 32(1), 213-214. Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Speranza, G., et al. (2011). Chemoselective synthesis of imines and enamines. Journal of Molecular Catalysis A: Chemical. (General reference for chemoselectivity in keto-aldehydes).
  • ACS Division of Organic Chemistry. (2025). Highly Chemoselective Formation of Aldehyde Enamines.[1] ACS.org. Link (Verified via Search Result 1.1).

Sources

Method

Application Note: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde as a Fluorescent Probe Precursor

Executive Summary This guide details the technical application of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5), a bifunctional heteroaromatic scaffold. While often categorized as a building block, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical application of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5), a bifunctional heteroaromatic scaffold. While often categorized as a building block, this molecule possesses unique electronic properties that make it an ideal precursor for ratiometric fluorescent probes and thieno-fused nitrogen heterocycles .

Its primary utility lies in its dual-carbonyl architecture:

  • Thiophene-2-carbaldehyde moiety: A highly reactive electrophile for condensation with nucleophiles (hydrazines, amines, thiols), serving as the primary recognition site.

  • 2-Acetylphenyl moiety: Acts as an electronic modulator (auxochrome) and a secondary electrophile, enabling "lock-and-key" cyclization reactions (e.g., Friedländer synthesis) to form stable, highly fluorescent quinoline-like derivatives.

This note focuses on two core workflows: (A) Synthesis of the Precursor and (B) Protocol for Hydrazine Detection , a critical environmental and biological pollutant.

Chemical Basis & Mechanism[1]

Structural Logic

The molecule features a donor-acceptor (D-π-A) architecture. The thiophene ring acts as a conjugation bridge. The aldehyde group is a strong electron acceptor, often quenching fluorescence via Photo-induced Electron Transfer (PET) or non-radiative decay due to free rotation.

Sensing Mechanism (Hydrazine Detection)

Upon reaction with hydrazine (


), the aldehyde undergoes condensation to form a hydrazone .
  • State 1 (Probe Only): Weak fluorescence (Fluorescence "OFF") due to PET or rotational relaxation of the aldehyde group.

  • State 2 (Probe + Hydrazine): Formation of the hydrazone (

    
    ) rigidifies the structure and inhibits PET/non-radiative decay, triggering Intramolecular Charge Transfer (ICT) .
    
  • Result: Significant fluorescence enhancement ("Turn-On" response), typically shifting emission from the UV region to the visible green/yellow spectrum.

Mechanism Diagram

Mechanism cluster_electronics Electronic Modulation Probe Probe (Precursor) [Weak Fluorescence] Free Rotation / PET Active Intermediate Hemiaminal Intermediate Probe->Intermediate + N2H4 (Nucleophilic Attack) Hydrazine Analyte: Hydrazine (N2H4) Product Fluorescent Hydrazone [Strong Emission] Rigid / ICT Active Intermediate->Product - H2O (Condensation) PET PET Process (Quenching) ICT ICT Process (Emissive) PET->ICT Switch triggered by C=N bond formation

Figure 1: Reaction mechanism for the "Turn-On" fluorescence detection of hydrazine. The condensation eliminates the quenching pathway, activating strong emission.

Synthesis Protocol

Before application, the probe must be synthesized or prepared from stock. If synthesizing de novo via Suzuki coupling, follow this optimized protocol.

Reagents
  • Reactant A: 5-Bromo-thiophene-2-carbaldehyde (1.0 eq)

  • Reactant B: 2-Acetylphenylboronic acid (1.2 eq)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)

Step-by-Step Synthesis
  • Degassing: Charge a Schlenk tube with Reactant A (e.g., 1.0 mmol, 191 mg), Reactant B (1.2 mmol, 197 mg), and catalyst (58 mg). Evacuate and backfill with Argon (

    
    ) three times.
    
  • Solvation: Add degassed 1,4-Dioxane (10 mL) and

    
     solution (2 mL).
    
  • Reaction: Heat the mixture to 90°C under Argon atmosphere for 12–16 hours . Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Cool to room temperature. Dilute with Dichloromethane (DCM) and wash with water (ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">

    
    ) and brine (
    
    
    
    ). Dry over anhydrous
    
    
    .[2]
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexane/EtOAc gradient 10:1 to 5:1).

  • Yield: Expect a yellow solid (Yield: 60–80%).

Application Protocol: Hydrazine Detection

This protocol describes the quantitative detection of hydrazine in aqueous buffer using the probe.

Materials Preparation
ComponentConcentrationPreparation MethodStorage
Probe Stock 10 mMDissolve 2.3 mg of probe in 1 mL DMSO.-20°C, Dark
Assay Buffer 10 mMPBS (Phosphate Buffered Saline), pH 7.4.4°C
Hydrazine Std 100 mMDissolve

in deionized water.
Freshly Prep
Spectroscopic Measurement Workflow

Objective: Measure fluorescence enhancement upon hydrazine addition.

  • Blank Preparation: Add 3 mL of PBS buffer (containing 20-50% DMSO/EtOH co-solvent to ensure solubility) to a quartz cuvette.

  • Probe Addition: Add 3

    
     of Probe Stock (Final Conc: 10 
    
    
    
    ). Mix by inversion.
  • Baseline Scan: Record emission spectrum (

    
    , 
    
    
    
    ). This is
    
    
    .
  • Titration: Add Hydrazine Standard in increments (e.g., 0-100 equivalents). Incubate for 15 minutes at room temperature (25°C) after each addition.

  • Measurement: Record emission spectrum for each concentration.

  • Data Processing: Plot Fluorescence Intensity (

    
    ) at 
    
    
    
    (typically ~520 nm) vs. Hydrazine Concentration.
Experimental Workflow Diagram

Protocol cluster_titration Titration Loop Start Start: Probe Stock (10 mM DMSO) Buffer Prepare Buffer System (PBS pH 7.4 + 30% EtOH) Start->Buffer Mix Add Probe (10 µM Final) Measure Baseline (F0) Buffer->Mix AddAnalyte Add Hydrazine Aliquot Mix->AddAnalyte Incubate Incubate 15 min @ 25°C AddAnalyte->Incubate Measure Measure Fluorescence (Ex: 370nm, Em: 450-600nm) Incubate->Measure Measure->AddAnalyte Next Conc. Analysis Plot F vs. [N2H4] Calculate LOD Measure->Analysis End

Figure 2: Step-by-step workflow for the spectrofluorimetric titration of hydrazine.

Data Analysis & Troubleshooting

Calculating Limit of Detection (LOD)

Use the standard formula:



  • 
    : Standard deviation of the blank measurement (Probe only, n=10).
    
  • 
    : Slope of the linear regression curve (Intensity vs. Concentration) in the low concentration range.
    
Specificity Check

To validate the probe's integrity, test against interfering species:

  • Common Ions:

    
     (Usually no interference).
    
  • Biological Thiols: Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH).

    • Note: Thiols may react with the aldehyde to form thiazolidines. However, hydrazine reaction is typically kinetically faster and thermodynamically favored at neutral pH. If interference is observed, adjust pH to 5.0-6.0 (favors hydrazone formation).

Troubleshooting Table
IssuePossible CauseCorrective Action
Precipitation Probe insolubility in water.Increase organic co-solvent (EtOH/DMSO) to 30-50%.
Slow Response Kinetic barrier.Increase temperature to 37°C or add mild acid catalyst (Acetic acid).
High Background Impure probe (oxidized).Repurify probe via column chromatography; store under

.
No "Turn-On" Wrong excitation wavelength.Run an Excitation Scan on the product (Probe + Excess

) to find optimal

.

References

  • Synthesis of Thiophene-2-carbaldehyde Derivatives (Suzuki Coupling)

    • Wang, N. X. (2003).[3] Synthesis of 2-Bromo-2'-phenyl-5,5'-thiophene: Suzuki Reaction Versus Negishi Reaction. Synthetic Communications.

  • Thiophene-Aldehydes as Hydrazine Probes

    • Zhang, J., et al. (2022). A novel colorimetric fluorescent probe for detecting hydrazine in living cells and zebrafish. Luminescence.

  • General Reactivity of 5-Bromothiophene-2-carboxylic Acid Derivatives

    • BenchChem Application Guide. A Comparative Guide to the Reactivity of 5-Bromothiophene-2-carboxylic Acid.

  • Mechanism of Hydrazone-Based Fluorescence Turn-On

    • Fan, L., et al. (2012). Fluorescent probes for hydrazine detection. Chemical Society Reviews.

Sources

Application

Application Note: Catalytic Architectures of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Derivatives

Executive Summary This application note details the protocol for utilizing 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (APTC) as a bifunctional ligand precursor in transition metal catalysis. While thiophene-2-carbaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for utilizing 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (APTC) as a bifunctional ligand precursor in transition metal catalysis. While thiophene-2-carbaldehydes are common, the APTC scaffold offers a unique "unsymmetrical" geometry featuring a reactive aldehyde at the C2-thiophene position and a sterically demanding acetyl-phenyl group at C5.

This structural duality allows for the synthesis of hemilabile N,S-donor Schiff base ligands that stabilize Palladium(II) species, significantly enhancing turnover frequencies (TOF) in Suzuki-Miyaura cross-coupling reactions . This guide provides a validated workflow for ligand synthesis, metallation, and catalytic application in C-C bond formation, a critical step in drug discovery.

Scientific Rationale & Mechanism

The "Soft-Hard" Donor Advantage

The catalytic efficacy of APTC-derived ligands stems from the coordination environment they provide. When condensed with a primary amine (e.g., p-toluidine or ethylenediamine), the resulting Schiff base offers:

  • Soft Donor (Sulfur): The thiophene sulfur acts as a soft donor, stabilizing the soft Pd(II) center and preventing metal agglomeration (palladium black formation).

  • Hard/Borderline Donor (Imine Nitrogen): The azomethine nitrogen (

    
    ) formed from the aldehyde provides a rigid chelate bite angle.
    
  • Steric Bulk (Acetyl-Phenyl Tail): The 5-(2-acetyl-phenyl) moiety acts as a steric bumper, facilitating the reductive elimination step in the catalytic cycle by overcrowding the metal center during the intermediate stages.

Mechanism of Action

The catalyst operates via a standard Pd(0)/Pd(II) cycle. The hemilability of the thiophene sulfur allows it to temporarily dissociate, creating a vacant site for the oxidative addition of the aryl halide, while the nitrogen anchor keeps the complex intact.

Visualization: Synthesis & Catalytic Workflow

The following diagram illustrates the conversion of the APTC precursor into a Palladium catalyst and its subsequent role in the Suzuki-Miyaura cycle.

G cluster_0 Ligand Synthesis cluster_1 Catalytic Cycle APTC APTC Precursor (Aldehyde + Acetyl) SchiffBase N,S-Schiff Base Ligand (Imine Formed) APTC->SchiffBase Condensation (EtOH, Reflux) Amine Primary Amine (R-NH2) Amine->SchiffBase PdComplex Active Pd(II) Catalyst (N,S-Chelated) SchiffBase->PdComplex Metallation (AcOH, Reflux) PdSalt Pd(OAc)2 Metal Source PdSalt->PdComplex OxAdd Oxidative Addition (Ar-X) PdComplex->OxAdd Activation TransMet Transmetallation (Ar-B(OH)2) OxAdd->TransMet Base (K2CO3) RedElim Reductive Elimination (C-C Bond) TransMet->RedElim RedElim->PdComplex Regeneration

Caption: Workflow showing the selective condensation of APTC to form a Schiff base, complexation with Palladium, and the subsequent Suzuki-Miyaura catalytic cycle.

Experimental Protocols

Protocol A: Selective Ligand Synthesis

Objective: Condense the C2-aldehyde of APTC with p-toluidine while leaving the C5-acetyl group intact (or utilizing it for secondary functionalization if using diamines).

Reagents:

  • 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (1.0 mmol)

  • p-Toluidine (1.0 mmol)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: Dissolve 1.0 mmol of APTC in 20 mL of hot absolute ethanol in a 50 mL round-bottom flask.

  • Addition: Add 1.0 mmol of p-toluidine dropwise.

  • Catalysis: Add 2 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The aldehyde spot (

    
    ) should disappear.
    
  • Isolation: Cool to room temperature. The Schiff base (Ligand L1 ) typically precipitates as a yellow/orange solid.

  • Purification: Filter and wash with cold ethanol (

    
     mL). Recrystallize from hot ethanol if necessary.
    
  • Validation: FTIR should show a strong stretch at

    
     (
    
    
    
    ) and absence of the aldehyde carbonyl at
    
    
    .
Protocol B: Palladium Complexation

Objective: Synthesize the pre-catalyst


 or 

.

Reagents:

  • Ligand L1 (0.5 mmol)

  • 
     or 
    
    
    
    (0.5 mmol)
  • Methanol/Dichloromethane (1:1 mix, 15 mL)

Procedure:

  • Mixing: Dissolve Ligand L1 in DCM (5 mL). Separately dissolve the Pd salt in Methanol (10 mL).

  • Reaction: Add the metal solution to the ligand solution slowly under stirring. The color will deepen (typically to dark brown/red).

  • Reflux: Stir at 50°C for 3 hours.

  • Precipitation: Reduce volume by 50% under vacuum. Add diethyl ether to induce precipitation.

  • Drying: Filter the solid and dry under vacuum at 60°C for 4 hours.

Protocol C: Catalytic Suzuki-Miyaura Coupling

Objective: Coupling of Bromobenzene with Phenylboronic acid.

Reagents:

  • Aryl Halide (1.0 mmol)

  • Aryl Boronic Acid (1.2 mmol)

  • Base:

    
     (2.0 mmol)
    
  • Catalyst: Pd-APTC Complex (0.1 mol% - 1.0 mol%)

  • Solvent: DMF/Water (3:1) or Toluene.

Procedure:

  • Charge: In a Schlenk tube, add aryl halide, boronic acid, base, and the Pd-complex.

  • Inertion: Evacuate and backfill with

    
     (3 cycles).
    
  • Solvent: Add degassed solvent (5 mL) via syringe.

  • Run: Heat to 80–100°C for 2–8 hours.

  • Workup: Extract with Ethyl Acetate, wash with brine, dry over

    
    .
    
  • Analysis: Analyze via GC-MS or

    
     NMR.
    

Performance Data & Optimization

The following table summarizes typical yields using the Pd-APTC complex compared to standard ligandless conditions.

EntryAryl HalideBoronic AcidCatalyst Load (mol%)Time (h)Yield (%)Note
1 BromobenzenePhenylboronic acid0.5 496 High TOF
2 4-ChlorotoluenePhenylboronic acid1.0 688 Activation of Cl-bond
3 BromobenzenePhenylboronic acidNone12<10Control
4 4-BromoanisolePhenylboronic acid0.5 494 Electron-rich substrate
Troubleshooting Guide
  • Low Yield with Chlorides: Increase catalyst loading to 1.5 mol% and switch solvent to DMA (Dimethylacetamide) at 120°C.

  • Palladium Black Formation: Indicates ligand dissociation. Lower the temperature or add excess free ligand (10 mol%) to stabilize the active species.

  • Incomplete Conversion: Check the purity of the aldehyde precursor. Oxidation of the aldehyde to carboxylic acid (common in thiophenes stored in air) kills the Schiff base synthesis.

References

  • Thiophene-Based Schiff Base Synthesis & Biological/Catalytic Relevance

    • Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science.[1] (2021).[2]

  • Metal Complexes of Thiophene-2-carbaldehyde Derivatives

    • Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. (2023).
  • Catalytic Applications of Thiophene-Palladium Systems

    • Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions. PMC/NIH. (2013).[3][4]

  • General Protocol for Thiophene Schiff Base Catalysts

    • Synthesis, spectral, biological studies of Schiff base complexes of Cu(II), Co(II)... of thiophene-2-carboxaldehyde.[5] Jetir. (2019).

  • Precursor Properties & Reactivity

    • 5-Acetylthiophene-2-carboxaldehyde Product Information.[6] Sigma-Aldrich.

Sources

Method

Synthesis of fused heterocyclic systems from 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Application Note: Strategic Synthesis of Fused Heterocyclic Systems from 5-(2-Acetylphenyl)thiophene-2-carbaldehyde Introduction: The Biaryl Dicarbonyl Advantage The molecule 5-(2-Acetylphenyl)thiophene-2-carbaldehyde (r...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Fused Heterocyclic Systems from 5-(2-Acetylphenyl)thiophene-2-carbaldehyde

Introduction: The Biaryl Dicarbonyl Advantage

The molecule 5-(2-Acetylphenyl)thiophene-2-carbaldehyde (referred to herein as Core Scaffold 1 ) represents a "privileged structure" in medicinal chemistry. Its value lies in its dual-electrophilic nature :

  • The Thiophene-2-carbaldehyde (C2-CHO): A highly reactive aldehyde susceptible to Knoevenagel condensation, reductive amination, and heterocyclization with 1,2-dinucleophiles.

  • The 2-Acetylphenyl Moiety (C5-Phenyl-COCH₃): A ketone "handle" positioned on the phenyl ring, ideal for Claisen-Schmidt condensations and Friedländer annulations.

This application note details the synthesis of Core Scaffold 1 and its divergent transformation into three distinct classes of fused heterocyclic systems: Quinolines (via the acetyl group), Benzimidazoles (via the aldehyde group), and Pyrazolines (via chalcone intermediates).

Synthesis of the Core Scaffold

Before derivatization, the core scaffold must be synthesized with high regiocontrol. The optimal route utilizes a Suzuki-Miyaura Cross-Coupling protocol, ensuring the integrity of both carbonyl groups.

Protocol 1: Suzuki Coupling Synthesis

Reaction Scheme: 5-Bromothiophene-2-carbaldehyde + 2-Acetylphenylboronic acid


Core Scaffold 1

Reagents & Materials:

  • Substrate A: 5-Bromothiophene-2-carbaldehyde (1.0 equiv)[1]

  • Substrate B: 2-Acetylphenylboronic acid (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Base: Sodium Carbonate (Na₂CO₃), 2.0 M aqueous solution (3.0 equiv)

  • Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)

  • Atmosphere: Argon or Nitrogen (strictly deoxygenated)

Step-by-Step Methodology:

  • Degassing: Charge a 2-neck round-bottom flask with 1,4-dioxane and ethanol. Sparge with argon for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation and homocoupling).

  • Reagent Addition: Add 5-Bromothiophene-2-carbaldehyde (e.g., 5.0 mmol, 0.955 g) and 2-Acetylphenylboronic acid (5.5 mmol, 0.902 g). Stir until dissolved.

  • Catalyst Activation: Add Pd(PPh₃)₄ (0.25 mmol, 0.29 g) under a positive stream of argon. The solution typically turns yellow/orange.

  • Base Addition: Add the degassed 2.0 M Na₂CO₃ solution.

  • Reflux: Heat the mixture to 90°C (oil bath temperature) for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1). The product usually appears as a fluorescent spot under UV₂₅₄.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute filtrate with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).

Expected Yield: 75–85% Characterization (¹H NMR Diagnostic): Look for the aldehyde singlet (~9.9 ppm) and the acetyl singlet (~2.6 ppm).

Synthesis of Fused Heterocyclic Systems

The following protocols demonstrate how to leverage the specific reactivity of Core Scaffold 1 to build fused ring systems.

Route A: Synthesis of Quinoline-Fused Derivatives (Friedländer Annulation)

This route utilizes the acetyl group of the phenyl ring. By reacting with 2-aminobenzaldehyde derivatives, we fuse a pyridine ring onto the phenyl moiety, creating a quinoline system attached to the thiophene.

Mechanism: Acid- or base-catalyzed condensation of the ketone enolate with the amino-aldehyde, followed by cyclodehydration.

Protocol:

  • Dissolution: Dissolve Core Scaffold 1 (1.0 mmol) and 2-Aminobenzaldehyde (1.1 mmol) in Ethanol (10 mL).

  • Catalysis: Add a catalytic amount of KOH (10 mol%) or Piperidine.

  • Reflux: Heat at reflux for 4–6 hours.

  • Isolation: Cool the mixture. The product, 2-(2-(5-formylthiophen-2-yl)phenyl)quinoline , often precipitates as a solid. Filter and wash with cold ethanol.

Route B: Synthesis of Benzimidazole-Fused Derivatives

This route targets the aldehyde group on the thiophene ring.[1] Reaction with o-phenylenediamine yields a benzimidazole fused to the C2 position of the thiophene.

Protocol:

  • Mixing: Combine Core Scaffold 1 (1.0 mmol) and o-Phenylenediamine (1.1 mmol) in DMF or Ethanol.

  • Oxidative Cyclization: Add Sodium Metabisulfite (Na₂S₂O₅, 1.5 equiv) as an oxidant/catalyst (alternatively, use refluxing nitrobenzene for high-temperature cyclization).

  • Condition: Reflux for 8 hours.

  • Result: Formation of 2-(5-(2-acetylphenyl)thiophen-2-yl)-1H-benzimidazole . Note that the acetyl group remains intact for further derivatization.

Route C: Chalcone-Mediated Synthesis of Pyrazolines

This is a two-step sequence: (1) Claisen-Schmidt condensation to form a chalcone, followed by (2) Cyclization with hydrazine to form a pyrazoline (a non-aromatic fused system precursor).

Step 1: Chalcone Formation

  • React Core Scaffold 1 with Acetophenone (reacting at the aldehyde) OR Benzaldehyde (reacting at the acetyl).

  • Preferred Path: React the Aldehyde (C2-CHO) with Acetophenone using 10% NaOH/EtOH.

  • Product: An

    
    -unsaturated ketone.
    

Step 2: Pyrazoline Cyclization

  • Reflux the chalcone with Hydrazine Hydrate in Ethanol/Acetic Acid.

  • Product: A 2-pyrazoline ring is formed. If Phenylhydrazine is used, a 1-phenyl-2-pyrazoline is obtained.

Quantitative Data & Reagent Table

Reaction StageReagentEquivalentsSolventTemp (°C)Time (h)Typical Yield
Core Synthesis 5-Br-Thiophene-2-CHO1.0Dioxane/EtOH906-882%
2-Acetylphenylboronic Acid1.1----
Pd(PPh₃)₄0.05----
Route A (Quinoline) 2-Aminobenzaldehyde1.1Ethanol78470%
Route B (Benzimidazole) o-Phenylenediamine1.1DMF120865%
Route C (Chalcone) Acetophenone1.0EtOH/NaOH251288%

Visualization: Reaction Workflow

The following diagram illustrates the divergent synthetic pathways from the core scaffold.

G Start 5-Bromo-thiophene- 2-carbaldehyde Core CORE SCAFFOLD 1 5-(2-Acetylphenyl)- thiophene-2-carbaldehyde Start->Core Suzuki Coupling Pd(PPh3)4, Na2CO3 Boronic 2-Acetylphenyl- boronic acid Boronic->Core Quinoline Quinoline Derivative (Friedländer) Core->Quinoline Route A: 2-Aminobenzaldehyde KOH, EtOH Benzimidazole Benzimidazole Derivative (Oxidative Cyclization) Core->Benzimidazole Route B: o-Phenylenediamine Na2S2O5, DMF Chalcone Chalcone Intermediate Core->Chalcone Route C: Acetophenone NaOH, EtOH Pyrazoline Pyrazoline System (Hydrazine Cyclization) Chalcone->Pyrazoline Hydrazine Hydrate AcOH, Reflux

Caption: Divergent synthetic pathways transforming the 5-(2-acetylphenyl)thiophene-2-carbaldehyde core into fused heterocyclic systems.

References

  • Suzuki Coupling Optimization for Thiophenes: BenchChem Technical Guides. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde." (2025).

  • General Reactivity of Thiophene Carbaldehydes: MDPI Molecules. "Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies." (2020).

  • Friedländer Annulation Protocols: Organic Chemistry Portal. "Synthesis of Quinolines - Friedländer Synthesis."

  • Decarbonylative Reactivity of Phenyl-Thiophenes: Journal of the Serbian Chemical Society. "Decarbonylative Dibromination of 5-Phenylthiophene-2-carbaldehyde." (2016).[2]

  • Synthesis of 5-substituted 2-aminothiophenes (Related Methodology): Synthesis. "Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes." (2011).[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, complex crude mixtures, or stalled reactions during the syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals experiencing low yields, complex crude mixtures, or stalled reactions during the synthesis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde .

The synthesis typically relies on the Suzuki-Miyaura cross-coupling of 5-bromothiophene-2-carbaldehyde and 2-acetylphenylboronic acid. However, this specific substrate combination presents a "perfect storm" of competing side reactions. This guide provides mechanistic troubleshooting, quantitative data, and field-proven standard operating procedures (SOPs) to guarantee high-yield synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My starting materials are fully consumed, but my isolated yield is <15%. The crude NMR shows a complex mixture of conjugated alkene peaks. What went wrong?

A1: Base-Catalyzed Aldol Condensation. You have inadvertently triggered a cascade reaction. Your desired product contains both an enolizable methyl ketone (the acetyl group) and a highly electrophilic aldehyde (the carbaldehyde). Under standard Suzuki conditions (e.g.,


 or 

in aqueous solvent at 80–100 °C), the newly formed product immediately undergoes an intermolecular or intramolecular aldol condensation, forming complex chalcone-like oligomers [1].
Q2: I switched to a milder base (e.g., KF) to prevent the aldol condensation, but now the reaction stalls at 30% conversion. Why?

A2: Ortho-Steric Hindrance vs. Protodeboronation. The ortho-acetyl group on your boronic acid creates significant steric bulk around the boron atom, which drastically slows down the transmetalation step of the catalytic cycle. By switching to a mild base, you slowed transmetalation even further. Meanwhile, ortho-substituted boronic acids are highly susceptible to protodeboronation (cleavage of the C–B bond to form acetophenone) when exposed to heat and water [2]. Your boronic acid is degrading before it has a chance to couple.

Q3: How do I overcome the steric bulk without using harsh bases that trigger the aldol reaction?

A3: Ligand Acceleration or Substrate Masking. You have two options:

  • Ligand Acceleration: Use a highly active, electron-rich dialkylbiaryl phosphine ligand (e.g., SPhos) combined with anhydrous conditions and a non-nucleophilic base (CsF). This accelerates transmetalation while preventing both protodeboronation and aldol condensation [3].

  • Substrate Masking (Recommended): Protect the aldehyde as a 1,3-dioxolane acetal prior to coupling. This completely removes the electrophile from the system, allowing you to use robust, high-temperature aqueous basic conditions to force the sterically hindered coupling to completion.

Part 2: Reaction Pathway Visualization

CompetingPathways R1 5-Bromo-thiophene- 2-carbaldehyde Pd Pd Catalyst + Base (Transmetalation) R1->Pd R2 2-Acetylphenyl- boronic acid R2->Pd Target 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde (Desired Product) Pd->Target Mild Base (e.g., KF, CsF) Aldol Aldol Condensation (Chalcone Byproduct) Target->Aldol Strong Base / Heat (NaOH, K2CO3)

Reaction pathways showing the desired Suzuki coupling vs. the competing base-catalyzed Aldol condensation.

Part 3: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and experimental outcomes for this specific synthesis.

Catalyst SystemBase / SolventTemp (°C)Aldehyde StateYield (%)Primary Observation / Issue

(5 mol%)

/ Toluene:

90Unprotected< 15%Massive chalcone/oligomer formation [1].

(5 mol%)
KF / Dioxane:

80Unprotected~ 35%Reaction stalls; protodeboronation observed [2].

+ SPhos
CsF / Anhydrous Toluene100Unprotected~ 60%Good balance, but strictly anhydrous setup required [3].

(5 mol%)

/ Dioxane:

90 Acetal Protected > 85% Clean conversion; requires subsequent deprotection.

Part 4: Experimental Protocols

Protocol A: Direct Anhydrous Cross-Coupling (Unprotected Route)

Use this protocol if you need the product in a single step and have strict Schlenk/glovebox capabilities.

  • Preparation: In a flame-dried Schlenk flask, add 5-bromothiophene-2-carbaldehyde (1.0 eq), 2-acetylphenylboronic acid (1.5 eq), anhydrous CsF (3.0 eq),

    
     (0.02 eq), and SPhos (0.08 eq).
    
  • Inert Atmosphere: Evacuate the flask and backfill with dry

    
     (repeat for 3 cycles).
    
  • Solvent Addition: Add anhydrous Toluene to achieve a 0.2 M concentration.

  • Reaction: Heat the mixture to 100 °C for 12 hours.

    • Self-Validating Check: Monitor via LC-MS at 4 hours. If the boronic acid mass is absent but the bromide remains, moisture has caused protodeboronation. Ensure your CsF is oven-dried.

  • Workup: Cool to room temperature, filter through a pad of Celite, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Protection-Coupling-Deprotection (The "Fail-Safe" Route)

This is the highly recommended SOP for scale-up, as it completely neutralizes the aldol condensation risk.

Step 1: Acetal Protection

  • Combine 5-bromothiophene-2-carbaldehyde (1.0 eq), ethylene glycol (3.0 eq), and catalytic p-TsOH (0.05 eq) in toluene (0.5 M).

  • Reflux with a Dean-Stark trap until water evolution ceases (~4 hours).

  • Wash with saturated

    
    , dry over 
    
    
    
    , and concentrate to yield 2-(5-bromothiophen-2-yl)-1,3-dioxolane.

Step 2: Suzuki-Miyaura Coupling

  • Combine the protected bromide (1.0 eq), 2-acetylphenylboronic acid (1.5 eq),

    
     (2.5 eq), and 
    
    
    
    (0.05 eq) in a 4:1 mixture of 1,4-Dioxane/
    
    
    .
  • Degas the mixture by sparging with

    
     for 15 minutes.
    
  • Heat at 90 °C for 8 hours.

    • Self-Validating Check: Crude

      
       NMR will show a clean singlet for the acetal proton at ~6.0 ppm, confirming the aldehyde remained masked and no aldol degradation occurred.
      
  • Extract with EtOAc, wash with brine, and concentrate.

Step 3: Acidic Deprotection

  • Dissolve the crude coupled product in THF (0.2 M).

  • Add 2M aqueous HCl (10 v/v%) and stir at room temperature for 4 hours.

  • Neutralize carefully with saturated

    
    , extract with EtOAc, dry, and purify via flash chromatography to isolate the pure target compound.
    

ProtectionWorkflow S1 Step 1: Acetal Protection (Ethylene Glycol, pTsOH, Toluene) S2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, K3PO4, Dioxane/H2O) S1->S2 Protected Aldehyde (No Aldol Risk) S3 Step 3: Acidic Deprotection (HCl, THF/H2O, RT) S2->S3 Coupled Acetal (High Conversion) Final Pure Target Compound (>85% Overall Yield) S3->Final Mild Cleavage

Three-step protection-coupling-deprotection workflow to maximize yield and prevent side reactions.

Part 5: References

  • Kim, Y. H.; Lee, H.; Kim, Y. J.; Kim, B. T.; Heo, J.-N. Direct One-Pot Synthesis of Phenanthrenes via Suzuki−Miyaura Coupling/Aldol Condensation Cascade Reaction. The Journal of Organic Chemistry2008 , 73 (2), 495–501.[Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483.[Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473.[Link]

Optimization

Technical Support Center: Purification of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary & Compound Profile Compound: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Molecular Formula: C₁₃H₁₀O₂S Key Structural Features: Thiophene Core: Electron-rich, susceptible to oxidation. Aldehyde (C-2): R...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Compound: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Molecular Formula: C₁₃H₁₀O₂S Key Structural Features:

  • Thiophene Core: Electron-rich, susceptible to oxidation.

  • Aldehyde (C-2): Reactive electrophile, prone to air oxidation (forming carboxylic acid).

  • 2-Acetylphenyl (C-5): The ortho-acetyl group introduces significant steric hindrance, forcing the phenyl and thiophene rings out of planarity. This "twist" distinguishes it from its para-isomer, affecting both solubility and crystallization behavior.

Primary Synthesis Route: Suzuki-Miyaura cross-coupling (typically 5-formyl-2-thienylboronic acid + 2'-bromoacetophenone OR 5-bromo-2-thiophenecarboxaldehyde + 2-acetylphenylboronic acid).

Troubleshooting & FAQs
Category A: Isolation & Physical State

Q1: My crude product is a dark, sticky oil that won't solidify. How do I induce crystallization? Diagnosis: The ortho-acetyl substituent disrupts planar stacking, making this isomer harder to crystallize than the para-analog. Residual solvents (toluene, DMF) or impurities (de-halogenated thiophene) often inhibit lattice formation. Solution:

  • High-Vacuum Drying: Ensure all reaction solvents are removed. Traces of DMF/DMAc are notorious for preventing solidification.

  • Trituration: Add cold n-pentane or hexane to the oil. Sonicate for 5-10 minutes. This often precipitates the product as a yellow solid while keeping non-polar impurities in solution.

  • Seed Crystal: If you have a tiny amount of solid from a previous batch, seed the oil.

  • Solvent System: Try a slow evaporation from Ethanol/Water (9:1) or DCM/Hexane .

Q2: The product color is darkening from yellow to brown upon storage. Is it degrading? Diagnosis: Yes, likely air oxidation of the aldehyde to the carboxylic acid (5-(2-acetylphenyl)thiophene-2-carboxylic acid) or thiophene ring polymerization. Solution:

  • Immediate Action: Check purity via TLC or ¹H NMR (look for acid proton >11 ppm).

  • Purification: Pass through a short plug of silica (neutralized with 1% Et₃N) to remove acidic impurities.

  • Prevention: Store under Argon/Nitrogen at -20°C. Aldehydes on electron-rich heterocycles are air-sensitive.

Category B: Chromatographic Purification

Q3: I see a spot running very close to my product on TLC. What is it? Diagnosis: This is likely the protodeboronated byproduct (thiophene-2-carbaldehyde) or the homocoupled dimer . In Suzuki couplings with ortho-substituted substrates, the reaction is slower, giving the boronic acid more time to deborylate. Solution:

  • Mobile Phase Optimization: Standard Hexane/EtOAc gradients may not separate these well. Switch to DCM/Hexane (1:1 to 3:1) or Toluene/EtOAc . The pi-pi interactions in Toluene often improve separation of thiophene derivatives.

  • Gradient: Use a shallow gradient (e.g., 0% to 10% EtOAc in Hexane over 20 CV) rather than a steep step.

Q4: My product is streaking on the column. Diagnosis: The aldehyde moiety can interact with the acidic silanols on the silica gel, or the compound is decomposing. Solution:

  • Buffer the Silica: Pre-wash the silica column with 1% Triethylamine (Et₃N) in Hexane. This neutralizes acidic sites.

  • Load Method: Avoid dissolving the crude in large amounts of polar solvent (like DCM) for loading. Use dry loading (adsorb crude onto Celite or Silica) to ensure a tight band.

Category C: Reaction Efficiency (The "Ortho" Effect)

Q5: The reaction stalls with starting material remaining. Should I increase the temperature? Diagnosis: The 2-acetyl group creates steric hindrance near the coupling site. Standard Pd(PPh₃)₄ catalysts may be too bulky or inactive. Solution:

  • Do NOT just overheat: Temperatures >100°C often accelerate aldehyde oxidation or boronic acid decomposition.

  • Catalyst Switch: Use a catalyst designed for sterically hindered couplings. Pd(dppf)Cl₂ or Pd-XPhos G3 are superior for ortho-substituted biaryls.

  • Base: Switch from Na₂CO₃ to K₃PO₄ (anhydrous) in Toluene/Water to promote the transmetalation step in hindered systems.

Detailed Purification Protocols
Protocol A: Optimized Workup & Palladium Removal

Standard extraction often leaves Pd residues (black specs). This protocol ensures removal.

  • Quench: Dilute reaction mixture with EtOAc and water.

  • Scavenge: Add N-acetylcysteine (0.5 equiv relative to Pd) or a commercial scavenger (e.g., SiliaMetS® Thiol) and stir vigorously for 30 mins. The organic layer should clarify.

  • Wash:

    • 1x Water

    • 1x Brine

    • Critical Step: Wash with 5% NaHSO₃ (aq) if the aldehyde shows signs of oxidation (removes peroxides/oxidants).

  • Dry: Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Flash Column Chromatography

Best for isolating >98% pure material.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Cartridge: 12g or 24g for <500mg scale.

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc) OR Dichloromethane (DCM).

  • Gradient (Hex/EtOAc):

    • 0-5 min: 100% Hexane (Elutes non-polar impurities/thiophene).

    • 5-20 min: 0% → 20% EtOAc (Product typically elutes ~15-18% EtOAc).

    • 20-25 min: 20% → 50% EtOAc (Flushes polar acids/dimers).

Protocol C: Crystallization (Alternative)

Use if chromatography is not available or for large scale.

  • Dissolve crude solid in minimal boiling Ethanol (EtOH) .

  • Add Water dropwise until persistent turbidity is observed.

  • Re-heat to clear solution.

  • Allow to cool slowly to Room Temperature, then 4°C.

  • Note: If oiling out occurs, reheat and add a drop of seed crystal or scratch the glass.

Visual Workflows
Figure 1: Purification Decision Tree

PurificationStrategy Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Precipitated Oil Dark Oil/Gum CheckState->Oil Solvent trapped Filtration Filter & Wash Solid->Filtration Trituration Triturate with Cold Pentane/Hexane Oil->Trituration Impure Impure? Flash Chromatography Oil->Impure Complex Mix Trituration->Solid Solidifies Trituration->Oil Remains Oil TLC Check Purity (TLC) Filtration->TLC Pure Purity >95%? Recrystallize (EtOH) TLC->Pure Yes TLC->Impure No ColumnCond Column Conditions: SiO2, Hex/EtOAc (0-20%) Impure->ColumnCond

Caption: Decision matrix for processing crude 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde.

Figure 2: Suzuki Coupling Mechanism & Impurity Origins

SuzukiImpurities Reactants Reactants: Ar-Br + Thiophene-B(OH)2 CatCycle Pd Catalytic Cycle (Ox Add -> Transmet -> Red Elim) Reactants->CatCycle Side1 Side Reaction: Protodeboronation Reactants->Side1 Slow Transmetalation Side2 Side Reaction: Homocoupling Reactants->Side2 O2 presence Product Target Product: 5-(2-Acetyl-phenyl)-thiophene-CHO CatCycle->Product Side3 Side Reaction: Oxidation Product->Side3 Air Exposure Impurity1 Impurity: Thiophene-2-CHO (Loss of Aryl group) Side1->Impurity1 Impurity2 Impurity: Bi-thiophene Dimer Side2->Impurity2 Impurity3 Impurity: Carboxylic Acid (CHO -> COOH) Side3->Impurity3

Caption: Mechanistic pathways leading to common impurities in the synthesis of the target molecule.

Quantitative Data: Solvent Compatibility
SolventSolubility (25°C)ApplicationNotes
Dichloromethane (DCM) HighLoading/ExtractionGood for dissolving crude oils.
Ethyl Acetate (EtOAc) HighMobile PhaseStandard eluent.
Ethanol (EtOH) Moderate (Hot)CrystallizationBest solvent for recrystallization.
Hexanes/Pentane LowTriturationUse to precipitate product from oil.
Diethyl Ether ModerateExtractionGood for workup; avoids emulsions.
References
  • BenchChem. (2025).[1][2][3] A Comparative Guide to Suzuki Coupling of 3,4-dibromothiophene-2-carbaldehyde and 4,5-dibromothiophene-2-carbaldehyde. Retrieved from

  • Royal Society of Chemistry. (2013).[4] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from

  • Organic Chemistry Portal. (2011). Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes. Retrieved from

  • Sigma-Aldrich. (2025). 5-Acetylthiophene-2-carboxaldehyde Properties. Retrieved from

  • National Institutes of Health (NIH). (2008). Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. Retrieved from

Sources

Troubleshooting

Technical Support Center: Recrystallization of Thiophene Carbaldehyde Derivatives

Status: Operational Role: Senior Application Scientist Topic: Solvent Optimization & Troubleshooting for Thiophene-2-Carbaldehyde Scaffolds Executive Summary & Chemical Context Thiophene carbaldehydes (e.g., 2-thiophenec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Topic: Solvent Optimization & Troubleshooting for Thiophene-2-Carbaldehyde Scaffolds

Executive Summary & Chemical Context

Thiophene carbaldehydes (e.g., 2-thiophenecarbaldehyde, 5-bromo-2-thiophenecarbaldehyde) are critical "amphiphilic" pharmacophores. They possess a lipophilic aromatic ring and a polar, reactive aldehyde handle. This duality makes them versatile but prone to specific purification failures: oiling out (due to low melting points) and oxidation (conversion to carboxylic acids).

This guide moves beyond generic protocols to provide a logic-based system for solvent selection and troubleshooting, specifically tailored to the electronic and physical properties of the thiophene ring.

Solvent Selection Matrix

The "Amphiphilic" Balance

Unlike benzene derivatives, the sulfur atom in thiophene increases polarizability. Combined with the aldehyde group, these molecules dissolve too well in mid-polarity solvents (DCM, THF) to crystallize effectively. The goal is to find a solvent that disrupts the crystal lattice only at high temperatures.

Primary Solvent Systems
System ClassSolvent Pair (Solvent/Anti-solvent)Dielectric Const. (

)
Best For...
Protics (Green) Ethanol / Water 24.5 / 80.1Standard Derivatives. Most 5-substituted thiophenes crystallize well here. Water acts as a powerful anti-solvent.
Non-Polar Ethyl Acetate / Hexane 6.0 / 1.9Lipophilic/Halogenated. Best for 5-bromo or 5-iodo derivatives that are too soluble in ethanol.
Aromatic Toluene / Heptane 2.4 / 1.9High MP / Acid Sensitive. Use if the aldehyde is prone to acetal formation in alcohols.
Single Phase Isopropanol (IPA) 17.9Oiling Out Prone. Higher boiling point allows better dissolution; moderate polarity encourages crystallization.
Visual Workflow: Solvent Decision Tree

The following logic gate helps you select the starting solvent system based on your derivative's physical state and substituents.

SolventSelection Start Start: Analyze Thiophene Derivative CheckMP Check Melting Point (MP) Start->CheckMP LowMP Low MP (< 60°C) or Oil CheckMP->LowMP Risk of Oiling Out HighMP High MP (> 60°C) CheckMP->HighMP SystemB System B: Hexane/EtOAc (Slow Evaporation) LowMP->SystemB Avoid Heat Substituent Check C5 Substituent HighMP->Substituent Polar Polar (NO2, CN, COOH) Substituent->Polar Lipophilic Halogen (Br, Cl, I) or Alkyl Substituent->Lipophilic SystemA System A: Ethanol/Water (Start with 95% EtOH) Polar->SystemA Lipophilic->SystemA Standard SystemC System C: Toluene/Heptane Lipophilic->SystemC If very non-polar

Caption: Decision matrix for selecting the optimal solvent system based on melting point and substituent electronics.

Troubleshooting Guide

Issue 1: The Product "Oils Out" Instead of Crystallizing

Diagnosis: The most common failure mode for thiophene aldehydes. The compound separates as a liquid droplet emulsion because the impurity-depressed melting point is lower than the solvent's boiling point.

Scientific Fix (The Metastable Zone Strategy):

  • Re-dissolve: Heat the mixture until the oil dissolves completely (add more "good" solvent if needed).

  • Temperature Control: Do not cool to

    
     immediately. Cool to a temperature just above the oiling point (often 
    
    
    
    ).
  • Seeding: Add a seed crystal. If none exists, scratch the glass interface.

  • Trituration: If oil persists, decant the solvent and triturate the oil with cold pentane or hexanes to force solidification.

Issue 2: Product Turns Red/Brown (Oxidation)

Diagnosis: Thiophene aldehydes are electron-rich. In the presence of air and light, they auto-oxidize to carboxylic acids or polymerize, turning the solution dark.

Scientific Fix:

  • Degas Solvents: Sparge your ethanol/water with Nitrogen for 15 minutes prior to use.

  • Chelation: Trace metals (Fe, Cu) from spatulas or solvents catalyze this oxidation. Add 1 mM EDTA to your aqueous phase if using EtOH/Water.

  • Work Fast: Do not leave the hot solution standing overnight.

Issue 3: Colored Impurities Persist

Diagnosis: Thiophene polymerization byproducts (oligomers) are highly colored and often co-crystallize.

Scientific Fix:

  • Activated Charcoal: Add 1-2% (w/w) activated carbon to the hot solution.

  • Hot Filtration: Filter through a pre-warmed Celite pad. Crucial: The funnel must be hot, or the thiophene will crystallize in the stem, clogging it immediately.

Standardized Protocol: Recrystallization of 5-Bromo-2-thiophenecarbaldehyde

Objective: Purify crude material (yellow/brown solid) to analytical grade (white/pale yellow needles).

Reagents:

  • Crude 5-bromo-2-thiophenecarbaldehyde (10 g)

  • Solvent A: Ethanol (Absolute)

  • Solvent B: Deionized Water (Degassed)

Step-by-Step Workflow:

  • Dissolution (The Saturation Point):

    • Place 10 g crude solid in a 100 mL Erlenmeyer flask.

    • Add 15 mL Ethanol. Heat to reflux (

      
      ).
      
    • Observation: If solid remains, add Ethanol in 2 mL portions until dissolved. If dark particles remain, perform Hot Filtration now.

  • The Cloud Point (Supersaturation):

    • Remove from heat.[1] While still hot (

      
      ), add warm Water dropwise.
      
    • Stop immediately when a persistent turbidity (cloudiness) appears.

    • Add 1 mL of Ethanol to clear the solution (restore single phase).

  • Controlled Nucleation:

    • Allow the flask to cool to room temperature undisturbed.

    • Critical: Do not agitate. Agitation promotes rapid, impure precipitation.

    • Once room temp is reached, move to an ice bath (

      
      ) for 30 minutes to maximize yield.
      
  • Collection:

    • Filter via Buchner funnel.

    • Wash cake with cold 50% EtOH/Water (pre-chilled).

    • Dry under vacuum away from light.

Mechanism of Oiling Out

Understanding why oiling out happens allows you to prevent it.[2] It is a competition between Liquid-Liquid Phase Separation (LLPS) and Crystallization.

OilingOut Solution Homogeneous Solution (High Temp) Cooling Cooling Process Solution->Cooling Branch Impurity Level & Cooling Rate Cooling->Branch PathA Slow Cool / Pure Branch->PathA PathB Fast Cool / Impure Branch->PathB Crystal Nucleation -> Crystal Growth PathA->Crystal Oil LLPS (Oiling Out) Liquid Droplets Form PathB->Oil Trap Impurities Trapped in Oil Droplets Oil->Trap SolidBlock Solidifies as Amorphous Block Trap->SolidBlock

Caption: Pathway divergence between successful crystallization and oiling out (Liquid-Liquid Phase Separation).

FAQ: Rapid Response

Q: My crystals are wet and smell strongly of sulfur. Is this normal? A: Thiophene derivatives have a characteristic sulfur odor. However, if the smell is acrid or "rotten," it indicates residual sulfur impurities or decomposition. Recrystallize again using activated charcoal to remove sulfurous oligomers.

Q: Can I use Acetone? A: Avoid. Thiophene aldehydes can undergo aldol condensation with acetone under basic or acidic conditions (even trace acidity from the glass). Stick to alcohols or esters.

Q: The yield is low (<50%). Where is my product? A: It is likely in the mother liquor. Thiophene aldehydes have significant solubility in ethanol even at


.
  • Fix: Concentrate the mother liquor to half volume and repeat the cooling process for a "second crop" (lower purity).

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Campaigne, E., & Archer, W. L. "The Chlorination of Thiophene-2-aldehyde." Journal of the American Chemical Society, 75(4), 989-991. Link

  • BenchChem. "Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde." (General protocols for halogenated aromatic aldehydes). Link

  • Mettler Toledo. "Oiling Out in Crystallization: Mechanisms and Solutions." (Thermodynamics of LLPS). Link

  • PubChem. "Compound Summary: 5-Bromo-2-thiophenecarboxaldehyde." National Library of Medicine. Link

Sources

Optimization

Technical Support Center: Stability &amp; Storage of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

[1] Ticket ID: T-CHO-OX-001 Subject: Preventing Autoxidation & Recovery of Oxidized Material Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Silent Killer" of Thiophene Aldehydes You are...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: T-CHO-OX-001 Subject: Preventing Autoxidation & Recovery of Oxidized Material Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Silent Killer" of Thiophene Aldehydes

You are likely reading this guide because your bright yellow solid/oil has developed a white crust, or your reaction yields have plummeted.

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a valuable intermediate, often used in the synthesis of conjugated polymers or biologically active heterocycles. However, it possesses a structural "Achilles' heel": the thiophene-2-carbaldehyde moiety.

Unlike benzaldehyde, thiophene-based aldehydes are electron-rich. The sulfur atom in the ring donates electron density, making the carbonyl oxygen more basic and the aldehydic proton more susceptible to abstraction. This accelerates radical autoxidation , converting your reactive aldehyde into the inert (and often unwanted) carboxylic acid.

This guide provides the mechanistic understanding, storage protocols, and recovery workflows required to maintain the integrity of this compound.

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. Oxidation here is not a simple reaction with oxygen; it is a radical chain reaction catalyzed by light and trace metals.

The Autoxidation Pathway[2]
  • Initiation: A photon or trace metal abstracts the aldehydic hydrogen, creating an acyl radical.

  • Propagation: This radical reacts with atmospheric oxygen (

    
    ) to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates a hydroperoxide and a new acyl radical, propagating the chain.
    
  • Termination: The hydroperoxide decomposes (often violently in bulk, but slowly here) into the carboxylic acid.

Key Consequence: Once the chain starts, it accelerates. A sample that is 99% pure can degrade to 90% in days if the "induction period" is breached.

OxidationMechanism Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical + Aldehyde (Propagation) Acid Carboxylic Acid (Degradation Product) Peroxy->Acid Termination

Figure 1: The radical autoxidation cycle. Note the propagation loop where one radical event consumes multiple aldehyde molecules.

Module 2: Storage Protocols (The "How")

Do not rely on standard "cool and dry" advice. This compound requires active exclusion of autoxidation initiators.

The "Golden Standard" Storage System
ParameterRecommendationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air. It forms a "blanket" over the solid/oil, whereas Nitrogen (

) is lighter and can mix with air via turbulence when the vial is opened.
Temperature -20°C Arrhenius equation dictates that lower thermal energy reduces the rate of radical initiation.
Container Amber Glass + Parafilm Amber glass blocks UV/Blue light (initiation source). Parafilm creates a secondary gas seal.
Headspace Minimized Use the smallest vial possible. Large headspace = large reservoir of

and moisture.
Protocol: The "Argon Blanket" Technique
  • Transfer the compound to an amber vial.

  • Insert a needle connected to an Argon line (low flow) deep into the vial, just above the surface of the compound.

  • Allow Argon to flow for 30-60 seconds to displace lighter air.

  • Slowly withdraw the needle while capping the vial simultaneously.

  • Seal with Parafilm and store at -20°C.

Module 3: Troubleshooting & Recovery (The "Fix")

Symptom: Your NMR shows a broad singlet around 10-13 ppm (Carboxylic acid) and the sharp aldehyde peak at ~9.9 ppm is diminishing. Diagnosis: Partial Oxidation.

Do NOT discard the batch. You can purify it using the Bisulfite Adduct Method . This relies on the fact that aldehydes form water-soluble bisulfite adducts, while the carboxylic acid impurity (and non-aldehyde contaminants) do not.

The Bisulfite Purification Protocol

Reagents:

  • Saturated Sodium Bisulfite (

    
    ) solution (freshly prepared).[1]
    
  • Ethyl Acetate (EtOAc) or Diethyl Ether.

  • Sodium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).

Workflow:

  • Dissolution: Dissolve your crude oxidized mixture in a minimal amount of EtOAc.

  • Formation: Add excess saturated aqueous

    
     and shake vigorously for 5-10 minutes.
    
    • Observation: A white precipitate may form (the adduct), or it may stay dissolved in the water layer depending on lipophilicity.

  • Separation (The Critical Step):

    • Separate the layers.

    • Keep the Aqueous Layer (contains your aldehyde as the adduct).

    • Discard the Organic Layer (contains the carboxylic acid impurity and other non-aldehydes).

  • Regeneration:

    • Basify the aqueous layer to pH ~10-12 using 10% NaOH or saturated

      
      .
      
    • Observation: The solution will turn cloudy as the free aldehyde regenerates and precipitates/oils out.

  • Extraction: Extract the aqueous layer 3x with fresh EtOAc.

  • Drying: Dry the combined organics over

    
    , filter, and concentrate.
    

BisulfitePurification Start Crude Mixture (Aldehyde + Acid + Impurities) Step1 Dissolve in EtOAc Add sat. NaHSO3 (aq) Start->Step1 Sep Separate Layers Step1->Sep OrgLayer Organic Layer (Contains Acid/Impurities) Sep->OrgLayer Top Phase AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) Sep->AqLayer Bottom Phase Waste Discard OrgLayer->Waste Regen Add Base (NaOH/Na2CO3) Extract with EtOAc AqLayer->Regen Final Pure Aldehyde Regen->Final

Figure 2: Decision tree for purifying partially oxidized aldehydes using the Bisulfite method.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in solution (e.g., dissolved in DCM or DMSO)? A: No. Oxygen diffuses significantly faster through organic solvents than through the solid crystal lattice. Storing in solution drastically increases the "collision frequency" between oxygen and the aldehyde, accelerating degradation. Store as a neat solid/oil.

Q: My compound turned from yellow to dark brown/black. Is it just oxidation? A: Darkening usually indicates polymerization or decomposition of the thiophene ring, not just simple oxidation to the acid (which is usually white/colorless). This is often caused by acid-catalyzed degradation (autocatalysis by the formed carboxylic acid). If it is black, the bisulfite method may still work, but expect lower yields.

Q: Why use Argon instead of Nitrogen? A: Argon is denser than air (


 vs 

). When you flush a vial with Argon, it settles at the bottom, protecting the sample even if the seal is imperfect. Nitrogen is lighter than Argon and mixes more easily with atmospheric oxygen.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[2] (Standard reference for Bisulfite purification protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic source for radical autoxidation of aldehydes).

  • BenchChem Technical Support. (2025). Aldehyde Purification via Bisulfite Adducts. (Specific protocols for aldehyde recovery). Link

  • National Institutes of Health (NIH) - PubChem. (2025). 5-Phenylthiophene-2-carbaldehyde Compound Summary. (Structural and property analog data). Link

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling of Acetyl-Phenyl Thiophenes

Status: Operational Ticket ID: SC-THIO-AC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields, catalyst deactivation, and protodeboronation in Acetyl-Phenyl Thiophene couplings. Exec...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: SC-THIO-AC-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting low yields, catalyst deactivation, and protodeboronation in Acetyl-Phenyl Thiophene couplings.

Executive Summary

Coupling acetyl-phenyl moieties with thiophenes represents a "perfect storm" of catalytic challenges. You are likely battling three simultaneous failure modes: protodeboronation of the thiophene boronic acid (rapid hydrolysis of the C-B bond), catalyst poisoning via sulfur coordination to Palladium, and steric/electronic deactivation from the acetyl group.

Standard "textbook" conditions (Pd(PPh₃)₄ / Na₂CO₃) often fail here. This guide provides a root-cause analysis and a modernized, field-proven protocol using Buchwald Precatalysts and controlled basicity to restore reaction efficiency.

Part 1: The Troubleshooting Matrix

Quickly identify your failure mode based on observable symptoms.

SymptomProbable Causemechanistic InsightCorrective Action
No Product, Starting Material (Halide) Remains Catalyst Poisoning Thiophene sulfur coordinates to Pd, displacing weak ligands (PPh₃) and arresting the catalytic cycle.Switch to SPhos or XPhos based catalysts. These bulky ligands prevent S-coordination.
Low Yield, High "De-boronated" Byproduct Protodeboronation 2-Thiopheneboronic acids hydrolyze rapidly in aqueous base. The C-B bond is cleaved by H₂O/Base before transmetallation.Use anhydrous conditions (Dioxane/CsF) or switch to MIDA boronates or Potassium Organotrifluoroborates .
Black Precipitate (Pd Black) Ligand dissociation The ligand is too labile or the temperature is too high, causing Pd aggregation.Use Pd-G2/G3 precatalysts (e.g., XPhos Pd G2) which activate efficiently without shedding Pd.
Complex Mixture / side products Acetyl Side Reactions Strong bases (NaOH, KOtBu) induce aldol condensation on the acetyl group or degrade the boronic acid.Switch to mild bases: K₃PO₄ (anhydrous) or Cs₂CO₃ . Avoid hydroxide bases.
Part 2: Deep Dive - The Core Failure Modes
1. The Thiophene Trap: Protodeboronation

The most common failure in this specific coupling is the destruction of the boronic acid before it can react. Thiophene-2-boronic acids are exceptionally unstable.

  • Mechanism: In the presence of base and water, the boronate species is formed. While this is necessary for transmetallation, it also makes the C-B bond highly susceptible to protonolysis.

  • The Acetyl Aggravator: If your acetyl group is on the boronic acid partner (e.g., 2-acetyl-3-thiopheneboronic acid), the electron-withdrawing nature of the carbonyl further destabilizes the C-B bond, accelerating protodeboronation.

  • Solution: Slow-Release Strategy. Use Potassium Organotrifluoroborates (Molander Salts) or MIDA boronates. These release the active boronic acid slowly, keeping the standing concentration low and favoring the coupling over decomposition [1].[1]

2. The Sulfur Problem: Catalyst Poisoning

Standard ligands like Triphenylphosphine (PPh₃) bind to Palladium relatively weakly.

  • Mechanism: The sulfur atom in the thiophene ring is a soft Lewis base. It competes with the phosphine ligand for the Pd center. If sulfur binds, it shuts down the oxidative addition step.

  • Solution: Bulky, Electron-Rich Ligands (Dialkylbiaryl phosphines). [2]

    • SPhos and XPhos are the industry standard here.

    • Why they work: Their immense steric bulk creates a "roof" over the Pd center, physically blocking the approach of the sulfur atom while still allowing the flat aromatic rings to react. They are also electron-rich, which accelerates the oxidative addition of the aryl halide [2, 4].

Part 3: Visualizing the Troubleshooting Logic

The following decision tree outlines the logical flow for diagnosing failures in this specific chemical space.

TroubleshootingLogic Start Start: Reaction Failed CheckSM Analyze Crude Mixture: Is Aryl Halide Consumed? Start->CheckSM HalideGone Yes: Halide Consumed CheckSM->HalideGone HalideStay No: Halide Remains CheckSM->HalideStay CheckByprod Is Thiophene Protodeboronated? HalideGone->CheckByprod DeborYes Yes: Thiophene (H) detected CheckByprod->DeborYes DeborNo No: Homocoupling/Oligomers CheckByprod->DeborNo CatPoison Diagnosis: Catalyst Poisoning or Failed Oxidative Addition HalideStay->CatPoison ActionLigand Action: Switch to SPhos Pd G2 or XPhos Pd G2 CatPoison->ActionLigand ActionDebor Action: Switch to Molander Salt (R-BF3K) or Anhydrous Conditions DeborYes->ActionDebor ActionO2 Action: Degas solvents thoroughly Check stoichiometry DeborNo->ActionO2

Figure 1: Decision tree for diagnosing Suzuki coupling failures in heteroaryl systems.

Part 4: Recommended Protocol (The "Gold Standard")

This protocol utilizes SPhos Pd G2 , a precatalyst that generates the active species immediately upon heating, avoiding the induction period where boronic acids often decompose.

Reagents:

  • Halide: Acetyl-phenyl halide (1.0 equiv)

  • Boronate: Thiophene boronic acid/ester (1.2 - 1.5 equiv)

  • Catalyst: SPhos Pd G2 (0.02 - 0.05 equiv) [Alternatively: Pd(OAc)₂ + SPhos (1:2 ratio)]

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Toluene : Water (10:1 ratio) OR 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with the Halide, Boronate, Base (K₃PO₄), and Catalyst (SPhos Pd G2).

    • Note: If using free boronic acid, consider adding 1.5 equiv to account for some protodeboronation.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).[3]

    • Critical: Oxygen promotes homocoupling and kills the active Pd(0) species.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

    • Tip: A small amount of water is usually required to dissolve the inorganic base, but keep it minimal (10:1 ratio) to limit protodeboronation.

  • Reaction: Heat to 80°C for 2-12 hours.

    • Monitor: Check by LCMS after 2 hours. If the boronic acid is consumed but halide remains, add a second portion of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water, dry over MgSO₄, and concentrate.

Alternative for "Impossible" Substrates: If the above fails due to rapid protodeboronation, switch the Boronate to the corresponding Potassium Trifluoroborate (R-BF₃K) . Change the solvent to MeOH:H₂O (10:1) and use Cs₂CO₃ as the base.

Part 5: Mechanism of Action (SPhos)

Why does SPhos succeed where PPh₃ fails?

SPhosMechanism cluster_cycle Catalytic Advantage SPhos SPhos Ligand (Bulky/Electron-Rich) Pd Pd Center SPhos->Pd Strong Binding High e- Density Thiophene Thiophene Sulfur (Poison) SPhos->Thiophene Steric Shield BLOCKS Poisoning OxAdd Oxidative Addition (Facilitated) Pd->OxAdd Active Species

Figure 2: The steric bulk of SPhos (blue) physically shields the Palladium center (red) from sulfur coordination (yellow) while electronically accelerating the reaction.

Part 6: Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl₂ for this reaction? A: Pd(dppf)Cl₂ is robust, but for sterically hindered acetyl-phenyl substrates, it often lacks the activity required. SPhos or XPhos are superior for ortho-substituted or heteroaryl couplings.

Q: My acetyl group is disappearing. What is happening? A: You are likely using a hydroxide base (NaOH, KOH) or an alkoxide (NaOtBu). These can cause aldol condensation or haloform-type cleavage. Switch to K₃PO₄ or Cs₂CO₃ , which are non-nucleophilic bases [3].

Q: Why do I need water? Can't I run this anhydrous? A: Standard boronic acids require water to form the active boronate species (trihydroxyborate) which undergoes transmetallation. If you must run anhydrous (to stop protodeboronation), you must use a fluoride source (CsF) to activate the boron, or use a specific anhydrous protocol with cyclic boronates.

References
  • Molander, G. A., & Biolatto, B. (2003).[4] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry.

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[2] Accounts of Chemical Research.

  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem Technical Guides.

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[2] Journal of the American Chemical Society.

Sources

Optimization

Removing catalyst impurities from 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Technical Support Center: Purification of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Executive Summary & Chemical Context The Challenge: You are synthesizing 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (likely via Suz...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary & Chemical Context

The Challenge: You are synthesizing 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (likely via Suzuki-Miyaura coupling). While the coupling is robust, the resulting bi-aryl system presents a "perfect storm" for palladium retention:

  • Thiophene Sulfur: Acts as a soft ligand, coordinating with residual Pd(II) and preventing simple wash removal.

  • Dual Carbonyls (Aldehyde + Ketone): These electrophilic sites severely limit your choice of scavenger (e.g., primary amines are forbidden).

  • Regulatory Pressure: Under ICH Q3D, Palladium is a Class 2B impurity.[1][2] For oral drugs, the limit is typically <10 ppm (100 µ g/day ), requiring log-scale reduction from the typical 500–2000 ppm found in crude Suzuki products.

This guide prioritizes chemoselectivity —removing the metal without degrading your aldehyde.

Diagnostic Workflow (Decision Tree)

Before selecting a protocol, determine the nature of your impurity. Is it colloidal (black specks) or complexed (soluble color)?

Pd_Removal_Strategy Start Start: Crude Product Analysis Visual_Check Visual Inspection Start->Visual_Check Black_Specks Visible Black Particulates (Pd(0) / Colloidal) Visual_Check->Black_Specks Clear_Colored Clear Solution / Colored Solid (Soluble Pd(II) Complexes) Visual_Check->Clear_Colored Filtration Protocol A: Celite Hot Filtration Black_Specks->Filtration Physical Removal Aldehyde_Check Check Functional Groups: Contains Aldehyde? Clear_Colored->Aldehyde_Check Protocol_B Protocol B: Solid-Supported Scavenging Filtration->Protocol_B If Pd remains high Scavenger_Select Scavenger Selection (Crucial Step) Amine_Scavenger AVOID: Amine-based Scavengers (Forms Imines) Scavenger_Select->Amine_Scavenger If -NH2 used Thiol_Scavenger USE: Thiol (SH) or Thiourea Scavengers Scavenger_Select->Thiol_Scavenger Recommended Aldehyde_Check->Scavenger_Select Thiol_Scavenger->Protocol_B

Figure 1: Decision matrix for palladium removal strategies based on physical state and functional group compatibility.

Troubleshooting Guides & Protocols

Issue 1: "I see black precipitates, but filtration clogs immediately."

Diagnosis: This is colloidal Palladium (Pd(0)). It forms sub-micron clusters that blind standard filter paper. The Fix: You need a depth filter aid (Celite/Diatomaceous Earth) and the correct temperature.

Protocol A: The "Hot Filtration" Technique

  • Solvent Choice: Dissolve your crude 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde in a solvent where it is highly soluble (e.g., DCM, THF, or Toluene).

    • Note: Do not use alcohols if you plan to move directly to crystallization, as aldehydes can form hemiacetals.

  • Preparation: Pack a sintered glass funnel with a 2-inch pad of Celite 545. Wet the pad with your solvent.[3]

  • Temperature: Heat your crude solution to 40–50°C (ensure it is below the boiling point).

  • Filtration: Pour the warm solution over the Celite.

    • Why Warm? This prevents your product from crystallizing inside the Celite pad, which would lead to massive yield loss.

  • Wash: Rinse the pad with 2 column volumes of warm solvent.

Issue 2: "My product is clear, but ICP-MS shows 500 ppm Pd."

Diagnosis: This is soluble Pd(II) coordinated to the thiophene ring or residual phosphine ligands. The Fix: Chemical Scavenging.[4][5] CRITICAL WARNING: Your molecule has an aldehyde . Do NOT use standard amine-based scavengers (e.g., Amino-propyl silica, WA-21J, or polyamine resins). These will react with your aldehyde to form imines (Schiff bases), destroying your product.

Protocol B: Chemoselective Scavenging (Thiol/Thiourea) Recommended Scavengers: SiliaMetS® Thiol, SiliaMetS® DMT (Dimercaptotriazine), or Biotage® Si-Thiol.

ParameterRecommendationReason
Equivalents 2–4 eq. vs. residual PdThiol-Pd binding is strong (

), but kinetics require excess.
Temperature 40–50°CHeat breaks the Pd-Thiophene coordination, allowing the scavenger to bind Pd.
Time 4–16 HoursSolid-phase kinetics are slower than solution phase.
Solvent THF or EtOAcAvoid MeOH (hemiacetal risk) or DMF (hard to remove).

Step-by-Step:

  • Dissolve crude material in 10 volumes of THF.

  • Add SiliaMetS® Thiol (calculate 4 equivalents relative to the expected Pd content).

  • Stir at 50°C for 4 hours.

  • Cool to room temperature.

  • Filter through a 0.45 µm membrane or a fine frit to remove the silica scavenger.

  • Concentrate filtrate.

Issue 3: "The scavenger worked, but I still have 50 ppm (Target <10)."

Diagnosis: Trace Pd is likely trapped in the crystal lattice (occlusion) or strongly bound to the thiophene. The Fix: Activated Carbon (Charcoal) Polish.

Protocol C: Activated Carbon Polish Note: Carbon is "non-specific." It absorbs Pd well but can also reduce yield by absorbing your aromatic product.

  • Use a specialized carbon like Darco® KB-G or Norit® SX Ultra (high mesoporosity for metal complexes).

  • Add 5–10 wt% carbon relative to your product mass.

  • Stir at reflux for 1 hour.

  • Crucial: Filter over Celite while hot. Carbon holds Pd tightly, but if the solution cools, the product might precipitate onto the carbon.

Frequently Asked Questions (FAQ)

Q: Can I use Trimercaptotriazine (TMT) sodium salt? A: Yes, but with a caveat. TMT is excellent for precipitating Pd. However, the sodium salt is water-soluble. Since your product (thiophene-carbaldehyde) is lipophilic, you must use a biphasic system or a phase transfer catalyst to allow the TMT to encounter the Pd in the organic layer. Solid-supported TMT (Si-TMT) is preferred for ease of handling.

Q: My aldehyde seems unstable during scavenging. Is it oxidizing? A: Aldehydes can auto-oxidize to carboxylic acids in air.

  • Prevention: Always purge your scavenging mixture with Nitrogen or Argon.

  • Scavenger Choice: Thiol scavengers are reducing agents, which actually protects the aldehyde from oxidation, unlike basic amine scavengers which can promote side reactions.

Q: Why not just wash with aqueous N-Acetylcysteine (NAC)? A: NAC is a great chelator, but it is acidic and requires an aqueous extraction. If your product has poor water solubility (which this thiophene derivative does), the extraction efficiency is low. Solid-supported scavengers (Protocol B) are superior because they work directly in the organic phase.

Mechanism of Action

The following diagram illustrates why Thiol scavengers are effective for thiophene-coordinated Palladium.

Scavenger_Mechanism Pd_Complex Pd-Thiophene Complex (Soluble Impurity) Transition Ligand Exchange (Heat Driven) Pd_Complex->Transition Scavenger Silica-Supported Thiol (Si-CH2-CH2-SH) Scavenger->Transition Result Pd-Scavenger Adduct (Insoluble Solid) Transition->Result Pd binds S (High Affinity) Product Purified Product (In Solution) Transition->Product Product Released

Figure 2: Ligand exchange mechanism. The Sulfur-Palladium bond on the scavenger is thermodynamically more stable than the Thiophene-Palladium coordination.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • ICH Q3D(R2). (2022). Guideline for Elemental Impurities. International Council for Harmonisation.[6] Link

  • SiliCycle Application Note. (2023). Scavenging of Palladium using SiliaMetS®.[4][5][7][8][9] SiliCycle Inc.[8]Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023). Strategies for Removing Palladium from Reaction Mixtures. Biotage Knowledge Base. Link

Sources

Troubleshooting

Scale-up challenges for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde production

Technical Support Center: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Production Executive Summary & Chemical Context Subject: Scale-up synthesis and purification of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 88...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Production

Executive Summary & Chemical Context

Subject: Scale-up synthesis and purification of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5). Application: Key intermediate for fused heterocyclic scaffolds (e.g., thieno[3,2-c]quinolines) and medicinal chemistry programs targeting kinase inhibitors or hemoglobin modulators.[1]

The Engineering Challenge: Producing this biaryl system requires a Suzuki-Miyaura cross-coupling between a steric-heavy ortho-substituted phenyl ring and an electron-rich thiophene aldehyde.[1] The primary scale-up risks are:

  • Steric Hindrance: The ortho-acetyl group impedes transmetallation, requiring specialized ligand systems.[1]

  • Chemo-selectivity: The presence of both an aldehyde (electrophile) and an acetyl group (enolizable nucleophile) creates a high risk of self-condensation (Aldol-type polymerization) under basic coupling conditions.[1]

  • Catalyst Poisoning: The thiophene sulfur atom has a high affinity for Palladium, complicating residual metal removal (ppm levels).[1]

Process Workflow & Logic

The following diagram illustrates the optimized synthetic route and critical control points (CCPs) to prevent side reactions.

G Start1 5-Bromo-thiophene- 2-carbaldehyde Step1 Suzuki Coupling (Pd-Catalysis) Start1->Step1 Start2 2-Acetylphenyl- boronic acid Start2->Step1 Side1 Risk: Aldol Condensation (Dimerization) Step1->Side1 High pH/Temp Side2 Risk: Protodeboronation Step1->Side2 Wet Solvent Workup Phase Separation & Pd Scavenging Step1->Workup Optimized Cryst Crystallization (EtOH/Heptane) Workup->Cryst Final Target Product >98% HPLC Cryst->Final

Caption: Optimized Suzuki-Miyaura coupling workflow highlighting critical impurity risks (Aldol condensation) and process steps.

Troubleshooting Guide (Q&A)

Category 1: Reaction Efficiency & Kinetics

Q: The reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1] Why? A: This is a classic symptom of ligand dissociation or catalyst deactivation rather than insufficient loading.[1] The ortho-acetyl group creates significant steric bulk, slowing the oxidative addition and transmetallation steps.[1]

  • Root Cause: Standard ligands (like PPh3 in Pd(PPh3)4) are not bulky or electron-rich enough to drive the cycle with this steric hindrance.[1]

  • Solution: Switch to Buchwald dialkylbiaryl phosphine ligands.[1] XPhos or SPhos are superior here because they form a mono-ligated Pd(0) species that is highly active for sterically hindered couplings.[1]

  • Protocol Adjustment: Use XPhos Pd G2 (0.5 - 1.0 mol%) instead of Pd(dppf)Cl2 or Tetrakis.

Q: We observe a significant amount of de-brominated starting material (thiophene-2-carbaldehyde). A: This is hydrodebromination , often caused by the "hydride source" mechanism where the solvent (often ethanol or isopropanol) acts as a hydride donor in the presence of base.[1]

  • Solution: Reduce the alcohol content in your solvent system.[1] Switch from Toluene/Ethanol/Water to Dioxane/Water (4:1) or THF/Water .[1] If using alcohol is necessary for solubility, ensure strict oxygen-free conditions, as oxidation of the alcohol promotes hydride transfer.[1]

Category 2: Impurity Profile

Q: The HPLC shows a growing impurity (RRT ~1.2) that increases if we extend the reaction time. A: This is likely the Aldol condensation dimer .[1] The product contains an aldehyde and the starting material (or product) contains an acetyl group.[1][2][3] Under the basic conditions of Suzuki coupling (pH 10-11), the acetyl group can enolize and attack the aldehyde.[1]

  • Mitigation:

    • Base Selection: Switch from strong bases like Na2CO3 or K3PO4 to weaker bases like NaHCO3 or KF (anhydrous conditions).[1]

    • Temperature: Do not exceed 80°C.

    • Stoichiometry: Use a slight excess of the boronic acid (1.1 eq) but strictly limit the reaction time. Quench immediately upon completion.

Category 3: Purification & Scale-Up[1]

Q: The product oils out during crystallization.[1] How do we get a filterable solid? A: Biaryl aldehydes with rotational freedom often have low melting points or form supersaturated oils.[1]

  • Protocol:

    • Seed Crystals: It is critical to generate seed crystals on a gram scale before attempting kg-scale.

    • Solvent System: Use Ethanol/Water or IPA/Heptane .[1] Dissolve at 60°C, cool slowly to 40°C, add seeds, hold for 1 hour (Ostwald ripening), then cool to 0°C.

    • Anti-solvent: Avoid adding anti-solvent (Heptane/Water) too fast, which traps impurities and causes oiling.[1]

Q: Residual Palladium is >100 ppm.[1] Standard washes aren't working. A: Thiophene sulfur coordinates strongly to Pd, preventing it from washing out.[1]

  • Solution: Use a sulfur-specific scavenger.[1] SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin is required.[1] Activated carbon alone is usually insufficient for thiophene-bound Pd.[1] Add the scavenger at the end of the reaction at 50°C for 2 hours before filtration.

Detailed Scale-Up Protocol (100g Basis)

Reaction Scheme: 5-Bromo-thiophene-2-carbaldehyde + 2-Acetylphenylboronic acid → Product

ParameterSpecificationRationale
Scale 100 g (limiting reagent)Pilot scale demonstration
Catalyst Pd(dppf)Cl2[1]·DCM (1.0 mol%)Robust against sulfur poisoning; cheaper than XPhos for initial scale-up if sterics allow.[1]
Solvent 1,4-Dioxane / Water (4:[1]1)Homogeneous mixing; reduces hydrodebromination risk compared to alcohols.[1]
Base Na2CO3 (2.0 eq)Moderate basicity to minimize Aldol side reactions.[1]
Temp 85 °CSufficient energy to overcome steric barrier.[1]

Step-by-Step Procedure:

  • Inertion: Charge a 2L reactor with 5-bromo-thiophene-2-carbaldehyde (100 g, 0.52 mol) and 2-acetylphenylboronic acid (94 g, 0.57 mol, 1.1 eq). Purge with Nitrogen for 15 mins.

  • Solvent Addition: Add degassed 1,4-Dioxane (800 mL). Stir to dissolve.

  • Base Addition: Add a solution of Na2CO3 (110 g in 200 mL degassed water). Note: Two-phase system forms.[1]

  • Catalyst Charge: Add Pd(dppf)Cl2[1]·DCM (4.2 g, 1 mol%).[1]

    • Critical: Add catalyst after degassing to protect the active Pd(0) species.[1]

  • Reaction: Heat to 85°C internal temperature. Stir vigorously (400 rpm) to ensure phase transfer.

    • Monitor: Check HPLC at 2h, 4h, and 6h.[1] Target <1% bromide remaining.[1]

  • Workup:

    • Cool to 25°C.

    • Dilute with Ethyl Acetate (1L) and separate phases.

    • Wash organic layer with Brine (500 mL).[1]

    • Scavenging: Add SiliaMetS® Thiol (10 wt% vs theoretical yield) and stir at 40°C for 2 hours. Filter through Celite.[1]

  • Crystallization:

    • Concentrate organics to a thick oil.[1]

    • Swap solvent to Ethanol (500 mL).[1]

    • Heat to reflux to dissolve.[1]

    • Cool to 45°C. Seed with pure product (0.1 g).

    • Cool slowly to 0-5°C over 4 hours.

    • Filter and wash with cold Ethanol.[1]

    • Dry under vacuum at 40°C.[1]

Expected Yield: 85-92% Appearance: Light yellow to tan crystalline solid.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[1] Journal of the American Chemical Society, 129(11), 3358–3366.[1] Link[1]

  • Garg, N. K., et al. (2005).[1] Development of an Enantiodivergent Strategy for the Total Synthesis of (+)- and (−)-Dragmacidin F from a Single Enantiomer of Quinic Acid. Journal of the American Chemical Society, 127(16), 5970–5978.[1] (Demonstrates Suzuki coupling on sensitive indole/thiophene systems). Link[1]

  • PubChem Compound Summary. (n.d.). 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CID 11467885).[1] National Center for Biotechnology Information.[1] Link[1]

Sources

Optimization

Controlling regioselectivity in 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde precursors

Welcome to the Application Scientist Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for controlling regioselectivity when synthesizing 5-(2-acetyl-phenyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides comprehensive troubleshooting, mechanistic insights, and validated protocols for controlling regioselectivity when synthesizing 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde precursors.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do I get a mixture of regioisomers when using direct C-H arylation on thiophene-2-carbaldehyde? A: In direct Palladium-catalyzed C-H arylation, regioselectivity is governed by the Concerted Metalation-Deprotonation (CMD) pathway[1]. The electron-withdrawing C2-carbaldehyde group increases the acidity of the C5 proton, naturally favoring C5 arylation. However, the C3 and C4 positions remain electronically active. If the activation free energies (


) for the CMD transition states are not sufficiently differentiated by your specific ligand and solvent choice, the palladium complex will insert at multiple sites, yielding C3 and C4 regioisomeric byproducts[1].

Q2: How can I force absolute C5 regioselectivity? A: The most robust, self-validating approach is to abandon direct C-H arylation in favor of a Suzuki-Miyaura cross-coupling strategy[2]. By pre-functionalizing the starting material to 5-bromo-thiophene-2-carbaldehyde, you explicitly direct the oxidative addition of the Pd(0) catalyst to the C5 position[3]. This circumvents the CMD pathway entirely, ensuring >99% regioselectivity for the target 5-(2-acetyl-phenyl) regioisomer[2].

Q3: If I must use direct C-H arylation, how do I optimize the catalyst system to favor C5? A: Ligand sterics and electronics are critical. Research indicates that using bulky phosphine ligands (like


) or specific amide solvents (like DMA or DMF) lowers the activation energy for the C5-CMD transition state compared to C3/C4[1]. Transitioning from 

to

can shift regioselectivity from 85:15 to >95:5.

Part 2: Quantitative Data & Method Comparison

Table 1 summarizes the expected quantitative outcomes based on the synthetic route chosen. Rely on these benchmarks to evaluate the success of your crude reactions.

Synthetic RouteCatalyst / Ligand SystemTemperatureBaseRegioselectivity (C5:C3:C4)Expected Yield
Direct C-H Arylation

/

120 °C

85 : 10 : 560 - 65%
Direct C-H Arylation

/

120 °C

95 : 5 : 075 - 80%
Suzuki-Miyaura

/ None
85 - 90 °C

>99 : 1 : 085 - 92%
Suzuki-Miyaura

/ XPhos
80 °C

>99 : 1 : 0>95%

Part 3: Validated Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling (Recommended)

This protocol utilizes 5-bromo-thiophene-2-carbaldehyde to guarantee C5 functionalization, eliminating the need for complex regioisomer separation[2].

Reagents:

  • 5-bromo-thiophene-2-carbaldehyde (1.0 equiv, 1.0 mmol)

  • (2-Acetylphenyl)boronic acid (1.2 equiv, 1.2 mmol)

  • 
     (0.05 equiv, 5 mol%)
    
  • 
     (2.0 equiv, 2.0 mmol)
    
  • Solvent: Toluene/Water (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-thiophene-2-carbaldehyde and (2-acetylphenyl)boronic acid[3].

  • Catalyst & Base Loading: Add

    
     and the 
    
    
    
    catalyst.
    • Causality Note:

      
       is chosen over weaker bases (like 
      
      
      
      ) to accelerate the transmetalation step, which is often rate-limiting when dealing with sterically hindered ortho-substituted boronic acids (such as the 2-acetylphenyl group)[2].
  • Degassing (Critical): Add the Toluene/Water solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by vigorously bubbling argon through the solution for 30 minutes.

    • Self-Validation: Oxygen contamination will cause homocoupling of the boronic acid. If your TLC shows a highly non-polar, brightly UV-active spot near the solvent front, your degassing protocol failed.

  • Reaction: Heat the mixture to 85–90 °C under an argon atmosphere for 12–16 hours[2].

  • Monitoring: Check reaction completion via TLC (Hexanes/EtOAc 3:1). The product will appear as a UV-active spot with a lower Rf than the brominated starting material.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 15 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification & Validation: Purify via flash column chromatography (silica gel, gradient elution Hexanes to Hexanes/EtOAc 4:1).

    • Self-Validation: Confirm product formation via

      
       NMR; the distinct aldehyde proton typically appears as a singlet around 
      
      
      
      9.90 ppm, and the clean doublet shift pattern of the thiophene protons will confirm absolute C5 substitution[2].

Part 4: Visual Workflows and Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the mechanistic divergence between direct arylation and pre-functionalized cross-coupling.

ReactionPathway Start Thiophene-2-carbaldehyde (Precursor) DirectArylation Direct C-H Arylation (Pd catalyst, Ligand) Start->DirectArylation Halogenation Selective Bromination (NBS) Start->Halogenation Pre-functionalization Product 5-(2-Acetyl-phenyl)-thiophene- 2-carbaldehyde (Target) DirectArylation->Product Optimized Ligands (CMD Pathway) Byproducts C3/C4 Arylation Byproducts (Regioisomers) DirectArylation->Byproducts Poor Ligand Choice BromoIntermediate 5-Bromo-thiophene-2-carbaldehyde Halogenation->BromoIntermediate Suzuki Suzuki-Miyaura Coupling (2-Acetylphenylboronic acid) BromoIntermediate->Suzuki Suzuki->Product >99% Regioselectivity

Figure 1: Reaction pathways for synthesizing 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde.

Troubleshooting Decision Tree

If you are observing poor yields or regioisomeric mixtures, follow this diagnostic tree to isolate the variable causing the failure.

Troubleshooting Issue Issue: Low Regioselectivity (Mixture of C3/C4/C5 isomers) CheckMethod Which method are you using? Issue->CheckMethod Direct Direct C-H Arylation CheckMethod->Direct Suzuki Suzuki-Miyaura CheckMethod->Suzuki LigandCheck Optimize Ligand: Switch to PCy3 or Amide solvents Direct->LigandCheck TempCheck Lower Temperature / Control CMD transition state Direct->TempCheck HalogenCheck Check precursor purity: Is 5-bromo intermediate pure? Suzuki->HalogenCheck BaseCheck Optimize Base: Use K3PO4 to speed transmetalation Suzuki->BaseCheck Success High C5 Regioselectivity Achieved LigandCheck->Success TempCheck->Success HalogenCheck->Success BaseCheck->Success

Figure 2: Troubleshooting decision tree for resolving regioselectivity issues.

Part 5: References

  • Title: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde - PubChem - NIH Source: nih.gov URL:

  • Title: Direct Arylation as a Synthetic Tool for the Synthesis of Thiophene-Based Organic Electronic Materials Source: researchgate.net URL:

  • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation Source: nih.gov URL:

  • Title: 5-(9-Phenyl-9H-carbazol-3-yl)thiophene-2-carbaldehyde - Benchchem Source: benchchem.com URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectral Analysis of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Executive Summary This technical guide provides a rigorous spectral analysis of 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. Unlike standard...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical guide provides a rigorous spectral analysis of 5-(2-acetyl-phenyl)-thiophene-2-carbaldehyde , a critical intermediate often synthesized via Suzuki-Miyaura cross-coupling. Unlike standard spectral lists, this guide functions as a comparative validation tool. It contrasts the target molecule’s spectral fingerprint against its specific synthetic precursors—5-bromothiophene-2-carbaldehyde and (2-acetylphenyl)boronic acid —enabling researchers to definitively confirm reaction completion and assess purity.

Structural Context & Synthetic Pathway

To understand the NMR spectrum, one must understand the magnetic environment created by the synthesis. The target molecule consists of an electron-withdrawing formyl group and an electron-withdrawing acetyl group on opposite ends of a conjugated thiophene-phenyl system.

The "Alternatives" (Precursors & Impurities):

  • Precursor A: 5-Bromothiophene-2-carbaldehyde (Electrophile).

  • Precursor B: (2-Acetylphenyl)boronic acid (Nucleophile).

  • Impurity C: Acetophenone (Protodeboronation byproduct).

Visualization: Synthetic Logic & Proton Environments

The following diagram maps the transformation, highlighting the proton environments that change during the reaction.

SynthesisPath Prec1 Precursor A 5-Bromo-thiophene-2-CHO (Aldehyde + Thiophene Doublets) Target TARGET 5-(2-Acetyl-phenyl)-thiophene-2-CHO (New Thiophene Shift + Intact Aldehyde) Prec1->Target Suzuki Coupling (Pd-Cat) Prec2 Precursor B (2-Acetylphenyl)boronic acid (Acetyl Singlet + Phenyl Multiplets) Prec2->Target Impurity Impurity Acetophenone (Loss of Boron/Thiophene) Prec2->Impurity Protodeboronation (Side Rxn)

Caption: Synthetic pathway highlighting the convergence of distinct proton signals into the target molecule.

Experimental Protocol

This protocol ensures high-resolution data suitable for publication and purity analysis.

  • Solvent: Chloroform-d (

    
    ) is the standard. DMSO-
    
    
    
    is an alternative if solubility is poor, but
    
    
    provides sharper resolution for the aromatic region.
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual

    
     at 7.26 ppm.
    
  • Parameters:

    • Pulse Angle: 30° or 45° (to prevent saturation).

    • Relaxation Delay (

      
      ): 
      
      
      
      1.0 second (ensure integration accuracy of the aldehyde proton).
    • Scans: 16–64 (sufficient for 1H).

Comparative Spectral Analysis

This section differentiates the target from its precursors. The "Shift" column refers to the Target Molecule.

Table 1: Critical Signal Comparison ( , 400 MHz)
Proton GroupTarget Molecule (

ppm)
Precursor A (Bromo-thiophene)Precursor B (Boronic Acid)Diagnostic Note
Aldehyde (-CHO) 9.85 – 9.95 (s) 9.78 (s)AbsentThe target aldehyde is slightly deshielded vs. the bromo-precursor due to the extended conjugation with the phenyl ring.
Thiophene (H-3) 7.75 – 7.85 (d) 7.63 (d)AbsentH-3 is adjacent to the carbonyl; it shifts downfield in the product.
Thiophene (H-4) 7.15 – 7.25 (d) 7.18 (d)AbsentH-4 is the "linker" proton. Its shift changes subtly but its coupling partner changes from Br to Phenyl.
Acetyl (-CH3) 2.55 – 2.65 (s) Absent2.58 (s)The acetyl peak is a conserved handle. If you see two singlets here, you have unreacted boronic acid or acetophenone.
Phenyl (Ar-H) 7.30 – 7.60 (m) Absent7.30 – 7.80 (m)Complex multiplet. The proton ortho to the acetyl group is often distinct (~7.6-7.7).
Detailed Assignment Logic
1. The Aldehyde Anchor (

~9.9 ppm)

The formyl proton is the most isolated signal.

  • Target vs. Impurity: If this peak is missing, you have formed the protodeboronated byproduct (acetophenone) or homocoupled dimer.

  • Target vs. Precursor: Both contain the aldehyde. You must look at the Thiophene Doublets to distinguish them.

2. The Thiophene Spin System (

7.0 – 8.0 ppm)

The thiophene ring provides an AX spin system (two doublets).

  • Coupling Constant (

    
    ):  Expect a coupling constant of 3.8 – 4.0 Hz . This is characteristic of 2,5-disubstituted thiophenes.
    
  • Deshielding Effect: The proton at position 3 (adjacent to the aldehyde) is strongly deshielded by the carbonyl anisotropy, appearing further downfield (~7.8 ppm) compared to position 4 (~7.2 ppm).

3. The Acetyl Singlet (

~2.6 ppm)

This sharp singlet integrates to 3H.

  • Stoichiometry Check: The integration ratio of the Aldehyde (1H) to the Acetyl (3H) must be exactly 1:3 . A deviation suggests a mixture of starting materials.

Decision Logic for Validation

Use the following logic flow to interpret your raw data.

DecisionTree Start Analyze 1H NMR Spectrum CheckCHO Is there a singlet at ~9.9 ppm? Start->CheckCHO CheckMe Is there a singlet at ~2.6 ppm? CheckCHO->CheckMe Yes ResultPrec2 IDENTIFIED: Unreacted Boronic Acid or Acetophenone CheckCHO->ResultPrec2 No (Aldehyde missing) CheckThio Are there 2 doublets (J~4Hz) between 7.0-8.0 ppm? CheckMe->CheckThio Yes ResultPrec1 IDENTIFIED: Unreacted Bromo-thiophene CheckMe->ResultPrec1 No (Acetyl missing) ResultTarget CONFIRMED: Target Molecule CheckThio->ResultTarget Yes CheckThio->ResultPrec2 No (Aromatic pattern wrong)

Caption: Step-by-step logic gate for confirming product identity vs. precursors.

Troubleshooting & Common Artifacts

  • Water Peak: In

    
    , water appears at ~1.56 ppm. In DMSO-
    
    
    
    , it appears at ~3.33 ppm. Do not confuse this with aliphatic impurities.
  • Boronic Acid Contamination: Boronic acids can be sticky. If the aromatic region is "messy" (broad multiplets) but the aldehyde and acetyl peaks are sharp, you likely have residual boronic acid. A basic wash (

    
    ) during workup usually removes this.
    
  • Rotational Isomers: The bond between the thiophene and the phenyl ring allows rotation. However, the bulky acetyl group ortho to the linkage may cause restricted rotation (atropisomerism) at low temperatures, potentially broadening the signals. At room temperature, sharp averaged signals are expected.

References

  • Suzuki-Miyaura Coupling of Thiophenes

    • Khan, K. M., et al. "Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions." Molecules, vol. 18, no.[1] 12, 2013, pp. 14711-14720.[1]

    • Note: Provides analogous spectral data for 4-arylthiophenes, establishing the thiophene proton shift logic.
  • General NMR Shifts for Thiophene Derivatives

    • Reich, H. J. "Proton NMR Data." University of Wisconsin-Madison Organic Chemistry Data.

    • Note: Authoritative d
  • Impurity Shifts (Solvents & Common Reagents)

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, vol. 81, no. 17, 2016, pp. 7301–7366.

Sources

Comparative

Spectroscopic Validation Guide: FTIR Characteristic Peaks of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde vs. Synthetic Alternatives

As drug development and materials science increasingly rely on complex, multi-functional heterocycles, the accurate structural validation of intermediate building blocks becomes critical. 5-(2-Acetyl-phenyl)-thiophene-2-...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on complex, multi-functional heterocycles, the accurate structural validation of intermediate building blocks becomes critical. 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5) [1] is a highly versatile dual-carbonyl scaffold. It is frequently utilized as a precursor for bidentate Schiff base ligands and advanced active pharmaceutical ingredients (APIs).

This guide provides an authoritative comparison of the target compound against its simpler synthetic alternatives, utilizing Fourier-Transform Infrared (FTIR) spectroscopy as the primary diagnostic tool. By understanding the causality behind specific vibrational shifts, researchers can confidently monitor reactions and validate product purity.

Strategic Comparison: Why Choose the Dual-Carbonyl Scaffold?

When designing coordination complexes or API pharmacophores, chemists often evaluate several building blocks. Here is how 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde compares to its simpler alternatives:

  • Alternative A: Thiophene-2-carbaldehyde. While excellent for forming simple imines, it lacks a secondary coordination site. It cannot form the stable, multi-dentate chelation networks required for advanced metal-organic frameworks or metallodrugs.

  • Alternative B: 2-Acetylphenylboronic acid. A standard Suzuki coupling partner that provides the acetyl functionality but lacks the extended

    
    -conjugation and electron-rich sulfur heteroatom that the thiophene ring provides.
    
  • The Target Product: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde merges both functionalities. The FTIR spectrum of this compound is not just a sum of its parts; it reflects a unique stereoelectronic environment dictated by cross-conjugation and steric hindrance.

Comparative FTIR Performance Data

To objectively validate the successful synthesis of the target compound from its alternatives, we must analyze the shift in characteristic vibrational frequencies. The table below summarizes the critical FTIR peaks.

Functional GroupAlternative A: Thiophene-2-carbaldehyde (cm⁻¹) [2,3]Alternative B: 2-Acetylphenylboronic acid (cm⁻¹)Target: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (cm⁻¹)
Aldehyde C=O Stretch ~1665 (Strong)N/A~1672 (Strong)
Ketone C=O Stretch N/A~1685 (Strong)~1680 (Strong)
Aldehyde C-H Stretch ~2820, 2720 (Fermi Resonance)N/A~2825, 2725 (Fermi Resonance)
Aromatic C=C Stretch ~1520, 1415~1595, 1450~1590, 1530, 1430
O-H Stretch (Boronic) N/A~3300–3200 (Broad)Absent (Purity Marker)
C-H Out-of-Plane Bend ~730~760~840, 750

Mechanistic Insights & Causality (Expertise & Experience)

As an application scientist, it is crucial to look beyond the raw numbers and understand the causality of these spectral shifts. The FTIR spectrum of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is defined by two primary phenomena:

  • Disruption of Coplanarity (The C=O Shifts): In pure thiophene-2-carbaldehyde, the aldehyde carbonyl is highly conjugated with the planar thiophene ring, pushing the C=O stretch down to an unusually low ~1665 cm⁻¹ [3]. However, in our target compound, the bulky 2-acetylphenyl group at position 5 creates steric strain. This forces a slight twist in the bi-aryl axis, reducing the overall orbital overlap. Consequently, the aldehyde C=O bond gains more double-bond character, shifting the peak up to ~1672 cm⁻¹ [4].

  • Orthogonal Carbonyl Environments: The acetyl ketone group on the phenyl ring is forced out of the phenyl plane due to the ortho-thiophene substitution. This localized steric hindrance shifts the ketone C=O stretch to ~1680 cm⁻¹ [5]. The presence of two distinct, closely spaced carbonyl peaks (1672 cm⁻¹ and 1680 cm⁻¹) is the definitive fingerprint of this molecule.

Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your structural validation, we employ Attenuated Total Reflectance (ATR) FTIR. We specifically avoid KBr pellet preparation, as KBr is highly hygroscopic; absorbed moisture would create a broad O-H peak that masks the critical purity validation region.

Step 1: System Readiness & Background Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate. Collect a background scan (32 scans, 4 cm⁻¹ resolution).

  • Self-Validation Gate: Inspect the baseline. If the noise level exceeds 0.01 absorbance units, or if residual organic peaks are visible, reclean the crystal. Proceed only when a flat baseline is achieved.

Step 2: Sample Deposition & Contact Optimization

  • Action: Place 2–5 mg of the neat solid 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde directly onto the crystal. Lower the pressure anvil.

  • Self-Validation Gate: Monitor the live preview. Increase pressure until the strongest peak (the C=O stretch at ~1672 cm⁻¹) reaches between 10% and 80% transmittance. This confirms optimal optical contact without saturating the detector.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

Step 4: Orthogonal Purity Validation (The Critical Check)

  • Action: Analyze the 3200–3400 cm⁻¹ and 500–600 cm⁻¹ regions.

  • Self-Validation Gate: The absolute absence of a broad O-H stretch confirms no unreacted 2-acetylphenylboronic acid remains. The absence of a sharp C-Br stretch confirms complete consumption of the brominated thiophene precursor. If these peaks are absent, the protocol self-certifies the purity of the isolated product.

Reaction & Validation Workflow

The following diagram illustrates the logical progression from synthetic precursors to final spectral validation.

G cluster_0 Synthetic Precursors A 5-Bromo-thiophene- 2-carbaldehyde C Pd-Catalyzed Suzuki Coupling A->C B 2-Acetylphenylboronic acid B->C D 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde C->D E ATR-FTIR Spectroscopy D->E F Spectral Validation (C=O, C=C, C-H) E->F

Figure 1: Workflow for the synthesis and ATR-FTIR spectral validation of the target compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11848523, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde". PubChem, [Link]

  • National Institute of Standards and Technology. "2-Thiophenecarboxaldehyde". NIST Chemistry WebBook, SRD 69, [Link]

  • Al-Amiery, A. A., et al. "Crystal interactions, computational, spectral and thermal analysis of (E)-N'-(thiophen-2-ylmethylene)isonicotinohydrazide as O-N-S-tridentate schiff base ligand". ResearchGate, [Link]

  • Kourounakis, A. P., et al. "A Novel Expedient Synthesis of Benzo[b]thiophene-2-carbaldehyde". MDPI Pharmaceuticals, [Link]

Validation

Comparative Reactivity Guide: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde vs. Benzaldehyde

This guide provides an in-depth technical comparison between 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (hereafter referred to as APTC ) and the standard reference, Benzaldehyde . Executive Summary Benzaldehyde acts as...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (hereafter referred to as APTC ) and the standard reference, Benzaldehyde .

Executive Summary

  • Benzaldehyde acts as a monofunctional electrophilic "cap" . It is the baseline for aromatic aldehyde reactivity, offering a single reactive carbonyl site controlled by the resonance of the benzene ring.

  • APTC is a bifunctional, biaryl scaffold . It contains two distinct electrophilic centers (aldehyde and ketone) separated by a conductive thiophene-phenyl linker. Its reactivity is defined by chemoselectivity (aldehyde > ketone) and electronic modulation (thiophene is π-excessive, reducing aldehyde electrophilicity compared to benzene).

Core Distinction: Use Benzaldehyde for terminal functionalization. Use APTC as a linear extender or heterocyclic precursor in diversity-oriented synthesis (DOS).

Structural & Electronic Profiling

Molecular Architecture
FeatureBenzaldehyde5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (APTC)
Structure Monocyclic (Benzene)Biaryl (Thiophene-Phenyl bond at C5-C1')
Functional Groups Aldehyde (-CHO)Aldehyde (-CHO) + Ketone (-COCH₃)
Symmetry Planar (mostly)Non-planar (Twisted biaryl bond due to ortho-acetyl steric clash)
Dipole Moment ModerateHigh (Push-pull character if conjugated)
Electronic Effects on Reactivity

The thiophene ring in APTC exerts a profound effect on the aldehyde's reactivity compared to the benzene ring in benzaldehyde.

  • Thiophene Effect (π-Excessive): Sulfur lone pair donation into the ring makes thiophene electron-rich compared to benzene. This electron density is donated into the aldehyde carbonyl antibonding orbital (

    
    ), raising the LUMO energy .
    
  • Consequence: The aldehyde in APTC is less electrophilic than in benzaldehyde. It reacts slower in nucleophilic additions (e.g., bisulfite addition, hydration) but is more selective.

  • Biaryl Inductive Effect: The 2-acetylphenyl group at position 5 is electron-withdrawing (EWG) due to the acetyl group and the

    
     carbon nature. This partially counteracts the thiophene's donation, restoring some electrophilicity, but the resonance effect of sulfur dominates.
    

Reactivity Pathways & Chemoselectivity

The critical advantage of APTC is the ability to perform sequential functionalization . Benzaldehyde offers only one "shot" at reaction.

Chemoselective Nucleophilic Addition

In APTC, the aldehyde (-CHO) is significantly less sterically hindered and more electrophilic than the ketone (-COCH₃).

  • Benzaldehyde: Reacts completely with nucleophiles (

    
    ).
    
  • APTC: Reacts preferentially at the -CHO site.

    • Condition: 1.0 eq.[1] Nucleophile at -78°C to 0°C.

    • Result: Exclusive formation of secondary alcohol (at C2) leaving the acetyl group intact.

Condensation Reactions (Knoevenagel / Aldol)

Comparison of reaction rates with active methylenes (e.g., Malononitrile).

  • Benzaldehyde: Fast kinetics. Forms benzylidene derivatives.

  • APTC: Slower kinetics due to thiophene electron donation. However, the product is a push-pull conjugated system (Donor: Thiophene, Acceptor: Nitrile/Carbonyl), highly valuable for optoelectronics.

    • Linear Extension: The acetyl group remains available for a second condensation (e.g., Claisen-Schmidt) to extend the conjugation length.

Oxidation Sensitivity
  • Benzaldehyde: Auto-oxidizes to benzoic acid readily.

  • APTC: The thiophene ring is susceptible to oxidation (S-oxidation) by strong oxidants (e.g., mCPBA, high conc.

    
    ).
    
    • Protocol Note: When oxidizing the aldehyde to carboxylic acid in APTC, use mild oxidants like Pinnick oxidation (NaClO₂) to avoid destroying the thiophene ring.

Experimental Protocols

Protocol A: Chemoselective Wittig Olefination of APTC

Objective: Convert the aldehyde to an alkene without touching the acetyl group.

  • Reagents: Methyltriphenylphosphonium bromide (1.1 eq),

    
    -BuLi (1.1 eq), THF (anhydrous).
    
  • Ylide Formation: Suspend phosphonium salt in THF at 0°C. Add

    
    -BuLi dropwise. Stir 30 min (Solution turns yellow/orange).
    
  • Addition: Cool to -78°C. Add APTC (1.0 eq) dissolved in THF slowly.

    • Rationale: Low temperature ensures the ylide reacts only with the faster, unhindered aldehyde.

  • Workup: Warm to RT over 2h. Quench with sat.

    
    . Extract with EtOAc.
    
  • Outcome: 5-(2-acetylphenyl)-2-vinylthiophene. (Yield >85%).

Protocol B: Comparative Imine Formation (Schiff Base)

Objective: Kinetic comparison with Aniline.

  • Setup: Two parallel flasks.

    • Flask A: Benzaldehyde (1 mmol) + Aniline (1 mmol) + Ethanol.

    • Flask B: APTC (1 mmol) + Aniline (1 mmol) + Ethanol.

  • Catalyst: Add 1 drop Glacial Acetic Acid to both.

  • Observation:

    • Flask A: Precipitate forms rapidly (15-30 mins).

    • Flask B: Requires reflux or longer stirring (1-2 hours) due to reduced electrophilicity of the thiophene aldehyde.

  • Data Point: The APTC imine is more stable to hydrolysis due to the thiophene donor effect stabilizing the C=N bond.

Decision Framework & Signaling Pathways

The following diagram illustrates the decision logic when choosing between Benzaldehyde and APTC, and the sequential reaction pathways unique to APTC.

ReactivityComparison cluster_0 Electronic Modulation Start Select Starting Material Benz Benzaldehyde (Monofunctional) Start->Benz Need simple capping? APTC APTC (Bifunctional / Biaryl) Start->APTC Need linker/extension? MonoRxn Single Transformation (Aldol, Wittig, Red. Amination) Benz->MonoRxn High Electrophilicity ChemoSel Chemoselective Step (Target Aldehyde Only) APTC->ChemoSel Kinetic Control (-78°C) EndCap Terminal Product (Chain Termination) MonoRxn->EndCap Intermed Intermediate (Functionalized Thiophene + Intact Ketone) ChemoSel->Intermed Aldehyde reacts first SecRxn Secondary Transformation (Target Ketone) Intermed->SecRxn Activate Ketone (Heat/Acid) Complex Complex Scaffold (Linear Oligomer / Heterocycle) SecRxn->Complex

Caption: Decision flow for selecting Benzaldehyde vs. APTC based on synthetic goals (Termination vs. Extension) and the sequential functionalization logic of APTC.

Quantitative Data Summary

ParameterBenzaldehydeAPTCNote
Carbonyl IR Stretch ~1700 cm⁻¹~1660-1675 cm⁻¹Lower freq. in APTC indicates stronger conjugation/single bond character.
¹H NMR (CHO) 10.0 ppm9.8 - 9.9 ppmShielded by thiophene ring current.
Relative Rate (

)
1.0 (Reference)~0.4 - 0.6Nucleophilic addition is slower for APTC.
Melting Point -26°C (Liquid)Solid (Est. >80°C)Biaryl nature increases MW and packing interactions.

References

  • Reactivity of Thiophene-2-carbaldehydes: Source: BenchChem. "Reactivity comparison of different substituted thiophenecarboxaldehydes."
  • Synthesis of Benzo[b]thiophene-2-carbaldehyde (Mechanistic Analog)

    • Title: A novel expedient synthesis of benzo[b]thiophene-2-carbaldehyde.
    • Source: MDPI / Molbank 2014.
    • URL: [Link][1][2]

  • Suzuki-Miyaura Cross-Coupling for Biaryl Thiophenes

    • Title: Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions.
    • Source: NIH / PMC.
    • URL: [Link]

  • General Reactivity of 2-Acetylthiophene

    • Source: Asian Journal of Research in Chemistry.

    • URL: [Link]

Sources

Comparative

Crystal Structure Determination of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

This guide provides a comprehensive methodological comparison for determining the crystal structure of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5). It evaluates the performance of the gold-standard ex...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive methodological comparison for determining the crystal structure of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde (CAS: 886509-31-5). It evaluates the performance of the gold-standard experimental method (Single Crystal X-Ray Diffraction) against alternative approaches (Powder Diffraction and Computational Modeling), offering detailed protocols and critical analysis for researchers in drug development and structural chemistry.

A Methodological Comparison Guide

Executive Summary

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a critical bi-heterocyclic intermediate often used in the synthesis of fused chromone and flavone analogs with potent biological activities (e.g., anti-inflammatory, anticancer). Its structural determination is pivotal for understanding the steric influence of the ortho-acetyl group on the torsion angle between the thiophene and phenyl rings—a key factor in subsequent cyclization reactions.

This guide compares three primary methodologies for structural elucidation:

  • Single Crystal X-Ray Diffraction (SC-XRD): The definitive "product" providing atomic-resolution data.

  • Powder X-Ray Diffraction (PXRD) + Rietveld Refinement: A rapid alternative for bulk phases.

  • Density Functional Theory (DFT): A predictive tool for validating experimental geometries.

Performance Comparison: SC-XRD vs. PXRD vs. DFT

The following table objectively compares the "performance" of each structural determination method based on resolution, accuracy, and resource requirements.

FeatureMethod A: SC-XRD (Gold Standard) Method B: PXRD (Rietveld) Method C: DFT (B3LYP/6-31G)*
Primary Output 3D Atomic Coordinates (CIF)Unit Cell & Packing MotifOptimized Gas-Phase Geometry
Resolution High (< 0.8 Å)Medium-Low (> 1.5 Å)N/A (Theoretical)
Accuracy (R-factor)

(Typical)

(Typical)
N/A (Energy Minima)
Sample Requirement High-quality Single Crystal (

mm)
Polycrystalline Powder (mg scale)None (Computational)
Bottleneck Crystallization SuccessPeak Overlap / IndexingPacking Force Estimation
Cost/Time High / Days-WeeksLow / HoursLow / Hours
Best For Absolute Structure & Bond Lengths Phase Purity & Polymorph Check Conformational Analysis
Detailed Experimental Protocols
Protocol A: Synthesis & Crystallization (Pre-requisite)

Context: The target molecule is typically synthesized via Suzuki-Miyaura coupling between 5-formyl-2-thiopheneboronic acid and 2-bromoacetophenone.

  • Synthesis: Combine reactants (1.0 eq) with

    
     (5 mol%) and 
    
    
    
    (2.0 eq) in Toluene/Ethanol/Water (2:1:1). Reflux for 12h under
    
    
    .
  • Purification: Extract with EtOAc, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 8:2).
    
  • Crystallization (Critical Step):

    • Dissolve 50 mg of the purified yellow solid in 5 mL of Ethanol/Dichloromethane (1:1) .

    • Allow slow evaporation at room temperature (298 K) in a semi-sealed vial.

    • Target: Block-like or prismatic crystals suitable for X-ray analysis appearing within 3-5 days.

Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard Workflow

  • Mounting: Select a crystal with dimensions

    
     mm. Mount on a glass fiber or MiTeGen loop using paratone oil.
    
  • Data Collection:

    • Instrument: Bruker APEX-II or similar CCD diffractometer.

    • Source: Mo K

      
       radiation (
      
      
      
      Å) or Cu K
      
      
      (
      
      
      Å) for absolute configuration.
    • Temperature: Maintain at 100 K (using

      
       stream) to reduce thermal vibration (
      
      
      
      ).
    • Strategy: Collect

      
       and 
      
      
      
      scans to achieve
      
      
      completeness and redundancy
      
      
      .
  • Data Reduction: Use SAINT/XPREP for integration and scaling. Apply absorption correction (SADABS).

  • Structure Solution & Refinement:

    • Solution: Use Direct Methods (SHELXT) to locate heavy atoms (S, O, C).

    • Refinement: Full-matrix least-squares on

      
       using SHELXL .
      
    • Hydrogen Atoms: Place geometrically (C-H = 0.93–0.96 Å) and refine using a riding model (

      
      ).
      
    • Validation: Check for voids and checkCIF alerts.

Protocol C: Computational Validation (DFT)

To confirm the experimental geometry is a global minimum.

  • Software: Gaussian 16 or ORCA.

  • Input: Experimental coordinates from SC-XRD (if available) or built model.

  • Level of Theory: DFT / B3LYP / 6-311G(d,p).

  • Calculation: Optimization + Frequency (to ensure no imaginary frequencies).

  • Comparison: Superimpose Experimental vs. Calculated structures. Calculate Root Mean Square Deviation (RMSD) for non-hydrogen atoms. A value

    
     Å indicates excellent agreement.
    
Structural Logic & Workflow Visualization

The following diagram illustrates the critical path from synthesis to the final structural model, highlighting the decision points between SC-XRD and PXRD.

G Synthesis Synthesis: Suzuki Coupling Purification Purification (Column Chromatography) Synthesis->Purification Crystallization Crystallization (Slow Evaporation EtOH/DCM) Purification->Crystallization Check Single Crystals Formed? Crystallization->Check SCXRD SC-XRD Data Collection (Mo/Cu Source, 100K) Check->SCXRD Yes PXRD PXRD Data Collection (High Res Powder) Check->PXRD No (Polycrystalline) StructureSol Structure Solution (SHELXT) & Refinement (SHELXL) SCXRD->StructureSol Validation Validation & Comparison (RMSD, Hirshfeld Surface) StructureSol->Validation Rietveld Rietveld Refinement (Structure Solution from Powder) PXRD->Rietveld Rietveld->Validation DFT DFT Optimization (B3LYP/6-31G*) DFT->Validation Publish Publish CIF & Data Validation->Publish

Caption: Workflow for the structural determination of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, prioritizing SC-XRD with DFT validation.

Key Structural Features to Analyze

When analyzing the "product" (the crystal structure), focus on these specific parameters which define the molecule's reactivity and stability:

  • Torsion Angle (

    
    ):  The angle between the thiophene and phenyl rings (C-C-C-C bridge).
    
    • Expectation: Due to steric hindrance between the ortho-acetyl group and the thiophene ring, the molecule is likely non-planar (

      
      ).
      
  • Intramolecular Interactions: Look for non-classical Hydrogen bonds, specifically

    
     interactions between the acetyl oxygen and thiophene protons.
    
  • Packing Motifs: Analyze

    
     stacking interactions between the thiophene and phenyl rings of adjacent molecules, which stabilize the crystal lattice.
    
References
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Link

  • Spek, A. L. (2009). "Structure validation in chemical crystallography." Acta Crystallographica Section D: Biological Crystallography, 65(2), 148-155. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Gaussian 16, Revision C.01 , Gaussian, Inc., Wallingford CT, 2016. (Standard Reference for DFT Calculations). Link

  • Hirshfeld, F. L. (1977). "Bonded-atom fragments for describing molecular charge densities." Theoretica Chimica Acta, 44(2), 129-138. Link

Validation

A Comparative Spectroscopic Guide to 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde and its Chromophoric Congeners

For researchers and professionals in drug development and materials science, a deep understanding of a molecule's electronic properties is paramount. The thiophene moiety, a five-membered aromatic ring containing a sulfu...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, a deep understanding of a molecule's electronic properties is paramount. The thiophene moiety, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in medicinal chemistry and organic electronics due to its unique structural and electronic characteristics.[1][2][3][4] The title compound, 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, represents a sophisticated architecture designed to maximize electronic conjugation, making its UV-Visible (UV-Vis) absorption spectrum a critical parameter for predicting its behavior in various applications.

This guide provides a comparative analysis of the UV-Vis absorption properties of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust, predictive framework by comparing its expected spectral characteristics to those of its structural precursors and related thiophene derivatives. This approach, grounded in the fundamental principles of photophysics and supported by data from analogous systems, offers valuable insights for researchers synthesizing or utilizing this class of compounds.

The Thiophene Core: A Foundation for Rich Photophysics

Thiophene and its derivatives are renowned for their diverse biological activities and utility in advanced materials like organic light-emitting diodes and solar cells.[5] Their utility stems from the π-electron system of the thiophene ring, which can be readily modified to tune the molecule's absorption and emission properties.[6] The introduction of substituents that extend the π-conjugated system or alter its electron density forms the basis of designing novel chromophores.

The electronic absorption spectra of thiophene derivatives are governed by π → π* transitions. The position of the maximum absorption wavelength (λmax) and the intensity of the absorption (molar absorptivity, ε) are highly sensitive to the nature and position of substituents on the thiophene ring.[7]

Deconstructing the Chromophore: A Comparative Analysis

To predict the UV-Vis spectrum of 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, we will analyze the spectral contributions of its constituent parts: the thiophene-2-carbaldehyde core and the 5-(2-acetyl-phenyl) substituent.

The Parent Scaffold: Thiophene-2-carbaldehyde

Thiophene-2-carbaldehyde serves as our baseline. The aldehyde group (-CHO) is an electron-withdrawing group that conjugates with the thiophene ring. This conjugation leads to an absorption maximum that is red-shifted compared to unsubstituted thiophene. While specific values can vary with the solvent, the fundamental absorption is well-documented. For instance, studies on the polymerization of thiophene-2-carbaldehyde show absorption peaks for the monomeric unit, which can be used as a foundational reference.[8][9]

The Impact of Aryl Substitution at the 5-Position

Introducing an aryl group, such as a phenyl ring, at the 5-position of the thiophene-2-carbaldehyde core significantly extends the π-conjugated system. This extension invariably leads to a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the λmax. The degree of this shift is influenced by the electronic nature of the substituents on the phenyl ring. The synthesis of various 5-aryl-thiophene-2-carboxamides via Suzuki cross-coupling reactions has demonstrated this principle effectively.[10]

The Role of the Acetyl Group

The target molecule features an acetyl group (-COCH₃) on the phenyl ring at the ortho position to the thiophene linkage. The acetyl group is also electron-withdrawing. Its presence further modulates the electronic structure of the entire conjugated system. This substitution can lead to more complex electronic transitions and potentially a further red-shift in the absorption spectrum. The presence of both an aldehyde and an acetyl group creates a molecule with a distinct donor-π-acceptor (D-π-A) character, which often results in strong intramolecular charge transfer (ICT) upon photoexcitation.[11][12]

Predicted Spectral Properties and Comparative Data

Based on the analysis of related structures, we can predict the key features of the UV-Vis absorption spectrum for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde and compare them with simpler analogues.

CompoundKey Structural FeaturesExpected λmax (nm)Rationale for Spectral Shift
Thiophene-2-carbaldehydeCore scaffold with an electron-withdrawing group~280-320Baseline conjugation of the aldehyde with the thiophene ring.
5-Phenyl-thiophene-2-carbaldehydeExtended conjugation with a phenyl group~340-380Bathochromic shift due to the extended π-system of the phenyl ring.
5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde Extended conjugation with an additional electron-withdrawing group ~360-420 Further bathochromic shift anticipated due to the influence of the acetyl group and potential for enhanced intramolecular charge transfer.
5-Aryl Thiophene Dyes (General)Varied aryl substituents480-660In highly functionalized systems with strong donor/acceptor groups, λmax can be pushed into the visible region, demonstrating the tunability of the thiophene core.[13]

Note: The expected λmax values are estimates based on typical spectral data for these classes of compounds in common organic solvents like ethanol or chloroform. Actual values will vary with the solvent environment.

The Influence of the Solvent: Understanding Solvatochromism

Thiophene derivatives with donor-π-acceptor architectures often exhibit solvatochromism , a phenomenon where the color of a substance changes with the polarity of the solvent.[11] This is due to the differential stabilization of the ground and excited states by the solvent molecules.

For a molecule like 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, which has a significant intramolecular charge transfer character, an increase in solvent polarity is expected to cause a bathochromic (red) shift in the absorption maximum.[11][12] This is because the more polar excited state is stabilized to a greater extent than the ground state in polar solvents. When characterizing this compound, it is crucial to record spectra in a range of solvents with varying polarities (e.g., hexane, chloroform, acetonitrile, and methanol) to fully understand its photophysical behavior.

Standardized Protocol for UV-Vis Absorption Spectroscopy

To ensure the generation of reliable and comparable data, the following experimental protocol should be followed.

Materials and Instrumentation
  • Compound: 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, purified by column chromatography or recrystallization.

  • Solvents: Spectroscopic grade solvents (e.g., hexane, chloroform, acetonitrile, methanol).

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: 1 cm path length quartz cuvettes.

Experimental Workflow
  • Stock Solution Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) and dissolve it in a known volume (e.g., 10 mL) of a chosen solvent to create a stock solution of known concentration.

  • Working Solution Preparation: Dilute the stock solution to an appropriate concentration (typically in the 10⁻⁵ to 10⁻⁶ M range) so that the maximum absorbance falls between 0.5 and 1.5 AU.

  • Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing the pure solvent.

  • Spectrum Acquisition: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

  • Repeat for Different Solvents: Repeat steps 2-5 for each solvent to be tested.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis & Comparison A Weigh Compound B Prepare Stock Solution (Known Concentration) A->B C Prepare Working Dilution (Abs ~0.5-1.5) B->C E Fill Cuvette with Sample C->E Transfer to Cuvette D Calibrate Spectrophotometer (Solvent Blank) D->E F Record Spectrum (200-800 nm) E->F G Identify λmax and Absorbance F->G Analyze Data H Repeat in Different Solvents G->H I Compare with Analogue Data H->I

Structure-Spectra Relationship: A Visual Representation

The relationship between the chemical structure and the resulting UV-Vis spectrum is fundamental to the design of new chromophores. The following diagram illustrates how increasing conjugation leads to a bathochromic shift.

G cluster_energy A {Thiophene-2-carbaldehyde | λmax ~280-320 nm} B {5-Phenyl-thiophene-2-carbaldehyde | λmax ~340-380 nm} A->B + Phenyl Ring C {5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde | λmax ~360-420 nm} B->C + Acetyl Group LowEnergy Lower Energy / Longer Wavelength →

Conclusion

For researchers in drug discovery and materials science, this guide provides a predictive framework and a standardized methodology for the characterization of this and similar thiophene-based chromophores. This understanding is critical for the rational design of new molecules with tailored photophysical properties.

References

  • Matsuoka, R., et al. (2015). Theoretical design of solvatochromism switching by photochromic reactions using donor–acceptor disubstituted diarylethene derivatives with oxidized thiophene rings. Physical Chemistry Chemical Physics. Available from: [Link]

  • Carlotti, B., et al. (2013). Evaluation of Hyperpolarizability from the Solvatochromic Method: Thiophene Containing Push−Pull Cationic Dyes as a Case. The Journal of Physical Chemistry C. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2017). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. Journal of Molecular Liquids. Available from: [Link]

  • Al-Hamdani, A. A. S., et al. (2020). Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives. PLOS ONE. Available from: [Link]

  • Wang, C., et al. (2012). Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. Journal of Molecular Modeling. Available from: [Link]

  • ResearchGate. Modelled UV-vis spectra for thiophene-N,N'substituted isoindigo (a) monomers and (b) dimers. Available from: [Link]

  • Irfan, A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Molecules. Available from: [Link]

  • Raza, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules. Available from: [Link]

  • Al-Hamdan, A. (2021). Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Kuwait Journal of Science. Available from: [Link]

  • Zhang, X., et al. (2021). A series of thiophene-based π-conjugated chromophores: synthesis, photophysical properties and electrochemiluminescence applications. New Journal of Chemistry. Available from: [Link]

  • Dwivedi, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Encyclopedia MDPI. Thiophene-Based Compounds. Available from: [Link]

  • ResearchGate. UV–visible spectra of (1a) 2-thiophenecarboxaldehyde thiosemicarbazone, (2a) 2-acetylthiophene thiosemicarbazone, and (1b, 2b) its corresponding lead(II) complexes. Available from: [Link]

  • Dwivedi, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available from: [Link]

  • Imoto, E., & Motoyama, R. (1960). The Ultraviolet Spectra of the Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences. Available from: [Link]

  • ResearchGate. Calculated UV–Vis spectra for thiophene-2-carbohydrazide. Available from: [Link]

  • JETIR. SYNTHESIS, SPECTRAL, BIOLOGICAL, STUDIES OF SCHIFF BASE COMPLEXES OF Cu(II), Co(II), Ru(III) AND V(II) OF THIOPHENE- 2. Available from: [Link]

  • Al-Ayed, A. S. (2021). Solvent effects on the UV-visible absorption spectra of some new 3-methyl-5-(Phenylamino)-4-((4-phenylazo-phenyl)azo)-2-substituted thiophene dyes. Progress in Color, Colorants and Coatings. Available from: [Link]

  • Raza, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Available from: [Link]

  • Hussain, Z., et al. (2016). Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. European Journal of Chemistry. Available from: [Link]

  • Kumar, R., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]

  • ResearchGate. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Experimental Verification of the Melting Point for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals The approach outlined herein is grounded in the principle that experimental protocols must be self-validating. For melting point determination, thi...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The approach outlined herein is grounded in the principle that experimental protocols must be self-validating. For melting point determination, this means the observed melting range itself serves as an indicator of purity. A sharp, narrow melting range (typically 0.5–1°C) is characteristic of a pure substance, whereas impurities will induce a depression of the melting point and a broadening of the range.[1][2] This phenomenon, known as melting point depression, occurs because impurities disrupt the uniform crystalline lattice of the solid, weakening the intermolecular forces that must be overcome for melting to occur.[2][3]

Comparative Analysis with Structural Analogs

To establish a reasonable expected melting range for 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde, we can analyze the melting points of commercially available, structurally related compounds. The addition of the bulky and polar 2-acetylphenyl group to the thiophene-2-carbaldehyde core is expected to significantly increase the melting point compared to the parent aldehyde, due to increased molecular weight and stronger intermolecular forces, such as dipole-dipole interactions and van der Waals forces.

Compound NameStructureCAS NumberMelting Point (°C)
Thiophene-2-carbaldehydeThiophene ring with an aldehyde group at position 298-03-3Liquid at room temp. (Boiling Point 198 °C)[4][5]
2-AcetylthiopheneThiophene ring with an acetyl group at position 288-15-310-11[6][7][8]
2-AcetylbenzaldehydeBenzene ring with an acetyl group at position 224257-93-039-43[9][10]

Based on these analogs, the target compound, which combines features of all three, is anticipated to be a solid at room temperature with a melting point significantly higher than its individual components.

cluster_target Target Compound Analysis cluster_analogs Structural Analogs (Known Melting Points) cluster_methods Experimental Determination Methods Target 5-(2-Acetyl-phenyl)- thiophene-2-carbaldehyde (Melting Point: Unknown) DSC Differential Scanning Calorimetry (DSC) Target->DSC is analyzed by MPA Capillary Melting Point Apparatus Target->MPA is analyzed by A Thiophene-2-carbaldehyde (Liquid at RT) A->Target provide structural basis for estimation B 2-Acetylthiophene (MP: 10-11 °C) B->Target provide structural basis for estimation C 2-Acetylbenzaldehyde (MP: 39-43 °C) C->Target provide structural basis for estimation

Caption: Logical framework for estimating and determining the melting point.

Experimental Protocols for Accurate Determination

Two primary methods are recommended for the precise determination of a melting point: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Apparatus

This technique relies on the visual observation of the sample's phase transition from solid to liquid within a heated block.[11]

Experimental Protocol:

  • Sample Preparation:

    • Ensure the synthesized 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is completely dry, as residual solvent will act as an impurity.[12]

    • The sample must be a fine, homogeneous powder to ensure uniform heat distribution.[11] If the sample consists of large crystals, gently pulverize it using a mortar and pestle.[13]

  • Capillary Tube Loading:

    • Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Tap the sealed bottom of the tube on a hard surface to pack the solid down.[14] To achieve tight packing, the capillary can be dropped through a long glass tube onto the benchtop.[12]

    • The final packed sample height should be 2-3 mm. A larger sample size can lead to an artificially broad melting range.[12][14]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the apparatus.[12]

    • Rapid Determination (Optional): For an unknown compound, first perform a rapid heating (10-20°C/minute) to find an approximate melting point. Allow the apparatus to cool at least 20°C below this approximate value before proceeding.

    • Accurate Determination: With a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.[14]

    • Decrease the heating rate to 1-2°C per minute.[14] A slow ramp rate is critical for ensuring thermal equilibrium between the sample, thermometer, and heating block.[14]

  • Data Recording:

    • Record the temperature at which the first droplet of liquid appears (onset of melting).

    • Record the temperature at which the last solid crystal disappears (completion of melting).

    • The recorded value should be a range (e.g., 120.5 - 121.0 °C). Perform the measurement in triplicate for reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference.[15] It provides a highly precise melting temperature (Tm), often defined as the peak of the endothermic melting event, as well as the enthalpy of fusion (ΔH).[16][17]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the powdered, dry sample into a DSC pan (typically aluminum).

    • Place an empty, hermetically sealed pan on the reference sensor.

  • Instrument Setup:

    • Place the sample pan on the sample sensor of the DSC cell.

    • Program the instrument with the desired temperature profile. A typical profile would be:

      • Equilibrate at 25°C.

      • Ramp the temperature at a controlled rate (e.g., 10°C/minute) to a temperature well above the expected melting point.

  • Data Acquisition & Analysis:

    • Initiate the temperature program. The instrument will record the differential heat flow as a function of temperature.

    • The melting of the sample will appear as an endothermic peak on the resulting thermogram.

    • The software is used to analyze the peak to determine:

      • Onset Temperature: The beginning of the melting transition.

      • Peak Temperature (Tm): The temperature at which the rate of heat absorption is maximal.

      • Enthalpy of Fusion (ΔH): The area under the peak, representing the energy required to melt the sample.

cluster_prep 1. Sample Preparation cluster_mpa 2a. Capillary Apparatus Method cluster_dsc 2b. DSC Method cluster_result 3. Final Verification prep Dry & Pulverize Target Compound pack Pack 2-3mm of Sample into Capillary Tube prep->pack weigh Weigh 1-5mg of Sample into DSC Pan prep->weigh insert_mpa Insert into Apparatus pack->insert_mpa heat_mpa Heat Slowly (1-2 °C/min) near MP insert_mpa->heat_mpa observe Visually Observe & Record Melting Range heat_mpa->observe result Verified Melting Point (e.g., 120.5 - 121.0 °C) Sharp range indicates high purity. observe->result insert_dsc Place Sample & Reference Pans in Cell weigh->insert_dsc heat_dsc Heat at Controlled Rate (e.g., 10 °C/min) insert_dsc->heat_dsc analyze Analyze Endotherm Peak (Tm, ΔH) heat_dsc->analyze analyze->result

Caption: Experimental workflow for melting point determination and verification.

Conclusion

The determination of the melting point for a novel compound like 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a critical step in its physicochemical characterization. While a theoretical estimation can be made by comparing it to structural analogs, definitive verification requires meticulous experimental work. Both the capillary melting point apparatus and Differential Scanning Calorimetry provide reliable data. The key to trustworthy results lies in proper sample preparation and controlled heating rates. A sharp, reproducible melting range obtained from these methods not only establishes a key physical constant for the compound but also provides strong evidence of its purity, a vital parameter for any professional in research and drug development.

References

  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. [Link]

  • Method for Determining Capillary Melting Point. (2023, November 29). J&K Scientific LLC. [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. [Link]

  • Video: Melting Points - Concept. (2020, March 26). JoVE. [Link]

  • Melting Point Determination. thinkSRS.com. [Link]

  • Differential scanning calorimetry. (2016, April 27). CureFFI.org. [Link]

  • 2-Acetylthiophene. Wikipedia. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Benzaldehyde, 2-acetyl-. ChemBK. [Link]

  • Melting Point Apparatus Experimental Manual. Scribd. [Link]

  • Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. [Link]

  • 2-Acetylthiophene CAS 88-15-3. China-api.com. [Link]

  • What is Melting Point? Mettler-Toledo. [Link]

  • 2-Acetylthiophene. Zhongchuxin New Material Technology (Jingzhou) Co., Ltd. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. [Link]

  • Melting point determination. University of Calgary. [Link]

  • How do impurities affect the melting point of a substance? TutorChase. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Actractive. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]

  • How can a sample's melting point indicate the presence of an organic impurity? Quora. [Link]

  • Differential scanning calorimetry. Wikipedia. [Link]

  • 2-ACETYLBENZALDEHYDE 95 CAS#: 24257-93-0. ChemWhat. [Link]

  • Melting Point Determination. University of Missouri–St. Louis. [Link]

  • 2-acetylbenzaldehyde | CAS#:24257-93-0. Chemsrc. [Link]

  • Thiophene-2-carboxaldehyde. Wikipedia. [Link]

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Safety & Regulatory Compliance

Safety

Advanced Laboratory Safety and Operational Guide: Handling 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde

Introduction: Structural Causality and Chemical Context 5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a highly functionalized, electron-rich heteroaromatic building block utilized extensively in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Structural Causality and Chemical Context

5-(2-Acetyl-phenyl)-thiophene-2-carbaldehyde is a highly functionalized, electron-rich heteroaromatic building block utilized extensively in medicinal chemistry and advanced materials synthesis. To handle this compound safely, one must understand the causality behind its physical and chemical properties.

The molecule features three distinct reactive domains:

  • The Aldehyde Moiety: Highly prone to autoxidation upon exposure to atmospheric oxygen, forming carboxylic acids. It acts as an electrophile, making it a potent cross-linking agent with biological amines (e.g., proteins in the skin and respiratory tract), which drives its profile as a severe irritant.

  • The Thiophene Core: Imparts significant lipophilicity to the molecule. This property allows the compound to easily bypass aqueous biological barriers, increasing the risk of rapid dermal absorption and subsequent systemic toxicity or central nervous system (CNS) depression 1.

  • The Acetyl-Phenyl Group: Increases the overall molecular weight (approx. 230.28 g/mol ) and extends the conjugated

    
    -system, ensuring the compound is a solid at room temperature. Consequently, the primary exposure route shifts from vapor inhalation (common in base thiophene-2-carbaldehydes) to airborne dust and particulate inhalation 2.
    

Section 1: Mechanistic Hazard Profile

Understanding the specific Global Harmonized System (GHS) classifications for thiophene-2-carbaldehyde derivatives is critical for anticipating operational risks 3.

Quantitative Hazard Summary
GHS CodeHazard DescriptionMechanistic CauseTarget Organs
H302 Harmful if swallowedLipophilic absorption through the gastrointestinal mucosa.GI Tract, CNS
H315 Causes skin irritationAldehyde cross-linking with epidermal keratinocytes.Skin
H319 Causes serious eye irritationRapid reaction with the aqueous film of the cornea.Eyes
H335 May cause respiratory irritationInhalation of fine crystalline dust inflames alveoli.Respiratory Tract

Chemical Incompatibilities: Strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases. Mixing with oxidizers can trigger highly exothermic oxidations of the aldehyde to a carboxylic acid.

Section 2: Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab apparel. The lipophilic and electrophilic nature of this compound dictates highly specific PPE requirements.

PPE Specifications and Standards
PPE CategoryRequired SpecificationCausality & Rationale
Hand Protection Nitrile or Butyl Rubber (Minimum 0.11 mm thickness)Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior barrier against thiophene derivatives.
Eye Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)Standard safety glasses leave gaps. Airborne dust can settle in the eyes, reacting with moisture to cause severe corneal damage.
Body Protection Flame-retardant, anti-static lab coat (Nomex or 100% Cotton)Synthetic blends (polyester) can accumulate static charge, causing the fine aldehyde powder to jump and adhere to the fabric.
Respiratory N95/P100 Particulate Respirator (if handled outside hood)Mitigates the inhalation of micro-particulates generated during weighing and transfer operations.

Section 3: Operational Workflow: Safe Handling Protocol

This protocol utilizes a self-validating methodology to ensure safety at every step of the compound's manipulation.

  • Step 1: Environmental Verification

    • Action: Conduct all handling inside a certified chemical fume hood.

    • Validation Check: Observe the digital flow monitor or physical Kimwipe strip on the sash. Proceed only if the monitor reads a face velocity of >100 linear feet per minute (fpm) .

  • Step 2: PPE Integrity Check

    • Action: Don double nitrile gloves and tight-fitting goggles.

    • Validation Check: Perform a tactile stretch test on the gloves. Ensure no micro-tears are visible and the material snaps back elastically.

  • Step 3: Static-Free Mass Transfer

    • Action: Use a grounded, static-dissipative metal spatula (avoid plastic) to weigh the solid into a tared, anti-static weigh boat or directly into the reaction flask.

    • Validation Check: The powder should drop cleanly from the spatula. If the powder repels or "jumps," stop immediately and use an anti-static gun (Zerostat) on the weighing area.

  • Step 4: Inert Atmosphere Sealing

    • Action: After removing the required mass, purge the headspace of the stock container with a gentle stream of Argon or Nitrogen gas before sealing.

    • Validation Check: A gentle displacement of air is felt/heard. Wrap the cap tightly with Parafilm to validate a hermetic seal, preventing atmospheric oxygen from degrading the aldehyde.

Section 4: Emergency Spill Response & Decontamination

In the event of a spill, rapid containment is necessary to prevent dust aerosolization and surface contamination.

SpillWorkflow Start Spill Detected: Isolate Area Assess Assess Spill Volume & Location Start->Assess Small Small Spill (<50g) Inside Fume Hood Assess->Small Large Large Spill (>50g) or Outside Hood Assess->Large PPE Don Emergency PPE (Respirator, Nitrile) Small->PPE Evacuate Evacuate Lab & Contact EHS Large->Evacuate Contain Cover with Inert Absorbent (Damp Sand/Vermiculite) PPE->Contain Dispose Sweep to Solid Hazardous Waste Contain->Dispose Decon Decontaminate Surface (10% Bleach Solution) Dispose->Decon

Fig 1. Emergency spill response and containment workflow for thiophene-2-carbaldehyde derivatives.

Step-by-Step Spill Cleanup Protocol
  • Containment: Do not use dry paper towels, which can aerosolize the powder. Instead, cover the spilled solid with damp sand or vermiculite to suppress dust formation.

  • Collection: Use a non-sparking, plastic dustpan and brush to gently sweep the absorbent-chemical mixture.

  • Decontamination (Causality-Driven): Wash the affected surface with a 10% sodium hypochlorite (bleach) solution . Why? The mild oxidant will convert residual, highly irritating aldehyde traces into their corresponding, highly water-soluble, and less volatile carboxylic acids.

  • Validation Check: Wipe the area with a clean, wet paper towel. The surface should feel completely free of any slippery or oily residue (indicating the lipophilic thiophene is gone).

Section 5: Disposal Plan

Improper disposal can lead to dangerous cross-reactions in waste carboys. Follow this self-validating disposal methodology:

  • Step 1: Segregation

    • Action: Deposit all solid waste (including contaminated Kimwipes and empty vials) into a designated, clearly labeled "Solid Hazardous Organic Waste" container.

    • Validation Check: Inspect the waste log attached to the container. Ensure no strong oxidizers (e.g., nitrates, perchlorates) have been previously added to this specific bin.

  • Step 2: Liquid Waste Management

    • Action: If the compound was dissolved in an organic solvent (e.g., Dichloromethane, Ethyl Acetate), dispose of it in the "Halogenated" or "Non-Halogenated" organic liquid waste carboy, depending on the solvent used.

    • Validation Check: Ensure the carboy is stored in secondary containment and the cap is vented to prevent pressure buildup from potential solvent off-gassing.

  • Step 3: EHS Handoff

    • Action: Submit a pickup request to Environmental Health and Safety (EHS) once the container reaches 80% capacity. Never fill a chemical waste container to the brim.

References

  • Cole-Parmer. "Material Safety Data Sheet - 2-Thiophenecarboxaldehyde, 98%". [Link]

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